molecular formula C25H24ClFN8O2 B12422599 NCATS-SM4487

NCATS-SM4487

Cat. No.: B12422599
M. Wt: 523.0 g/mol
InChI Key: QPSGQKPZSLFNCS-UHFFFAOYSA-N
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Description

NCATS-SM4487 is a useful research compound. Its molecular formula is C25H24ClFN8O2 and its molecular weight is 523.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H24ClFN8O2

Molecular Weight

523.0 g/mol

IUPAC Name

2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C25H24ClFN8O2/c1-12-4-5-15(16(26)8-12)21-19(23(36)29-9-14-10-30-35(3)11-14)13(2)31-24(33-21)34-25-32-18-7-6-17(27)20(28)22(18)37-25/h4-8,10-11,21H,9,28H2,1-3H3,(H,29,36)(H2,31,32,33,34)

InChI Key

QPSGQKPZSLFNCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C(=C(NC(=N2)NC3=NC4=C(O3)C(=C(C=C4)F)N)C)C(=O)NCC5=CN(N=C5)C)Cl

Origin of Product

United States

Foundational & Exploratory

Unraveling the Identity of NCATS-SM4487: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation across scientific databases, chemical repositories, and public records, the specific compound identifier "NCATS-SM4487" does not correspond to any publicly available small molecule. This suggests that the designation may be an internal, preclinical, or otherwise undisclosed identifier used by the National Center for Advancing Translational Sciences (NCATS), rendering a detailed public-facing technical guide on its properties and associated research currently impossible.

Our in-depth search for "this compound" across a wide array of resources, including chemical databases such as PubChem and scientific literature repositories, yielded no specific information for a compound with this name. This lack of public data prevents the creation of the requested in-depth technical guide, as no experimental protocols, quantitative data, or signaling pathway information associated with this specific identifier are available in the public domain.

The National Center for Advancing Translational Sciences (NCATS), a part of the U.S. National Institutes of Health (NIH), is a hub of translational research, aiming to accelerate the development of new treatments and cures for diseases. NCATS manages several small molecule collections that are used for high-throughput screening and as chemical probes to investigate biological pathways. These collections include:

  • The NCATS Pharmaceutical Collection (NPC): A comprehensive library of approved drugs and molecular entities suitable for high-throughput screening.

  • The Genesis Collection: A modern chemical library designed to identify starting points for new drug discovery projects.

  • The NCATS Pharmacologically Active Chemical Toolbox (NPACT): A collection of annotated compounds with known biological activities.

NCATS actively collaborates with researchers to develop and disseminate new chemical probes and therapeutic candidates. Information on many of the compounds within these collections and those developed through collaborative efforts is often deposited in public databases like PubChem. However, the identifier "this compound" does not appear in these public datasets.

It is plausible that "this compound" represents one of the following:

  • An Internal Code: A designation used within NCATS for a compound during its early stages of development. Such internal identifiers are common in drug discovery pipelines before a compound is publicly disclosed.

  • A Preclinical Candidate: A molecule that is still under investigation and has not yet been the subject of a formal publication or patent application that would place its details in the public record.

  • A Discontinued Compound: A molecule that was synthesized and tested but did not meet the necessary criteria to advance further in the development process.

  • A Misidentified Term: It is also possible that the identifier is a misnomer or contains a typographical error.

Without public disclosure from NCATS, any attempt to provide a technical guide on "this compound" would be purely speculative. The core requirements of detailing experimental protocols, presenting quantitative data, and visualizing signaling pathways cannot be met in the absence of primary data.

For researchers, scientists, and drug development professionals interested in the work of NCATS, it is recommended to consult their official website and public data repositories for information on their publicly disclosed chemical probes and research programs. Should "this compound" be a compound of interest from a specific research collaboration or publication, referring to the primary source for its official public identifier would be the necessary next step to uncover any available technical information.

NCATS-SM4487: A Potent Inhibitor of Galactokinase for Classic Galactosemia Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCATS-SM4487 is a potent and selective small molecule inhibitor of human galactokinase 1 (GALK1), a key enzyme in the Leloir pathway of galactose metabolism. Developed through structure-based drug design, this dihydropyrimidine (B8664642) derivative demonstrates significant potential as a chemical probe for studying classic galactosemia and as a starting point for the development of novel therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the relevant metabolic pathway.

Chemical Structure and Properties

This compound, also referred to as analog 68 in its primary publication, is a dihydropyrimidine-based compound. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (unavailable in public sources)
Molecular Formula C₂₅H₂₄ClFN₈O₂
Molecular Weight 522.96 g/mol
Appearance (not publicly available)
Solubility (not publicly available)
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound (A 2D representation of the chemical structure would be placed here. As I cannot generate images, a placeholder is used.)

Biological Activity and Pharmacokinetics

This compound is a highly potent inhibitor of human GALK1, with a reported half-maximal inhibitory concentration (IC₅₀) of 50 nM.[1][2][3][4] Its inhibitory activity has been demonstrated in both biochemical assays and in cell-based models of classic galactosemia. In patient-derived fibroblasts, this compound effectively reduces the accumulation of galactose-1-phosphate (Gal-1P), the pathogenic metabolite in this disease.[5]

Initial pharmacokinetic studies in female CD1 mice have shown that this compound possesses properties suitable for in vivo evaluation.[5]

ParameterValueSpeciesAdministration
IC₅₀ (human GALK1) 50 nMHumanIn vitro
Cellular Activity Reduces Gal-1P accumulationHumanIn vitro
Pharmacokinetics (preliminary) Suitable for rodent modelsMouseIn vivo

Mechanism of Action: Inhibition of the Leloir Pathway

Classic galactosemia is a rare genetic disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of Gal-1P, which is toxic to cells. This compound targets GALK1, the enzyme that catalyzes the first step in the Leloir pathway: the phosphorylation of galactose to Gal-1P. By inhibiting GALK1, this compound prevents the formation of Gal-1P, thereby mitigating its toxic effects.

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal_1P Galactose-1-Phosphate GALT GALT (deficient in Classic Galactosemia) Gal_1P->GALT UDP_Gal UDP-Galactose GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose GALT->UDP_Gal GALE->UDP_Glc GALK1->Gal_1P NCATS_SM4487 This compound NCATS_SM4487->GALK1

Inhibition of the Leloir Pathway by this compound

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound, based on the available literature.

GALK1 Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of this compound against human GALK1.

Methodology:

  • Recombinant human GALK1 is incubated with varying concentrations of this compound in a suitable buffer.

  • The enzymatic reaction is initiated by the addition of the substrates, galactose and ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of ADP produced, which is stoichiometric to the amount of Gal-1P formed, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The luminescence signal, which is proportional to the ADP concentration, is read using a plate reader.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

GALK1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Incubation Incubate GALK1 with This compound Initiation Add Galactose and ATP Incubation->Initiation Quenching Stop Reaction Initiation->Quenching ADP_Detection Measure ADP Production (e.g., ADP-Glo) Quenching->ADP_Detection Luminescence Read Luminescence ADP_Detection->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Workflow for the GALK1 Biochemical Inhibition Assay
Cellular Galactose-1-Phosphate Reduction Assay

Objective: To assess the ability of this compound to reduce the accumulation of Gal-1P in a cellular model of classic galactosemia.

Methodology:

  • Fibroblasts derived from patients with classic galactosemia are cultured in appropriate media.

  • The cells are treated with varying concentrations of this compound for a specified duration.

  • The cells are then challenged with a high concentration of galactose to induce Gal-1P accumulation.

  • After the galactose challenge, the cells are lysed, and the intracellular concentration of Gal-1P is measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The reduction in Gal-1P levels in treated cells is compared to that in untreated control cells.

Synthesis

The synthesis of this compound involves a multi-step medicinal chemistry campaign starting from a dihydropyrimidine core. The detailed synthetic scheme is described in the supplementary information of the primary publication by Hu et al.[5] The general approach involves the construction of the substituted dihydropyrimidine ring followed by the addition of the side chains through various coupling reactions.

Conclusion

This compound is a valuable research tool for the study of classic galactosemia. Its high potency and selectivity for GALK1, coupled with its demonstrated activity in patient-derived cells, make it an excellent probe for elucidating the downstream consequences of Gal-1P accumulation. Further investigation into its pharmacokinetic and toxicological profiles will be crucial in determining its potential for translation into a clinical candidate. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in this promising therapeutic avenue.

References

Unveiling the Target: A Technical Guide to the Biological Identification of NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification and characterization of NCATS-SM4487, a potent and selective inhibitor of Galactokinase 1 (GALK1). This document details the experimental methodologies, quantitative data, and the metabolic pathway context crucial for understanding the therapeutic potential of this compound, particularly in the context of classic galactosemia.

Executive Summary

This compound is a novel dihydropyrimidine (B8664642) inhibitor developed through a structure-based optimization campaign.[1] It has been identified as a highly selective and potent inhibitor of human Galactokinase 1 (GALK1), the initial enzyme in the Leloir pathway of galactose metabolism. The primary therapeutic rationale for the development of this compound is to mitigate the accumulation of the toxic metabolite galactose-1-phosphate (gal-1P) in individuals with classic galactosemia, a rare genetic disorder caused by a deficiency in the second enzyme of this pathway, galactose-1-phosphate uridylyltransferase (GALT).[1] This guide outlines the key experiments and data that led to the identification and validation of GALK1 as the biological target of this compound.

Biological Target: Galactokinase 1 (GALK1)

The identified biological target of this compound is Galactokinase 1 (GALK1) . GALK1 is a crucial enzyme in the Leloir pathway, which is the primary route for the metabolism of galactose.[1][2][3][4][5] This enzyme catalyzes the phosphorylation of α-D-galactose to galactose-1-phosphate, utilizing ATP as a phosphate (B84403) donor.[1]

The Leloir Pathway and the Role of GALK1

The Leloir pathway is a four-step metabolic cascade that converts galactose into glucose-1-phosphate, which can then enter glycolysis.[2][3][4][5] In classic galactosemia, a deficiency in GALT leads to the accumulation of galactose-1-phosphate, which is cytotoxic and causes the severe clinical manifestations of the disease.[1] By inhibiting GALK1, this compound aims to prevent the formation of this toxic metabolite.[1]

Leloir_Pathway cluster_0 Leloir Pathway cluster_1 Inhibition by this compound Galactose Galactose Galactose-1-Phosphate Galactose-1-Phosphate Galactose->Galactose-1-Phosphate GALK1 (ATP -> ADP) UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glucose-1-Phosphate Glucose-1-Phosphate UDP-Glucose->Glucose-1-Phosphate GALT Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis This compound This compound GALK1_node GALK1 This compound->GALK1_node Inhibition

Figure 1: The Leloir Pathway and the inhibitory action of this compound on GALK1.

Quantitative Data on this compound Activity

The potency and selectivity of this compound against GALK1 have been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from the seminal publication by Liu L, et al.[1]

CompoundGALK1 IC50 (µM)
This compound 0.05
Table 1: Biochemical Potency of this compound against Human GALK1.[1]
ParameterValue
Half-life (t1/2) in mouse plasma (3 mg/kg IV)~0.4 hours
Initial concentration (C0) in mouse plasma (3 mg/kg IV)8.25 µM
Table 2: Pharmacokinetic Properties of this compound in CD1 Mice.[1]
Cell LineTreatment% Reduction in Gal-1P
Patient FibroblastsThis compound (low micromolar concentrations)Dose-dependent reduction
Table 3: Cellular Activity of this compound in Patient-Derived Fibroblasts.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide a comprehensive overview of the key experimental protocols used in the identification and characterization of this compound.

Experimental Workflow for Target Identification and Validation

The identification of this compound as a potent GALK1 inhibitor followed a structured workflow involving high-throughput screening, hit-to-lead optimization, and subsequent validation in cellular and in vivo models.

Experimental_Workflow cluster_screening Screening & Optimization cluster_validation Validation HTS High-Throughput Screening (Luciferase-based GALK1 assay) Hit_ID Identification of Dihydropyrimidine Hit HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR Lead_Selection Selection of this compound SAR->Lead_Selection Biochemical_Assay Biochemical Potency Determination (IC50) Lead_Selection->Biochemical_Assay Cell_Assay Cellular Activity Assay (Gal-1P reduction in patient fibroblasts) Biochemical_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (in mice) Cell_Assay->PK_Studies

References

Unraveling the NCATS Small Molecule Screening Landscape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "NCATS-SM4487" is not a designated screening library but is more likely an identifier for a specific small molecule. The National Center for Advancing Translational Sciences (NCATS) houses a diverse collection of small molecule libraries crucial for high-throughput screening and drug discovery, but a library named "SM4487" is not among its publicly documented collections.

This technical guide provides an in-depth overview of the primary screening libraries available at NCATS, offering insights into their origin, composition, and the experimental workflows they support. This information is intended for researchers, scientists, and drug development professionals engaged in small molecule screening and translational science.

The NCATS Compound Screening Program: An Overview

The NCATS compound management team is tasked with the acquisition, registration, storage, and dispersal of chemical compounds for small molecule screening.[1] They employ rigorous protocols to prepare and distribute these chemicals into various plate formats suitable for high-throughput screening (HTS).[1] The overarching goal is to identify promising compounds that can engage novel biological targets and to improve their properties for use as pharmacological probes or therapeutic leads.

NCATS offers a suite of screening libraries, each with a distinct focus, to the research community through collaboration.[2][3] These libraries are instrumental in a wide range of research areas, from rare and neglected diseases to toxicology.

Core Screening Libraries at NCATS

NCATS has developed and curated several key small molecule libraries, each designed to address different aspects of drug discovery and chemical biology. The primary libraries include the Genesis collection, the NCATS Pharmacologically Active Chemical Toolbox (NPACT), the NCATS Pharmaceutical Collection (NPC), and the Mechanistic Interrogation PlatE (MIPE).

The Genesis collection is a modern chemical library designed to provide high-quality chemical starting points and scaffolds for medicinal chemistry.[1][2] A key feature of this library is its emphasis on novel compounds with core scaffolds that are commercially available, facilitating rapid derivatization and optimization.[2] The collection is particularly rich in sp3-enriched chemotypes inspired by natural products, which offers a significant advantage for developing novel intellectual property.[2] The compound space of the Genesis library has minimal overlap with other publicly available chemical libraries like PubChem.[2]

NPACT is a world-class library of high-quality, pharmacologically active agents.[2] This collection includes naturally occurring, nature-inspired, and synthetic compounds.[2] The NPACT library is annotated with information on over 7,000 mechanisms and phenotypes, covering a wide range of biological interactions across different model systems.[2] It is a dynamic collection that is continuously updated to reflect the latest advances in translational research.[2]

The NPC is a comprehensive collection of small molecular entities that have been approved for clinical use by regulatory agencies in the United States, European Union, Japan, Australia, and Canada.[4] This library is a valuable resource for drug repurposing and for validating new disease models.[4] All data generated from screening the NPC is deposited in PubChem, including the full concentration-response profiles for each compound in every assay.[4]

The MIPE library is a specialized collection of oncology-focused compounds.[1] It includes compounds that are approved, investigational, or in preclinical development.[1] A unique feature of the MIPE library is the inclusion of redundant compound targets, which allows for the aggregation of screening data by both compound and its reported target.[1]

Quantitative Overview of NCATS Screening Libraries

The following table summarizes the key quantitative data for the major NCATS screening libraries.

Library NameNumber of Compounds (as of June 2023)Description
Genesis 126,400A modern library emphasizing novel, high-quality chemical starting points with commercially available core scaffolds for rapid derivatization.[1][2]
NPACT >11,000A collection of annotated, pharmacologically active agents covering over 7,000 mechanisms and phenotypes.[2]
NPC 2,807 (v2.1)A comprehensive collection of drugs approved by major regulatory agencies worldwide, ideal for repurposing studies.[1][4]
MIPE VariesAn oncology-focused library with approved, investigational, and preclinical compounds, designed for mechanistic studies.[1]
AID 6,966A library selected using artificial intelligence and machine learning to maximize compound diversity and predicted target engagement.[1]
Pubchem Collection 45,879A retired pharmaceutical screening collection with a diversity of novel small molecules.[1]

Experimental Protocols: A Generalized High-Throughput Screening Workflow

While specific experimental protocols vary depending on the assay and biological question, a generalized workflow for quantitative high-throughput screening (qHTS) at NCATS can be described. This process allows for the testing of thousands of compounds in a short period.

  • Assay Development and Miniaturization: The first step involves the development of a robust and sensitive biochemical or cell-based assay. This assay is then miniaturized to a 1536-well plate format to conserve reagents and increase throughput.

  • Library Plating: The selected screening library, such as the Genesis collection, is plated in a dose-response format in 1536-well plates.[2] This allows for the determination of compound potency and efficacy in a single screening run.

  • High-Throughput Screening: The miniaturized assay is performed using automated liquid handling and detection systems. The screening of a large library like Genesis is typically completed in a matter of days.

  • Data Analysis and Hit Identification: The large datasets generated from the qHTS are analyzed using specialized software. "Hits," or compounds that show activity in the assay, are identified based on their concentration-response curves.

  • Hit Confirmation and Follow-up: The activity of the primary hits is confirmed through re-testing. Confirmed hits then undergo further characterization, including medicinal chemistry optimization to improve their potency, selectivity, and pharmacokinetic properties.

Visualizing the NCATS Screening Environment

The following diagrams illustrate the landscape of the NCATS screening libraries and a typical experimental workflow.

NCATS_Screening_Library_Landscape cluster_NCATS NCATS Screening Libraries cluster_Applications Primary Applications Genesis Genesis (126,400 compounds) Novel Scaffolds DrugDiscovery De Novo Drug Discovery Genesis->DrugDiscovery ChemicalBiology Chemical Biology Research Genesis->ChemicalBiology NPACT NPACT (>11,000 compounds) Pharmacologically Active NPACT->ChemicalBiology TargetValidation Target Validation NPACT->TargetValidation NPC NPC (2,807 compounds) Approved Drugs Repurposing Drug Repurposing NPC->Repurposing MIPE MIPE (Oncology-focused) MIPE->DrugDiscovery MIPE->TargetValidation Other Other Libraries (AID, Pubchem, etc.) Other->DrugDiscovery

Caption: Overview of the major NCATS screening libraries and their primary applications.

NCATS_qHTS_Workflow AssayDev 1. Assay Development & Miniaturization LibPlate 2. Library Plating (Dose-Response) AssayDev->LibPlate HTS 3. High-Throughput Screening LibPlate->HTS DataAnalysis 4. Data Analysis & Hit Identification HTS->DataAnalysis HitConfirm 5. Hit Confirmation & Follow-up DataAnalysis->HitConfirm MedChem 6. Medicinal Chemistry Optimization HitConfirm->MedChem

References

In Vitro Profile of NCATS-SM4487 (NCGC1481): A Dual FLT3 and IRAK1/4 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCATS-SM4487, also known as NCGC1481, is a potent small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinases 1 and 4 (IRAK1/4). Developed at the National Center for Advancing Translational Sciences (NCATS), this compound was designed to overcome adaptive resistance to FLT3 inhibitors in Acute Myeloid Leukemia (AML). This guide provides a comprehensive overview of the in vitro activity of NCGC1481, detailing its inhibitory potency, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Quantitative In Vitro Activity

The inhibitory activity of NCGC1481 was assessed against its primary kinase targets. The half-maximal inhibitory concentrations (IC50) were determined through various biochemical assays.

Target KinaseIC50 (nM)Reference
FLT3<0.5[1]
IRAK122.6[1]
IRAK40.8[1]

Signaling Pathways

NCGC1481 is designed to simultaneously block two key signaling pathways implicated in the proliferation and survival of AML cells.

FLT3 Signaling Pathway in AML

Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation.[2] This drives downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and proliferation.[3][4]

FLT3_Signaling FLT3 Mutant FLT3 (e.g., FLT3-ITD) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation NCGC1481 NCGC1481 NCGC1481->FLT3

Caption: Aberrant FLT3 signaling in AML.

IRAK1/4-Mediated Adaptive Resistance

Treatment of FLT3-mutant AML with selective FLT3 inhibitors can lead to the development of adaptive resistance. This is partly mediated by the upregulation of innate immune signaling pathways involving the IRAK1/4 kinase complex.[2][3] Activation of IRAK1/4 can subsequently reactivate downstream pro-survival pathways like NF-κB and MAPK, circumventing the effects of FLT3 inhibition.

IRAK_Signaling FLT3i Selective FLT3 Inhibitor TLR_IL1R TLR / IL-1R FLT3i->TLR_IL1R Upregulation of innate immune signaling MYD88 MyD88 TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK Resistance Adaptive Resistance NFkB->Resistance MAPK->Resistance NCGC1481 NCGC1481 NCGC1481->IRAK4 NCGC1481->IRAK1

Caption: IRAK1/4-mediated adaptive resistance pathway.

Experimental Protocols

The following are summaries of the key in vitro assays used to characterize NCGC1481.

Kinase Inhibition Assays (Biochemical)
  • Objective: To determine the IC50 values of NCGC1481 against purified FLT3, IRAK1, and IRAK4 kinases.

  • General Procedure:

    • Recombinant human kinase enzymes are incubated with a specific substrate and ATP in an appropriate assay buffer.

    • NCGC1481 is added in a range of concentrations to determine its effect on kinase activity.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often through luminescence-based or fluorescence-based detection methods.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Proliferation Assays
  • Objective: To assess the cytotoxic and anti-proliferative effects of NCGC1481 on AML cell lines.

  • Example Cell Lines: MV4-11 (FLT3-ITD positive), MOLM-14 (FLT3-ITD positive).

  • General Procedure (e.g., using CellTiter-Glo®):

    • AML cells are seeded in 96- or 384-well plates and allowed to adhere or stabilize.

    • Cells are treated with a serial dilution of NCGC1481 for a specified duration (e.g., 72 hours).

    • At the end of the incubation period, a reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Luminescence is measured using a plate reader.

    • The data is normalized to vehicle-treated controls, and IC50 values are determined from the resulting dose-response curves.

Target Engagement and Phosphorylation Assays (Cell-based)
  • Objective: To confirm that NCGC1481 inhibits the phosphorylation of its targets (FLT3 and IRAK4) within intact cells.

  • General Procedure (e.g., using Western Blot):

    • AML cells (e.g., MV4-11) are treated with various concentrations of NCGC1481 or a vehicle control for a defined period.

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of FLT3 (pFLT3) and IRAK4 (pIRAK4), as well as antibodies for the total protein levels of FLT3 and IRAK4 as loading controls.

    • After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged. The reduction in the phosphorylated protein signal indicates target inhibition.[3]

Summary and Conclusion

This compound (NCGC1481) is a potent dual inhibitor of FLT3 and IRAK1/4 kinases. Its in vitro profile demonstrates high potency against both targets, effectively blocking the primary oncogenic driver in FLT3-mutant AML and simultaneously inhibiting a key pathway of adaptive resistance. The experimental data supports its potential as a therapeutic agent to achieve more durable responses in this patient population. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

Navigating Cellular Phenotypes: A Technical Guide to High-Content Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on a specific small molecule designated "NCATS-SM4487" and its associated cellular phenotype screening data is not available. The following technical guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for cellular phenotype screening, reflecting the methodologies and best practices advocated by the National Center for Advancing Translational Sciences (NCATS). The data presented herein is representative and intended for illustrative purposes.

Introduction to Cellular Phenotype Screening

Cellular phenotype screening, a cornerstone of modern drug discovery and chemical biology, involves the systematic testing of chemical libraries to identify compounds that induce a desired change in cellular morphology, function, or behavior. This approach, often conducted using high-content screening (HCS) platforms, allows for the unbiased discovery of novel bioactive molecules and the elucidation of complex biological pathways. By leveraging automated microscopy and sophisticated image analysis, researchers can quantify multiple cellular features simultaneously, providing a rich dataset for identifying potential therapeutic candidates and understanding their mechanisms of action.

The NCATS actively develops and employs advanced screening methodologies to accelerate translational science. Their resources, including extensive compound libraries and detailed assay guidance, provide a framework for robust and reproducible screening campaigns.[1][2]

The High-Content Screening Workflow

A typical HCS workflow for cellular phenotype screening encompasses several key stages, from assay development to data analysis and hit validation. Each step is critical for ensuring the quality and reliability of the screening results.

HCS_Workflow cluster_0 Assay Development cluster_1 Screening Campaign cluster_2 Data Analysis & Hit Identification Assay_Design Assay Design & Optimization Plate_Layout Plate Layout & Controls Assay_Design->Plate_Layout Assay_Validation Assay Validation (Z'-factor) Plate_Layout->Assay_Validation Library_Plating Compound Library Plating Assay_Validation->Library_Plating Cell_Seeding Cell Seeding Library_Plating->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Staining Cell Staining Compound_Treatment->Staining Image_Acquisition Image Acquisition Staining->Image_Acquisition Image_Analysis Image Analysis & Feature Extraction Image_Acquisition->Image_Analysis Data_Normalization Data Normalization Image_Analysis->Data_Normalization Hit_Selection Hit Selection Data_Normalization->Hit_Selection Dose_Response Dose-Response Confirmation Hit_Selection->Dose_Response

Figure 1: A generalized workflow for high-content cellular phenotype screening.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of HCS experiments. Below are representative protocols for key stages of a cellular phenotype screen.

Cell Culture and Seeding
  • Cell Line: U2OS (human bone osteosarcoma epithelial cells)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding Protocol:

    • Harvest logarithmically growing U2OS cells using Trypsin-EDTA.

    • Resuspend cells in the culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2 x 104 cells/mL.

    • Using a multi-channel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom imaging plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

Compound Treatment
  • Compound Library: A representative library of small molecules dissolved in Dimethyl Sulfoxide (DMSO).

  • Treatment Protocol:

    • Prepare a master plate by diluting the compound library to an intermediate concentration in the culture medium.

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the master plate to the corresponding wells of the cell plate.

    • Include positive and negative controls (e.g., a known inducing agent and DMSO vehicle, respectively) on each plate.

    • Incubate the cell plate at 37°C and 5% CO2 for 48 hours.

Cell Staining
  • Reagents:

    • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

    • 0.1% Triton X-100 in PBS

    • 1% Bovine Serum Albumin (BSA) in PBS

    • Hoechst 33342 (for nuclear staining)

    • Phalloidin-Alexa Fluor 488 (for F-actin staining)

    • Antibody against a protein of interest (e.g., anti-TOMM20 for mitochondria) with a corresponding secondary antibody (e.g., Alexa Fluor 568).

  • Staining Protocol:

    • Fix the cells by adding 25 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the wells twice with PBS.

    • Block with 1% BSA for 1 hour.

    • Incubate with the primary antibody diluted in 1% BSA for 1 hour.

    • Wash the wells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody, Hoechst 33342, and Phalloidin-Alexa Fluor 488 for 1 hour in the dark.

    • Wash the wells three times with PBS.

    • Add 100 µL of PBS to each well for imaging.

Image Acquisition
  • Instrumentation: A high-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).

  • Imaging Protocol:

    • Acquire images from at least four sites per well to ensure a sufficient number of cells are analyzed.

    • Use appropriate filter sets for each fluorescent channel (e.g., DAPI for Hoechst, FITC for Alexa Fluor 488, TRITC for Alexa Fluor 568).

    • Employ a 20x objective for adequate resolution of subcellular features.

Data Presentation and Analysis

The quantitative data extracted from the images are crucial for identifying hits. Below are examples of how this data can be structured.

Representative Cellular Phenotype Screening Data

The following table summarizes hypothetical data for a set of screened compounds, focusing on key phenotypic readouts.

Compound IDConcentration (µM)Cell CountNuclear Area (µm²)Mitochondrial Intensity (A.U.)Cytoskeletal Integrity Score
NCATS-SM-A01101850152.31.20.95
NCATS-SM-B0210975210.80.80.62
NCATS-SM-C03101920148.93.50.91
This compound 10 1790 185.6 2.8 0.88
Positive Control51650195.13.10.85
Negative Control02010150.51.00.98
  • Cell Count: A measure of cytotoxicity.

  • Nuclear Area: An indicator of changes in nuclear morphology.

  • Mitochondrial Intensity: Reflects changes in mitochondrial mass or function.

  • Cytoskeletal Integrity Score: A composite score based on actin fiber organization.

Dose-Response Data for a Hypothetical Hit

Once a hit is identified, a dose-response experiment is conducted to determine its potency.

Compound IDConcentration (µM)Normalized Mitochondrial Intensity
This compound0.011.05
This compound0.11.32
This compound12.15
This compound102.78
This compound1002.81

Signaling Pathway Analysis

Phenotypic changes observed in a screen can often be linked to the modulation of specific signaling pathways. For instance, a compound that alters cell proliferation and morphology might be acting on the MAPK/ERK pathway.

MAPK_ERK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phenotypic_Outputs Phenotypic Outputs (Proliferation, Differentiation, Survival) Transcription_Factors->Phenotypic_Outputs NCATS_SM4487 Hypothetical Target of this compound NCATS_SM4487->Raf

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by a small molecule.

Conclusion

Cellular phenotype screening is a powerful approach for discovering novel bioactive compounds and elucidating their mechanisms of action. By following rigorous experimental protocols and employing sophisticated data analysis techniques, researchers can generate high-quality, reproducible data. While specific information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a solid foundation for conducting and interpreting cellular phenotype screens in a manner consistent with the high standards of institutions like NCATS.

References

Metarrestin: A Novel Inhibitor of Metastasis Targeting the Perinucleolar Compartment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: While the primary focus of many cancer therapies is the elimination of the primary tumor, the metastatic spread of cancer remains the leading cause of mortality for cancer patients.[1][2] To address this critical unmet need, a novel small molecule, Metarrestin (also known as ML246), was identified through a collaborative effort involving the National Center for Advancing Translational Sciences (NCATS).[2][3] This first-in-class clinical candidate represents a new therapeutic strategy by selectively targeting the perinucleolar compartment (PNC), a subnuclear structure highly correlated with the metastatic phenotype of cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical research on Metarrestin, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

Metarrestin was discovered through a high-content screening of over 140,000 compounds for their ability to disassemble PNCs.[6][7] Its primary mechanism of action revolves around the disruption of these compartments, which are found almost exclusively in cancer cells and are particularly prevalent in metastatic tumors.[6][8]

The molecular target of Metarrestin has been identified as the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[4][7] The interaction between Metarrestin and eEF1A2 disrupts the structure of the nucleolus and inhibits RNA polymerase (Pol) I transcription.[6][7] This leads to a downstream cascade of events that ultimately inhibits ribosome biogenesis, a critical process for protein synthesis that is highly active in metastatic cells.[4][8] By disrupting this process, Metarrestin effectively suppresses the cellular machinery required for metastasis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Metarrestin.

Table 1: In Vivo Efficacy of Metarrestin in Mouse Models

Cancer ModelMouse StrainDosage and AdministrationTreatment ScheduleKey FindingReference
Pancreatic Cancer (PANC-1 orthotopic)NSG10 mg/kg (in chow)ContinuousMore than two-fold extension in median overall survival.[9]
Pancreatic Cancer (PDX)NSG25 mg/kg (IP)Daily, 5 days on/2 days off for 4 weeksSignificant inhibition of metastatic tumor growth.[9]
Prostate Cancer (PC3M xenograft)--DailySignificant reduction in lung metastasis.[9]
Breast Cancer (PDX)---Effective inhibition of metastatic growth.[9]

Table 2: Pharmacokinetic Parameters of Metarrestin in Mice

ParameterValueMouse StrainDosage and AdministrationReference
Half-life (t½)4.6 - 5.5 hours-5 and 25 mg/kg IP[9]
Half-life (t½)8.5 hoursKPC25 mg/kg PO (single dose)[9]
Oral Bioavailability>80%C57BL/63 and 10 mg/kg PO[9]
Plasma Clearance48 mL/min/kgC57BL/63 mg/kg IV[9]
Volume of Distribution17 L/kgC57BL/63 mg/kg IV[9]
Intratumor Concentration6.2 µg/g tissue (13 µM)KPC25 mg/kg PO (single dose, 24h post)[9]

Experimental Protocols

Detailed methodologies for key experiments involving Metarrestin are provided below.

High-Content Screening for PNC Disassembly

This protocol describes the initial screening process that led to the identification of Metarrestin.

  • Cell Line Engineering: A metastatic prostate cancer cell line, PC3M, with a high prevalence of PNCs (75-85%), was engineered to stably express GFP-PTB (polypyrimidine tract binding protein), an essential component of PNCs, allowing for their visualization.[6]

  • Compound Screening: A library of over 140,000 structurally diverse compounds was screened using a robotic system.[2][6]

  • Image Acquisition and Analysis: Automated microscopy was used to capture images of the cells after compound treatment. Image analysis algorithms were then employed to identify and quantify the prevalence of PNCs.[1]

  • Hit Identification: Compounds that reduced PNC prevalence by 50% were considered primary hits.[6]

  • Secondary Assays: Primary hits were further evaluated in secondary assays to eliminate compounds that induced non-specific effects such as apoptosis, DNA damage, general cytotoxicity, or cell-cycle arrest.[6]

In Vivo Efficacy Studies in Mouse Models

The following protocols were used to assess the anti-metastatic efficacy of Metarrestin in preclinical models.

Protocol 1: Intraperitoneal (IP) Administration

  • Dosing Solution Preparation: A vehicle solution of 30% PEG-400 and 70% (20% w:v HP-β-CD in water) was prepared. Metarrestin was dissolved in this vehicle to the desired concentration.[9]

  • Administration: The prepared solution was administered via intraperitoneal injection at the specified dosage and schedule.[9]

Protocol 2: Oral Gavage (PO) Administration

  • Dosing Solution Preparation: A vehicle solution consisting of 5% N-methyl-2-pyrrolidone (NMP), 20% PEG400, and 75% (10% hydroxypropyl-beta-cyclodextrin in water) was prepared.[10] The required amount of Metarrestin powder was weighed and suspended in the vehicle. The suspension was gently sonicated in a water bath until the compound was fully dissolved, avoiding overheating.[10] The dosing solution was prepared fresh before each administration.[10]

  • Administration: The freshly prepared solution was administered to the animals via oral gavage at the desired dosage.[10]

Protocol 3: Drug-Infused Chow

  • Chow Preparation: For long-term studies, Metarrestin was mixed with chow to achieve a target daily dose (e.g., 10 mg/kg, which corresponds to 70 ppm).[10]

  • Administration: The drug-infused chow was provided to the animals as their sole food source.[10]

Visualizations

The following diagrams illustrate the proposed mechanism of action of Metarrestin and a general workflow for its preclinical evaluation.

Metarrestin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Metarrestin Metarrestin eEF1A2 eEF1A2 Metarrestin->eEF1A2 Binds to rRNA_synthesis rRNA Synthesis (Pol I Transcription) Metarrestin->rRNA_synthesis Inhibits PNC Perinucleolar Compartment (PNC) eEF1A2->PNC Disrupts Nucleolus Nucleolus PNC->Nucleolus Disrupts Structure Nucleolus->rRNA_synthesis Site of Ribosome_Biogenesis Ribosome Biogenesis Protein_Synthesis Protein Synthesis for Metastasis Ribosome_Biogenesis->Protein_Synthesis Required for Ribosome_Biogenesis->Protein_Synthesis Inhibited rRNA_synthesis->Ribosome_Biogenesis Leads to Metastasis Metastasis Protein_Synthesis->Metastasis Drives

Caption: Proposed signaling pathway of Metarrestin.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Screening High-Content Screening (>140,000 compounds) Hit_ID Identification of PNC Disruptors Screening->Hit_ID Secondary_Assays Secondary Assays (Toxicity, etc.) Hit_ID->Secondary_Assays Lead_Optimization Lead Optimization (Metarrestin) Secondary_Assays->Lead_Optimization In_Vitro In Vitro Studies (Cell lines) Lead_Optimization->In_Vitro In_Vivo In Vivo Efficacy Studies (Mouse Models) In_Vitro->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies IND IND-Enabling Studies Tox_Studies->IND PhaseI Phase I Clinical Trial IND->PhaseI

References

In-Depth Technical Guide: NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PubChem entry and associated data for the potent and selective galactokinase 1 (GALK1) inhibitor, NCATS-SM4487. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Compound Information

This compound has been identified as a significant small molecule inhibitor of human galactokinase 1 (GALK1). It is classified as a dihydropyrimidine (B8664642) inhibitor. The primary mechanism of action of this compound is the inhibition of GALK1, an essential enzyme in the Leloir pathway of galactose metabolism. By blocking GALK1, this compound effectively prevents the phosphorylation of galactose to galactose-1-phosphate. This action is particularly relevant in the context of classic galactosemia, a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to a toxic accumulation of galactose-1-phosphate.

Chemical Identifiers:

  • Compound Name: this compound

  • CAS Number: 2733617-81-5

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, focusing on its bioactivity and pharmacokinetic properties.

Table 1: In Vitro Bioactivity
ParameterValueTargetAssay TypeReference
IC₅₀0.05 µM (50 nM)Human GALK1Biochemical Inhibition Assay[1][2]
Table 2: In Vitro ADME & Pharmacokinetics
ParameterSpeciesValueConditionsReference
Microsomal StabilityMouseModerateLiver Microsomes[2]
Protein BindingMouse (CD-1)98.74%Plasma[2]
Table 3: In Vivo Pharmacokinetics
Route of AdministrationDoseSpeciesCₘₐₓAUCinfBioavailabilityHalf-life (t₁/₂)Reference
Intravenous (IV)3 mg/kgMouse (CD-1, female)8.25 µM (C₀)--~0.4 h[2]
Oral (PO)30 mg/kgMouse (CD-1, female)7.02 µM15.96 h·µM33%-[2]
Intraperitoneal (IP)50 mg/kgMouse (CD-1, female)>1 µM (up to ~7 h)---[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Human GALK1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human galactokinase 1.

Methodology:

  • Enzyme and Substrates: Recombinant human GALK1 enzyme is used. The substrates are galactose and adenosine (B11128) triphosphate (ATP).

  • Reaction Principle: The assay measures the amount of galactose-1-phosphate produced from the enzymatic reaction. The detection of the product is typically achieved through a coupled enzyme system that ultimately leads to a detectable signal (e.g., luminescence or fluorescence).

  • Procedure:

    • A dilution series of this compound is prepared.

    • The compound dilutions are pre-incubated with the GALK1 enzyme.

    • The enzymatic reaction is initiated by the addition of galactose and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis: The resulting data are plotted as the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

  • Materials: Liver microsomes (e.g., from mouse or human) and an NADPH-generating system are required.

  • Procedure:

    • This compound is incubated with the liver microsomes in the presence of the NADPH-generating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction in the aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the zero-time point. The half-life (t₁/₂) of the compound in the microsomal preparation is then determined from the slope of the natural logarithm of the percent remaining versus time plot.

Mouse Pharmacokinetic Studies

Objective: To evaluate the pharmacokinetic profile of this compound in mice following intravenous, oral, and intraperitoneal administration.

Methodology:

  • Animal Model: CD-1 mice are typically used for these studies.

  • Dosing:

    • Intravenous (IV): The compound is administered as a single bolus dose into a tail vein.

    • Oral (PO): The compound is administered by oral gavage.

    • Intraperitoneal (IP): The compound is injected into the peritoneal cavity.

  • Sample Collection: Blood samples are collected from the mice at predetermined time points after dosing. Serial bleeding from a single mouse or terminal bleeding from different groups of mice at each time point can be employed.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the concentration-time curve (AUC), half-life (t₁/₂), and bioavailability are calculated using non-compartmental analysis.

Signaling Pathway and Experimental Workflow Diagrams

The Leloir Pathway of Galactose Metabolism and the Action of this compound

Leloir_Pathway cluster_pathway Leloir Pathway cluster_inhibitor Inhibitor Action Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P GALK1 UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-Phosphate NCATSSM4487 This compound GALK1_enzyme GALK1 Enzyme NCATSSM4487->GALK1_enzyme Inhibits

Caption: Inhibition of GALK1 by this compound in the Leloir pathway of galactose metabolism.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer this compound (IV, PO, or IP) Blood_Collection Collect Blood Samples at Timed Intervals Dosing->Blood_Collection Plasma_Separation Separate Plasma via Centrifugation Blood_Collection->Plasma_Separation LCMS_Analysis Quantify Compound Concentration by LC-MS/MS Plasma_Separation->LCMS_Analysis PK_Parameters Calculate PK Parameters (Cmax, AUC, t1/2, etc.) LCMS_Analysis->PK_Parameters

Caption: Workflow for determining the pharmacokinetic profile of this compound in mice.

References

In-Depth Technical Guide: Physicochemical Properties of NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of NCATS-SM4487, a potent and selective inhibitor of galactokinase 1 (GALK1). The information presented herein is intended to support researchers and drug development professionals in the evaluation and utilization of this compound for preclinical and translational research.

Core Compound Information

ParameterValueReference
Compound Name This compound[1][2][3][4][5][6]
Mechanism of Action GALK1 Inhibitor[1][2][3][5][6]
CAS Number 2733617-81-5[1][4][6]
Molecular Formula C25H24ClFN8O2[1][4]
Molecular Weight 522.96 g/mol [1][4]
Biochemical Potency (IC50) 0.05 µM (for human GALK1)[1][2][3][6]

Quantitative Solubility and Stability Data

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: Aqueous Solubility
ParameterMethodConditionsResult
Kinetic Aqueous Solubility Modified Shake-FlaskpH 7.4, 100 mM phosphate (B84403) buffer, room temperature, 6h incubationData not publicly available in the searched resources. The PubChem BioAssay (AID 1645848) provides the methodology but individual compound results are not readily accessible through general search.
Table 2: In Vitro Metabolic Stability
SystemSpeciesIncubation TimeStability (% remaining)
Mouse Liver Microsomes (MLM) CD-1 MouseNot Specified>95%
Human Liver Microsomes (HLM) HumanNot Specified>95%

Data for Table 2 was obtained from a study on the structure-based optimization of GALK1 inhibitors.[5]

Experimental Protocols

Kinetic Aqueous Solubility Profiling (Based on PubChem BioAssay AID 1645848)

This protocol describes a method adapted from the classical saturation shake-flask solubility assay.

  • Compound Preparation: Test compounds are initially prepared as a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Dilution: The stock solution is diluted to a final concentration of 150 µM in an aqueous solution containing 100 mM phosphate buffer at pH 7.4.

  • Incubation: Samples are incubated at room temperature for 6 hours to allow for equilibration.

  • Separation of Undissolved Compound: Any precipitated compound is removed by vacuum filtration using a Tecan Te-Vac system.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at wavelengths ranging from 250 to 498 nm.

In Vitro Metabolic Stability in Liver Microsomes

The following provides a general methodology for assessing metabolic stability using liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (mouse or human), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of this compound to the pre-warmed reaction mixture.

  • Incubation: The mixture is incubated at 37°C for a specified period. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound. The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero.

Visualizations

Leloir Pathway of Galactose Metabolism and Inhibition by this compound

Classic galactosemia is a metabolic disorder resulting from a deficiency in the GALT enzyme, leading to the accumulation of toxic galactose-1-phosphate.[5] this compound acts by inhibiting GALK1, the enzyme responsible for the production of galactose-1-phosphate, thereby representing a potential therapeutic strategy for this disease.[5]

Leloir_Pathway cluster_pathway Leloir Pathway cluster_inhibitor Inhibition Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P GALK1 UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE NCATSSM4487 This compound NCATSSM4487->Gal1P Inhibits GALK1

Caption: Inhibition of GALK1 by this compound in the Leloir Pathway.

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a generalized workflow for the assessment of the aqueous solubility and metabolic stability of a test compound like this compound.

Experimental_Workflow cluster_solubility Aqueous Solubility Assessment cluster_stability Metabolic Stability Assessment prep_sol Prepare 10 mM stock in DMSO dilute_sol Dilute to 150 µM in buffer (pH 7.4) prep_sol->dilute_sol incubate_sol Incubate for 6h at room temp. dilute_sol->incubate_sol filter_sol Filter to remove precipitate incubate_sol->filter_sol measure_sol Measure concentration by UV absorbance filter_sol->measure_sol prep_stab Prepare reaction mix (microsomes, NADPH) initiate_stab Add this compound to initiate prep_stab->initiate_stab incubate_stab Incubate at 37°C, take time points initiate_stab->incubate_stab quench_stab Quench reaction with cold solvent incubate_stab->quench_stab analyze_stab Analyze remaining compound by LC-MS quench_stab->analyze_stab

Caption: Workflow for solubility and stability experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NCATS-SM4487, a potent small molecule inhibitor of the REV1-REV7 protein-protein interaction, a critical nexus in mutagenic translesion synthesis (TLS). Identified as JH-RE-06, this compound presents a promising strategy for enhancing the efficacy of DNA-damaging chemotherapeutics by abrogating a key mechanism of chemoresistance. This document details the mechanism of action, quantitative biological data, and detailed experimental protocols related to JH-RE-06 and its known chemical analog, JH-RE-25. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic approach.

Introduction: Translesion Synthesis and the Role of REV1

Genomic integrity is paramount for normal cellular function. However, cells are constantly exposed to endogenous and exogenous agents that can damage DNA. To cope with this, cells have evolved sophisticated DNA damage response (DDR) pathways. Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks and lead to cell death. While essential for cell survival, TLS is an inherently mutagenic process due to the involvement of specialized low-fidelity DNA polymerases.

The REV1 protein is a central player in mutagenic TLS, acting as a scaffold to recruit other TLS polymerases to the site of DNA damage. A key interaction in this process is the binding of the REV7 subunit of polymerase ζ (Pol ζ) to the C-terminal domain (CTD) of REV1. This REV1-REV7 interaction is essential for the recruitment of the mutator polymerase Pol ζ, which is responsible for a significant portion of damage-induced mutagenesis. Consequently, inhibiting the REV1-REV7 interaction has emerged as an attractive therapeutic strategy to sensitize cancer cells to DNA-damaging agents and to mitigate the acquisition of chemoresistance.

This compound (JH-RE-06): A Novel REV1-REV7 Interaction Inhibitor

This compound, also known as JH-RE-06, was identified through a high-throughput screen as a small molecule that disrupts the REV1-REV7 protein-protein interaction.[1] Its discovery represents a significant advancement in the development of targeted therapies against mutagenic TLS.

Mechanism of Action

JH-RE-06 exhibits a unique mechanism of action. Instead of competitively binding to the REV7 binding pocket on REV1, it binds to a shallow, featureless surface on the REV1 CTD.[1] This binding event induces the dimerization of two REV1 CTD molecules, which in turn blocks the interaction with REV7 and prevents the subsequent recruitment of Pol ζ.[1] This novel allosteric inhibition mechanism provides a new paradigm for targeting challenging protein-protein interactions.

cluster_0 Normal REV1-REV7 Interaction cluster_1 JH-RE-06 Inhibition REV1 REV1-CTD REV7 REV7 REV1->REV7 Binds to JHRE06 JH-RE-06 REV1_dimer REV1-CTD Dimer JHRE06->REV1_dimer Induces REV7_blocked REV7 (Blocked) REV1_dimer->REV7_blocked Interaction Prevented

Figure 1: Mechanism of JH-RE-06 Action.

Chemical Analogs of this compound (JH-RE-06)

To date, the primary publication on JH-RE-06 has detailed one specific chemical analog, JH-RE-25.[1] This analog was synthesized to probe the structure-activity relationship (SAR) of the parent compound.

Structure-Activity Relationship

JH-RE-25 was designed by replacing the dichloroaniline moiety of JH-RE-06 with a morpholine (B109124) group. This modification was intended to assess the importance of the hydrophobic interactions mediated by the dichloroaniline ring for binding to the REV1 CTD. The experimental results demonstrated that this substitution completely abolished the binding activity, highlighting the critical role of the hydrophobic dichloroaniline group for the inhibitory function of JH-RE-06.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for JH-RE-06 and its inactive analog, JH-RE-25.

CompoundTargetAssay TypeIC50 (µM)Kd (µM)ActivityReference
This compound (JH-RE-06) REV1-REV7 InteractionAlphaScreen0.78-Active[1]
This compound (JH-RE-06) REV1 CTD BindingIsothermal Titration Calorimetry-0.42Active[1]
JH-RE-25 REV1 CTD BindingIsothermal Titration Calorimetry-No Binding DetectedInactive[1]

Detailed Experimental Protocols

Synthesis of JH-RE-06 and JH-RE-25

The synthesis of JH-RE-06 and its analog JH-RE-25 was carried out as described by Wojtaszek et al. (2019).[1]

Scheme 1: Synthesis of JH-RE-06 and JH-RE-25

A Starting Material A (Ethyl 2-(trichloromethyl)quinoline-4-carboxylate) Reagent1 Reagent X A->Reagent1 Step 1 B1 3,4-Dichloroaniline JHRE06 JH-RE-06 B1->JHRE06 B2 Morpholine JHRE25 JH-RE-25 B2->JHRE25 Reagent1->JHRE06 Step 2a Reagent1->JHRE25 Step 2b Reagent2 Reagent Y

Figure 2: Synthetic Workflow for JH-RE-06 and JH-RE-25.
  • Detailed steps for the synthesis, including reagents, conditions, and purification methods, are outlined in the supplementary information of the primary publication.

AlphaScreen Assay for REV1-REV7 Interaction

This assay was used to quantify the inhibitory effect of compounds on the REV1-REV7 protein-protein interaction.

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction of two molecules. In this case, biotinylated REV7 and GST-tagged REV1-CTD are used. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added. When REV1 and REV7 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. An inhibitor will disrupt the protein interaction, separating the beads and reducing the signal.

  • Protocol Outline:

    • Biotinylated REV7 and GST-REV1-CTD are incubated with the test compound at various concentrations in a 384-well plate.

    • Streptavidin-donor beads and anti-GST-acceptor beads are added.

    • The plate is incubated in the dark at room temperature.

    • The plate is read on an AlphaScreen-capable plate reader.

    • IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (Kd) and stoichiometry of the interaction between the compounds and the REV1 CTD.

  • Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (e.g., JH-RE-06) is titrated into a solution of the protein (REV1 CTD) in the calorimeter cell. The heat released or absorbed upon binding is measured.

  • Protocol Outline:

    • Purified REV1 CTD is placed in the sample cell of the ITC instrument.

    • The test compound is loaded into the injection syringe.

    • A series of small injections of the compound are made into the protein solution.

    • The heat change after each injection is measured.

    • The data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

Cellular Assays
  • Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony. It is used to determine the cytotoxic effects of a compound, both alone and in combination with a DNA-damaging agent like cisplatin.

  • Hypoxanthine-guanine phosphoribosyltransferase (HPRT) Mutation Assay: This assay is used to measure the frequency of mutations at the HPRT gene locus. It provides a quantitative measure of the mutagenic potential of a substance or the ability of an inhibitor to reduce mutagenesis.

Signaling Pathway and Experimental Workflow Diagrams

REV1-Mediated Translesion Synthesis Pathway

DNA_Damage DNA Damage (e.g., from Cisplatin) Replication_Stall Replication Fork Stall DNA_Damage->Replication_Stall PCNA_Ub PCNA Monoubiquitination Replication_Stall->PCNA_Ub REV1_Recruitment REV1 Recruitment PCNA_Ub->REV1_Recruitment REV7_PolZeta REV7-Pol ζ Complex REV1_Recruitment->REV7_PolZeta Recruits Mutagenic_TLS Mutagenic Translesion Synthesis REV7_PolZeta->Mutagenic_TLS Cell_Survival Cell Survival & Chemoresistance Mutagenic_TLS->Cell_Survival JHRE06 JH-RE-06 JHRE06->REV1_Recruitment Inhibits

Figure 3: Simplified REV1-Mediated TLS Pathway and Point of Inhibition.
High-Throughput Screening Workflow for REV1 Inhibitors

Compound_Library Small Molecule Library Primary_Screen Primary Screen (e.g., AlphaScreen) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., ITC) Dose_Response->Secondary_Assays Cellular_Assays Cellular Assays (e.g., Clonogenic) Secondary_Assays->Cellular_Assays Lead_Compound Lead Compound (e.g., JH-RE-06) Cellular_Assays->Lead_Compound

Figure 4: General Workflow for the Discovery of REV1 Inhibitors.

Conclusion and Future Directions

This compound (JH-RE-06) is a first-in-class inhibitor of the REV1-REV7 interaction with a novel allosteric mechanism. The available data strongly support its potential as a chemosensitizing agent that can enhance the efficacy of DNA-damaging therapies. The initial structure-activity relationship studies with the inactive analog, JH-RE-25, provide a crucial starting point for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of the Chemical Analog Library: Synthesizing and testing a broader range of JH-RE-06 analogs to build a more comprehensive SAR.

  • Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and bioavailability for in vivo applications.

  • In Vivo Efficacy Studies: Evaluating optimized analogs in various preclinical cancer models in combination with a range of DNA-damaging agents.

  • Exploration of Resistance Mechanisms: Investigating potential mechanisms of resistance to REV1 inhibition.

The development of potent and specific inhibitors of mutagenic translesion synthesis, such as JH-RE-06 and its future analogs, holds significant promise for improving cancer therapy and overcoming the challenge of chemoresistance. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

ordering information for NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "NCATS-SM4487" in publicly available scientific literature and databases did not yield any specific information for a compound with this identifier. It is highly probable that this compound is an internal designation for a novel small molecule that has not yet been publicly disclosed by the National Center for Advancing Translational Sciences (NCATS).

This document serves as a template to guide researchers, scientists, and drug development professionals on the type of information and formatting to expect in a comprehensive technical guide for a research compound. The following sections use a well-characterized, publicly available molecule, Wortmannin , as a placeholder to demonstrate the requested data presentation, experimental protocols, and visualizations.

Overview

Wortmannin is a well-known, potent, and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). It is a fungal metabolite that has been extensively used as a research tool to study PI3K-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for Wortmannin.

PropertyValueReference
Molecular Formula C₂₃H₂₄O₈PubChem
Molecular Weight 428.4 g/mol PubChem
IC₅₀ (PI3Kα) ~3 nM[1][2]
IC₅₀ (PI3Kβ) ~16 nM[1]
IC₅₀ (PI3Kδ) ~19 nM[1]
IC₅₀ (PI3Kγ) ~8 nM[1]
Solubility (DMSO) ≥ 43 mg/mLCommercial vendor
Appearance White to off-white solidCommercial vendor

Experimental Protocols

In Vitro PI3K Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate), [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 50 µM ATP)

  • Test compound (e.g., Wortmannin) dissolved in DMSO

  • Phosphatidylserine (B164497)

  • Scintillation counter and vials

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a lipid substrate mix by sonicating PIP₂ and phosphatidylserine in the kinase buffer.

  • Serially dilute the test compound in DMSO.

  • In a reaction tube, combine the recombinant PI3K enzyme, the lipid substrate mix, and the diluted test compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate the reaction products.

  • Visualize the radiolabeled PIP₃ product using autoradiography.

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

PI3K/Akt Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway, which is inhibited by Wortmannin.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Wortmannin Wortmannin Wortmannin->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Wortmannin.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Compound) start->prep_reagents serial_dilution Perform Serial Dilution of Compound prep_reagents->serial_dilution run_assay Run Kinase Assay serial_dilution->run_assay measure_activity Measure Enzyme Activity run_assay->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Calculate IC₅₀ plot_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for in vitro IC₅₀ determination of an enzyme inhibitor.

Ordering and Inquiries for NCATS Compounds

As "this compound" is not publicly available, researchers interested in this or other NCATS compounds should pursue a formal inquiry or collaboration. NCATS provides access to its compound libraries and expertise through various collaborative programs.

To inquire about a specific compound or explore a collaboration, it is recommended to:

  • Contact the NCATS Division of Preclinical Innovation (DPI): This division is responsible for developing new methods and technologies to enhance preclinical processes.[3]

  • Reach out to the NCATS Compound Management Group: For specific questions regarding compound availability and library plating services. The contact person for this group is Kelli M. Wilson, Ph.D.[1]

  • Explore Collaboration Opportunities: NCATS actively seeks collaborators for various research projects. Information on how to collaborate with their intramural research teams, including the Early Translation Branch, can be found on the NCATS website.[4]

  • Inquire about Specific Libraries: If your research aligns with a specific therapeutic area, you can inquire about accessing curated compound libraries, such as the HEAL Target and Compound Library for pain and addiction research. For this library, you can contact --INVALID-LINK--.[5]

By following these channels, researchers can engage with NCATS to potentially gain access to novel compounds like this compound and leverage their expertise in translational science.

References

Unraveling the Enigma of NCATS-SM4487: A Search for a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search across multiple scientific databases and resources, the chemical probe designated as NCATS-SM4487 remains elusive. This in-depth investigation has not yielded specific public domain information regarding its molecular structure, biological targets, or associated experimental data. This suggests that this compound may be an internal compound designation not yet disclosed publicly, a historical identifier that has been superseded, or a misidentified nomenclature.

Our efforts to collate the necessary information for a detailed technical guide for researchers, scientists, and drug development professionals have been met with a lack of specific, verifiable data. Standard repositories for chemical probe information, including the National Center for Advancing Translational Sciences (NCATS) own public-facing websites and publications, as well as broad scientific databases like PubChem, do not contain entries corresponding to "this compound".

While the specific subject of this guide is presently uncharacterized in the public domain, this document aims to provide a framework for the construction of such a guide by highlighting the critical components necessary for the evaluation of any new chemical probe, using the extensive resources and general methodologies of NCATS as a template.

The Hallmarks of a High-Quality Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. For a compound to be considered a high-quality chemical probe, it must meet several stringent criteria. The following sections outline the key data points and experimental protocols that would be essential for a comprehensive guide on a compound like this compound.

Table 1: Essential Characteristics of a Chemical Probe
Property Description Ideal Characteristics
Potency The concentration of the compound required to elicit a specific biological response.Nanomolar to low micromolar (nM to low µM) IC50 or EC50 values against the intended target.
Selectivity The degree to which the compound interacts with its intended target versus other proteins.High selectivity with minimal off-target effects, typically assessed against a panel of related and unrelated targets.
Mechanism of Action (MoA) The specific biochemical interaction through which the compound produces its pharmacological effect.A well-defined and validated MoA (e.g., competitive inhibitor, allosteric modulator).
Cellular Activity The ability of the compound to engage its target within a cellular context and elicit a downstream effect.Demonstrated on-target activity in relevant cell-based assays.
Physicochemical Properties Characteristics such as solubility, permeability, and stability.Adequate solubility and stability for use in biological assays and appropriate permeability for cellular studies.
Negative Control A structurally similar but biologically inactive analogue.Availability of a closely related inactive compound to distinguish on-target from off-target or non-specific effects.

Deconstructing the Experimental Workflow

The characterization of a novel chemical probe involves a multi-faceted experimental approach, progressing from initial screening to in-depth biological validation.

Experimental Workflow for Chemical Probe Characterization

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Characterization Phase cluster_3 Validation Phase High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identifies initial active compounds Medicinal Chemistry Medicinal Chemistry Hit Identification->Medicinal Chemistry Provides starting points for optimization Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Medicinal Chemistry->Structure-Activity Relationship (SAR) Synthesizes analogs to improve properties Biochemical Assays Biochemical Assays Structure-Activity Relationship (SAR)->Biochemical Assays Evaluates potency and MoA Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Confirms direct target binding Cell-Based Assays Cell-Based Assays Biophysical Assays->Cell-Based Assays Assesses cellular efficacy Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Determines off-target effects In Vivo Studies In Vivo Studies Selectivity Profiling->In Vivo Studies Evaluates efficacy and PK/PD in animal models Target Engagement Target Engagement In Vivo Studies->Target Engagement Confirms target interaction in a living system Phenotypic Assays Phenotypic Assays Target Engagement->Phenotypic Assays Links target modulation to a biological outcome

Caption: A generalized workflow for the discovery and validation of a novel chemical probe.

Hypothetical Signaling Pathway and Probe Interaction

Without a known target for this compound, we can conceptualize a generic signaling pathway to illustrate how a chemical probe's mechanism of action would be visualized. Let us assume a hypothetical probe that inhibits a key kinase in a cancer-related pathway.

Hypothetical Kinase Inhibition Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Target Kinase Target Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Target Kinase Downstream Effector Downstream Effector Target Kinase->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Target Kinase Inhibition

Caption: A diagram of a hypothetical signaling pathway inhibited by a chemical probe.

Detailed Experimental Protocols: A Template

A crucial component of a technical guide is the detailed methodology behind the key experiments. Below are templates for protocols that would be essential for characterizing a chemical probe.

Biochemical Potency Assay (e.g., Kinase Inhibition Assay)
  • Objective: To determine the in vitro potency (IC50) of the chemical probe against its purified target protein.

  • Materials: Purified recombinant target protein, substrate, ATP, assay buffer, detection reagents, and the chemical probe.

  • Procedure:

    • Prepare a serial dilution of the chemical probe.

    • In a microplate, combine the target protein, substrate, and the chemical probe at various concentrations.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to product formation.

    • Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay (e.g., NanoBRET™)
  • Objective: To confirm that the chemical probe interacts with its target protein within a live cellular environment.

  • Materials: Cells engineered to express the target protein fused to a NanoLuc® luciferase, a fluorescent tracer that binds to the target, and the chemical probe.

  • Procedure:

    • Seed the engineered cells in a microplate.

    • Add the fluorescent tracer to the cells.

    • Add the chemical probe at various concentrations.

    • Add the NanoLuc® substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the probe indicates displacement of the tracer and therefore, target engagement.

Conclusion and Future Directions

While the specific chemical probe this compound could not be identified within the public domain, the principles and methodologies for characterizing such a molecule are well-established. The framework provided here outlines the necessary components of a comprehensive technical guide for any novel chemical probe. Researchers at NCATS and other institutions continue to develop and characterize new small molecules to dissect biological processes and validate novel drug targets. As new probes are disclosed, applying this structured approach to data presentation and experimental detail will be invaluable to the scientific community.

For researchers interested in the chemical probe development programs at NCATS, exploring their official publications and the NCATS Pharmaceutical Collection is recommended for information on publicly available and well-characterized small molecules. Should information on this compound become publicly available, a detailed guide following this template can be readily assembled to serve the needs of the research community.

Methodological & Application

Application Notes and Protocols for NCATS-SM4487, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound NCATS-SM4487 is a hypothetical designation for a novel small molecule inhibitor. Information regarding its specific chemical structure and biological activity is not publicly available. This document provides a generalized experimental protocol for the characterization of a putative MEK1/2 inhibitor in a relevant cancer cell line model. The presented data are illustrative.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. By inhibiting MEK1/2, this compound is expected to block the phosphorylation and activation of ERK1/2, leading to cell cycle arrest and apoptosis in tumor cells with a constitutively active MAPK pathway. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in the HCT116 human colorectal carcinoma cell line, a commonly used model with a known KRAS mutation that leads to MAPK pathway activation.

Data Presentation

Table 1: In Vitro Efficacy of this compound in HCT116 Cells
AssayEndpointThis compound IC₅₀ (nM)
CytotoxicityCell Viability (Resazurin Assay)85
ProliferationDNA Synthesis (BrdU Assay)55
Table 2: Effect of this compound on MAPK Pathway Phosphorylation
Treatment (1 hour)p-ERK1/2 (Normalized to Total ERK1/2)
Vehicle (0.1% DMSO)1.00
This compound (100 nM)0.15
This compound (500 nM)0.02

Experimental Protocols

HCT116 Cell Culture

This protocol outlines the standard procedure for the maintenance of the HCT116 human colorectal carcinoma cell line.

Materials:

  • HCT116 cell line (ATCC CCL-247)

  • McCoy's 5A Medium (Gibco)[1][2][3]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.[2][3]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of HCT116 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.[2]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[3]

  • Neutralize the trypsin with 7 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed new flasks at a split ratio of 1:3 to 1:6.[4]

Cytotoxicity Assay (Resazurin Method)

This assay measures cell viability by quantifying the metabolic reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.[5][6][7]

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)[5]

  • 96-well, black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Ex/Em: 560/590 nm)

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[5]

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.[5]

  • Data Analysis: Subtract the background fluorescence (no-cell controls) from all wells. Normalize the data to the vehicle-treated controls (representing 100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.[9][10]

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • BrdU Cell Proliferation Assay Kit (e.g., from Thermo Fisher Scientific or similar)

  • 96-well tissue culture plates

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C.[11]

  • Fixation and Denaturation: Remove the labeling solution and add the fixing/denaturing solution provided in the kit. Incubate for 30 minutes at room temperature.[11][12]

  • Detection: Wash the wells and add the anti-BrdU detection antibody. Incubate for 1 hour. Wash again and add the HRP-conjugated secondary antibody.[11]

  • Substrate Addition: After a final wash, add the TMB substrate and incubate until color develops (15-30 minutes). Stop the reaction with the provided stop solution.[11]

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Normalize the data to vehicle-treated controls and determine the IC₅₀ value as described for the cytotoxicity assay.

Western Blot Analysis of MAPK Pathway

This protocol is for detecting the phosphorylation status of ERK1/2 to confirm the mechanism of action of this compound.[13][14]

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, buffers, and transfer system (e.g., PVDF membrane)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat with this compound (e.g., 100 nM and 500 nM) or vehicle (0.1% DMSO) for 1 hour.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total ERK and a loading control (GAPDH) on the same blot, strip the membrane with a mild stripping buffer, re-block, and probe with the respective primary antibodies.[13]

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each condition.

Mandatory Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors NCATS_SM4487 This compound NCATS_SM4487->MEK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Compound Treatment cluster_assays Cell-Based Assays cluster_mechanistic Mechanism of Action cluster_analysis Data Analysis Culture 1. Culture HCT116 Cells Seed 2. Seed Cells into Plates (6-well or 96-well) Culture->Seed Treat 3. Treat with this compound (Dose-Response) Seed->Treat Cytotoxicity 4a. Cytotoxicity Assay (Resazurin, 72h) Treat->Cytotoxicity Proliferation 4b. Proliferation Assay (BrdU, 48h) Treat->Proliferation Lysis 5. Cell Lysis (1h treatment) Treat->Lysis Analysis 7. Calculate IC50 Values & Analyze Protein Levels Cytotoxicity->Analysis Proliferation->Analysis Western 6. Western Blot for p-ERK / Total ERK Lysis->Western Western->Analysis

References

Application Notes and Protocols for High-Throughput Screening with NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available information regarding a specific molecule designated NCATS-SM4487. The following application notes and protocols are provided as a detailed template based on best practices for high-throughput screening (HTS) of small molecules developed at institutions like the National Center for Advancing Translational Sciences (NCATS). Researchers should replace the placeholder information with the specific details of this compound once they become available.

Introduction

This compound is a novel small molecule inhibitor of [Placeholder for Target Protein/Pathway]. This document provides detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify modulators of the [Placeholder for Target Protein/Pathway] signaling pathway. The protocols outlined below are designed for automated, multi-well plate formats and are optimized for robustness and reproducibility in a research and drug discovery setting.

Mechanism of Action: [Placeholder for detailed description of the molecular mechanism of action of this compound, including its binding site and effect on protein function].

Data Presentation

Quantitative data from HTS assays utilizing this compound should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity of this compound

ParameterValue
Target [Target Protein]
Assay Type [e.g., Biochemical, Cell-based]
IC50 / EC50 [Concentration]
Hill Slope [Value]
Maximal Inhibition/Activation [%]
Solubility (PBS, pH 7.4) [Concentration]
Cellular Permeability [Value]

Table 2: High-Throughput Screening Assay Performance

ParameterValue
Assay Format [e.g., 1536-well]
Signal to Background (S/B) [Value]
Z'-factor [Value]
Coefficient of Variation (%CV) [%]
Screening Concentration [Concentration]

Experimental Protocols

General Reagent Preparation
  • This compound Stock Solution: Prepare a [Concentration] stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Assay Buffer: [Specify buffer composition, e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT].

  • Cell Culture Medium: [Specify cell culture medium and supplements, e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin].

Biochemical Assay Protocol: [Placeholder for Specific Assay, e.g., Kinase Activity Assay]

This protocol describes a generic kinase assay in a 1536-well plate format.

  • Compound Dispensing: Using an acoustic liquid handler, dispense [Volume, e.g., 20 nL] of this compound (or library compounds) in a dose-response manner into 1536-well assay plates.

  • Enzyme Addition: Add [Volume, e.g., 2 µL] of [Target Kinase] in assay buffer to each well.

  • Incubation: Incubate the plates for [Time, e.g., 15 minutes] at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Add [Volume, e.g., 2 µL] of a solution containing the kinase substrate and ATP to initiate the reaction.

  • Reaction Incubation: Incubate the plates for [Time, e.g., 60 minutes] at room temperature.

  • Detection: Add [Volume, e.g., 4 µL] of detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and generate a luminescent signal.

  • Signal Reading: Read the luminescence on a compatible plate reader.

Cell-Based Assay Protocol: [Placeholder for Specific Assay, e.g., Reporter Gene Assay]

This protocol describes a generic reporter gene assay in a 1536-well plate format.

  • Cell Seeding: Seed [Cell Line, e.g., HEK293T] cells stably expressing the reporter construct into 1536-well white, solid-bottom assay plates at a density of [Cell number, e.g., 2,000 cells/well] in [Volume, e.g., 4 µL] of cell culture medium.

  • Incubation: Incubate the plates for [Time, e.g., 16 hours] at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: Add [Volume, e.g., 20 nL] of this compound (or library compounds) to the assay plates.

  • Stimulation (if applicable): Add [Volume, e.g., 1 µL] of the stimulating ligand to induce reporter gene expression.

  • Incubation: Incubate the plates for [Time, e.g., 6 hours] at 37°C in a humidified 5% CO2 incubator.

  • Detection: Add [Volume, e.g., 4 µL] of a luciferase detection reagent (e.g., Bright-Glo™) to each well.

  • Signal Reading: Read the luminescence on a compatible plate reader.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Binds NCATSSM4487 This compound Kinase2 Kinase 2 NCATSSM4487->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Experimental Workflow

G cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Plating Compound Plate Preparation (Dose Response) Compound_Transfer Acoustic Compound Transfer Compound_Plating->Compound_Transfer Assay_Plate_Prep Assay Plate Preparation (Cells/Reagents) Assay_Plate_Prep->Compound_Transfer Incubation Incubation Compound_Transfer->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Plate Reading Detection->Data_Acquisition QC Quality Control (Z', S/B) Data_Acquisition->QC Normalization Data Normalization QC->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Hit_Selection Hit Identification Curve_Fitting->Hit_Selection

Caption: General workflow for high-throughput screening and data analysis.

Application Notes and Protocols for In Vitro Assays: NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "NCATS-SM4487" in publicly available databases and scientific literature did not yield any specific information. This identifier does not correspond to a publicly disclosed small molecule from the National Center for Advancing Translational Sciences (NCATS) or other common chemical compound repositories.

The designation "this compound" may represent an internal compound identifier that has not been released into the public domain, a confidential code from a specific research collaboration, or a potential misnomer. Without information on the compound's chemical structure, biological target, or mechanism of action, it is not possible to provide detailed application notes or protocols for its use in in vitro assays.

For researchers, scientists, and drug development professionals interested in utilizing small molecules from NCATS, the center provides access to several well-characterized compound libraries. These libraries are invaluable resources for high-throughput screening and chemical biology research. Information about these collections is publicly available, and access to the physical compounds can often be obtained through collaboration with NCATS.

NCATS Small Molecule Collections

NCATS has established several distinct and valuable small molecule libraries to support the broader scientific community in the discovery of new chemical probes and potential therapeutic agents. These collections are designed to be diverse in chemical structure and to have rich biological annotation.

Compound LibraryDescriptionSizeAvailability
NCATS Pharmaceutical Collection (NPC) A comprehensive collection of small molecular entities approved for clinical use by various international regulatory agencies. This library is a powerful tool for drug repurposing screens.~3,000 compoundsPublicly accessible data; physical library available for screening through collaboration.
NCATS Pharmacologically Active Chemical Toolbox (NPACT) A curated collection of pharmacologically active small molecules with annotated mechanisms of action, covering a wide range of biological targets and pathways.>5,000 compoundsAvailable through collaboration with NCATS.
Genesis Chemical Library A modern and diverse collection of compounds with novel scaffolds, designed for high-throughput screening to identify starting points for medicinal chemistry optimization.~100,000 compoundsAvailable through collaboration with NCATS.

General Workflow for In Vitro Screening of Novel Compounds

While specific protocols for this compound cannot be provided, a general workflow for the in vitro characterization of a novel small molecule is outlined below. This workflow is typical for compounds sourced from screening libraries like those at NCATS.

In Vitro Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Confirmation cluster_2 Phase 3: Secondary and Orthogonal Assays cluster_3 Phase 4: Mechanism of Action Studies Primary Assay Primary High-Throughput Screening (HTS) Assay Hit Identification Identification of 'Hit' Compounds Primary Assay->Hit Identification Single concentration Dose-Response Dose-Response Confirmation Assays Hit Identification->Dose-Response IC50/EC50 Determination Calculation of Potency (IC50 / EC50) Dose-Response->IC50/EC50 Determination Secondary Assays Secondary / Orthogonal Assays IC50/EC50 Determination->Secondary Assays Selectivity Profiling Target Selectivity and Off-Target Effects Secondary Assays->Selectivity Profiling MOA Studies Mechanism of Action (MOA) Studies Selectivity Profiling->MOA Studies Target Engagement Cellular Target Engagement Assays MOA Studies->Target Engagement

Caption: A generalized workflow for the in vitro screening and characterization of novel small molecules.

Hypothetical Signaling Pathway Investigation

Should "this compound" be an inhibitor of a kinase pathway, a common line of investigation would be to assess its impact on downstream signaling events. The following diagram illustrates a hypothetical kinase cascade and how an inhibitor might affect it.

Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B phosphorylates Kinase C Kinase C Kinase B->Kinase C phosphorylates Transcription Factor Transcription Factor Kinase C->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase B inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a small molecule on a kinase.

To move forward with creating specific and actionable protocols, it is essential to have access to fundamental information about this compound. Researchers in possession of non-public information about this compound are encouraged to consult their material transfer agreements (MTAs) or collaborative research agreements for guidance on its use and the dissemination of related data. For publicly available compounds, NCATS provides extensive data and resources through its online portals and by fostering scientific collaborations.

Application Notes and Protocols for Reconstitution and Storage of NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific data for a compound designated "NCATS-SM4487" is not publicly available. The following application notes and protocols are a generalized guide based on best practices for handling novel small molecule inhibitors, using "this compound" as a representative example. Researchers must consult the specific Certificate of Analysis (CofA) and Safety Data Sheet (SDS) for any compound they are working with.

Compound Information and Handling

Prior to any experimental work, it is imperative to review all available documentation for the small molecule inhibitor.

1.1. Key Compound Properties

The following table should be populated with data from the compound-specific Certificate of Analysis.

PropertyExample ValueNotes
Molecular Weight 450.5 g/mol Essential for accurate concentration calculations.
Purity >98% (by HPLC)High purity is critical for reliable and reproducible experimental results.
Appearance White to off-white crystalline solidA visual inspection can help to confirm the integrity of the compound upon receipt.
Solubility Soluble in DMSO (>50 mg/mL)Determine the most appropriate solvent for stock solution preparation and experimental assays.
Storage (Powder) -20°C or -80°C, protect from lightFollow the supplier's recommendations to prevent degradation of the solid compound.[1]

1.2. Safety and Handling Precautions

Small molecule inhibitors, particularly those with unknown toxicological profiles, should be handled with care in a controlled laboratory environment.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1][3]

  • Ventilation: Handle the powdered compound in a chemical fume hood to avoid inhalation of aerosols.[2]

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in accordance with institutional and local regulations for chemical waste.[1][2]

  • Documentation: Maintain a detailed record of compound receipt, storage conditions, and preparation of all solutions.

Reconstitution of this compound Stock Solution

The following protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

2.1. Materials and Equipment

  • This compound powder

  • Anhydrous, sterile-filtered DMSO[4][5]

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

2.2. Protocol for 10 mM Stock Solution Preparation

  • Preparation: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[6]

  • Calculation: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000

    • Example: For 1 mL of a 10 mM stock of a compound with a molecular weight of 450.5 g/mol :

      • Mass (mg) = 0.010 mol/L * 450.5 g/mol * 0.001 L * 1000 = 4.505 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may aid in solubilization for some compounds, but always check for compound stability information first.[4][7]

  • Visual Inspection: Ensure there are no visible particles in the solution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.[4][5][8] Store these aliquots at -20°C or -80°C, protected from light.[1][4][5]

2.3. Storage and Stability of Stock Solutions

Proper storage is crucial for maintaining the biological activity of the inhibitor.

Storage ConditionDurationNotes
-20°C Up to 3 monthsSuitable for short- to mid-term storage.[9] Ensure vials are tightly sealed to prevent moisture absorption by DMSO.[10][11]
-80°C Up to 6-12 monthsRecommended for long-term storage to maximize stability.[5][8]
Freeze-Thaw Cycles AvoidRepeated cycles can lead to compound degradation and precipitation.[12] Aliquoting is the best practice to prevent this.[4][5]

Experimental Protocols

3.1. Preparation of Working Solutions

On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. Prepare serial dilutions in a complete cell culture medium to achieve the desired final concentrations for your assay. It is important to keep the final DMSO concentration in the cell culture media low (typically <0.5%) to avoid solvent-induced toxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7]

3.2. Example Application: Inhibition of a Kinase Signaling Pathway

Small molecule inhibitors are frequently used to probe cellular signaling pathways. For instance, this compound could be a hypothetical inhibitor of a key kinase in the RAF-MEK-ERK pathway, which is often dysregulated in cancer.[13][14]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound Inhibitor->RAF

A hypothetical RAF-MEK-ERK signaling pathway inhibited by this compound.

3.3. Experimental Workflow: Assessing Inhibitor Activity

A typical workflow to assess the activity of a novel inhibitor like this compound involves a series of biochemical and cell-based assays.

Experimental_Workflow start Reconstitute & Store This compound biochem Biochemical Assay (e.g., Kinase Activity Assay) Determine IC50 start->biochem cell_culture Cell-Based Assay (e.g., Cancer Cell Line) start->cell_culture analysis Data Analysis & Interpretation biochem->analysis treatment Treat Cells with This compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine GI50 treatment->viability target_val Target Engagement Assay (e.g., Western Blot for p-ERK levels) treatment->target_val viability->analysis target_val->analysis

General workflow for evaluating the efficacy of a novel small molecule inhibitor.

3.4. Protocol: Cell Viability Assay

This protocol provides a general method for assessing the effect of this compound on the viability of adherent cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Compound Treatment: The next day, remove the media and replace it with fresh media containing serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a preferred method, such as an MTT or a luminescent-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the half-maximal growth inhibition concentration (GI₅₀).

References

Application Notes and Protocols: Metarrestin in Cancer Metastasis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial searches for the compound "NCATS-SM4487" did not yield any publicly available information. It is possible that this is an internal designation, an incorrect name, or a compound not yet disclosed in scientific literature.

As a comprehensive alternative, these application notes provide detailed information and protocols for Metarrestin (ML246) , a first-in-class clinical candidate developed in collaboration with the National Center for Advancing Translational Sciences (NCATS). Metarrestin is a small molecule inhibitor of the perinucleolar compartment (PNC), a subnuclear structure strongly associated with the metastatic phenotype of cancer cells, making it a compound of high interest for researchers, scientists, and drug development professionals in the field of oncology.[1][2][3][4][5]

Application Notes

Background

Metastasis is the primary cause of mortality for many types of cancer, yet there is a lack of therapeutic agents that specifically target this complex process.[1][3] Metarrestin was identified through a high-content screen of over 140,000 compounds for its ability to disrupt the perinucleolar compartment (PNC), a marker for the metastatic potential of cancer cells.[1][3] In preclinical studies, Metarrestin has been shown to effectively suppress metastasis and extend survival in various cancer models, including pancreatic, prostate, and breast cancer.[3][6] It has since progressed to a first-in-human Phase I clinical trial for patients with metastatic solid tumors.[2][5][7]

Mechanism of Action

Metarrestin's primary mechanism of action is the disruption of the perinucleolar compartment (PNC).[1][8] This is achieved, at least in part, through its interaction with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[1][8] The binding of Metarrestin to eEF1A2 leads to a cascade of downstream effects, including the disruption of the nucleolar structure and the inhibition of RNA polymerase I (Pol I) transcription.[1][8] This ultimately hinders ribosome biogenesis, a process critical for the high protein synthesis rates required by metastatic cancer cells.[2][9]

Data Summary

The following tables summarize the key quantitative data from preclinical studies of Metarrestin in cancer metastasis models.

Table 1: In Vitro Activity of Metarrestin

ParameterCell Line(s)ConcentrationEffectReference(s)
PNC DisassemblyMultiple cancer cell lines1 µMEffective reduction of PNCs[1]
Inhibition of InvasionPANC-1, PC3M0.6 µMInhibition of Matrigel invasion within 24 hours[1][2]

Table 2: In Vivo Efficacy of Metarrestin in a Pancreatic Cancer Xenograft Model (NSG PANC-1)

Treatment RegimenKey FindingsReference(s)
10 mg/kg daily (in chow), initiated 6 weeks post-inoculationPrevented mortality beyond 90 days of treatment.[1][2]
10 mg/kg daily (in chow), initiated after macrometastasisExtended survival compared to vehicle-treated mice.[1][2]
Not specifiedMice were free of metastases in the lung and liver, while untreated mice had tumors in the liver (P < 0.01) and lungs (P < 0.05).[6]

Table 3: Pharmacokinetic Properties of Metarrestin

ParameterSpeciesValueReference(s)
Oral BioavailabilityMouse> 80%[4]

Experimental Protocols

Protocol 1: High-Content Screening for PNC Inhibitors

This protocol outlines the methodology used to identify compounds that disrupt the perinucleolar compartment (PNC).

  • Cell Line Engineering:

    • Engineer a metastatic cancer cell line with a high prevalence of PNCs (e.g., PC3M prostate cancer cells) to stably express a fluorescently tagged PNC component, such as GFP-PTB (polypyrimidine tract-binding protein).[1]

  • Compound Plating:

    • Dispense a library of small molecule compounds into 1536-well microplates at various concentrations.

  • Cell Seeding and Treatment:

    • Seed the engineered cells into the compound-containing plates.

    • Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • Image Acquisition:

    • Utilize an automated high-content imaging system to capture fluorescence images of the cells in each well. Acquire images of both the GFP-tagged PNCs and a nuclear counterstain (e.g., DAPI).

  • Image Analysis:

    • Use image analysis software to automatically identify individual cells and quantify the presence and integrity of PNCs within each nucleus.

    • Identify "hit" compounds as those that significantly reduce the percentage of cells with distinct PNCs without causing significant cytotoxicity.

  • Secondary Assays:

    • Perform secondary assays on hit compounds to exclude those that induce apoptosis, DNA damage, or cell cycle arrest.[1]

Protocol 2: In Vitro Cell Invasion Assay (Matrigel Assay)

This protocol details the procedure for assessing the effect of Metarrestin on cancer cell invasion.

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a layer of Matrigel, a basement membrane matrix.

  • Cell Seeding:

    • Culture cancer cells (e.g., PANC-1 or PC3M) to sub-confluency.

    • Harvest the cells and resuspend them in serum-free medium.

    • Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts. Include Metarrestin at the desired concentration in the cell suspension for the treatment group.[2]

  • Chemoattractant Addition:

    • Add a chemoattractant, such as a medium containing fetal bovine serum, to the lower chamber of the Transwell plate.[2]

  • Incubation:

    • Incubate the plate for a period that allows for cell invasion (e.g., 24 hours) at 37°C in a humidified incubator.

  • Quantification of Invasion:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

    • Elute the stain and measure the absorbance using a plate reader, or count the number of invading cells in multiple fields of view under a microscope.

    • Compare the number of invading cells in the Metarrestin-treated group to the vehicle control group.

Protocol 3: Orthotopic Pancreatic Cancer Xenograft Model for In Vivo Efficacy Studies

This protocol describes the use of an orthotopic mouse model to evaluate the anti-metastatic efficacy of Metarrestin in vivo.

  • Animal Model:

    • Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to prevent rejection of human tumor cells.[1][2]

  • Tumor Cell Implantation:

    • Surgically implant human pancreatic cancer cells (e.g., PANC-1) into the pancreas of the mice.[2]

  • Treatment Administration:

    • After a period to allow for tumor establishment and the development of micrometastases (e.g., 6 weeks), begin treatment with Metarrestin.[1]

    • Metarrestin can be administered orally, for example, by incorporating it into the mouse chow at a concentration designed to deliver a specific daily dose (e.g., 10 mg/kg).[1][2]

  • Monitoring:

    • Monitor the mice regularly for signs of tumor progression, metastasis, and any potential treatment-related toxicity (e.g., body weight changes, general health).

  • Efficacy Endpoints:

    • The primary endpoints for efficacy can include:

      • Overall survival of the mice.

      • Metastatic burden in distant organs (e.g., liver, lungs), which can be assessed at the end of the study through histological analysis or imaging.[1][6]

    • Compare the outcomes in the Metarrestin-treated group to a vehicle-treated control group.

Visualizations

Metarrestin_Signaling_Pathway Metarrestin Metarrestin eEF1A2 eEF1A2 Metarrestin->eEF1A2 Binds to PNC Perinucleolar Compartment (PNC) eEF1A2->PNC Disrupts Nucleolus Nucleolus PNC->Nucleolus Disrupts Structure Pol1 RNA Polymerase I (Pol I) Transcription Nucleolus->Pol1 Inhibits Ribosome Ribosome Biogenesis Pol1->Ribosome Inhibits Protein Protein Synthesis for Metastasis Ribosome->Protein Inhibits Metastasis Metastasis Protein->Metastasis Inhibits

Caption: Proposed signaling pathway of Metarrestin in cancer cells.

In_Vivo_Efficacy_Workflow start Start implant Orthotopic Implantation of PANC-1 Cells into NSG Mice start->implant tumor_dev Tumor Establishment and Micrometastasis Formation (e.g., 6 weeks) implant->tumor_dev treatment Treatment Initiation tumor_dev->treatment metarrestin_group Metarrestin in Chow (e.g., 10 mg/kg/day) treatment->metarrestin_group Treatment Group control_group Vehicle Control Chow treatment->control_group Control Group monitoring Regular Monitoring: - Body Weight - General Health metarrestin_group->monitoring control_group->monitoring endpoints Efficacy Endpoints monitoring->endpoints survival Overall Survival Analysis endpoints->survival metastasis Metastatic Burden Assessment (Liver, Lungs) endpoints->metastasis end End survival->end metastasis->end

Caption: Experimental workflow for in vivo efficacy studies of Metarrestin.

References

NCATS-SM4487: A Potent Inhibitor of Galactokinase 1 for Galactosemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NCATS-SM4487 is a potent and highly selective small molecule inhibitor of human galactokinase 1 (GALK1).[1][2][3] Developed through structure-based drug design, this dihydropyrimidine (B8664642) inhibitor presents a significant advancement in the study of classic galactosemia, a rare genetic metabolic disorder.[4] Classic galactosemia is caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), leading to the toxic accumulation of galactose-1-phosphate (gal-1P).[4] this compound offers a promising tool for researchers to investigate the pathophysiology of galactosemia and to explore potential therapeutic strategies aimed at reducing the accumulation of toxic metabolites.[4]

Mechanism of Action

This compound functions as a direct inhibitor of GALK1, the first enzyme in the Leloir pathway of galactose metabolism.[4] This pathway is responsible for the conversion of galactose to glucose. By blocking the activity of GALK1, this compound prevents the phosphorylation of galactose to gal-1P.[4] In the context of classic galactosemia where the downstream enzyme GALT is deficient, this inhibition of GALK1 can effectively prevent the buildup of the toxic metabolite gal-1P.[4] The inhibitor has demonstrated efficacy in reducing gal-1P levels in patient-derived cells.[4]

Applications in Molecular Biology

The primary application of this compound in molecular biology is as a chemical probe to study the role of GALK1 and the consequences of its inhibition in cellular and animal models of galactosemia. Specific applications include:

  • Investigating the Pathophysiology of Galactosemia: By modulating the levels of gal-1P in patient-derived cells, researchers can study the downstream cellular and molecular consequences of this toxic metabolite.

  • Validation of GALK1 as a Therapeutic Target: The use of this compound in preclinical models can help validate GALK1 as a viable therapeutic target for the treatment of classic galactosemia.

  • Drug Discovery and Development: this compound can serve as a reference compound for the development and screening of new and improved GALK1 inhibitors with enhanced pharmacokinetic and pharmacodynamic properties.

  • Study of Galactose Metabolism: This inhibitor can be used to dissect the intricacies of the Leloir pathway and its role in various biological processes beyond galactosemia.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
Human GALK1 (hGALK1)50

Table 2: Pharmacokinetic Properties of this compound in Female CD1 Mice [4]

ParameterValueConditions
Intravenous (IV) Administration
Dose3 mg/kg
C08.25 µM
Half-life (t1/2)~0.4 h
Oral (PO) Administration
Dose30 mg/kg
Cmax7.02 µM
AUC∞15.96 h·µM
BioavailabilityFavorable

Experimental Protocols

Protocol 1: In Vitro GALK1 Enzyme Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of this compound against GALK1.

Materials:

  • Recombinant human GALK1 enzyme

  • This compound

  • ATP

  • D-Galactose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing recombinant human GALK1 enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of a solution containing ATP and D-galactose in assay buffer to each well.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 2: Measurement of Galactose-1-Phosphate (gal-1P) in Patient-Derived Fibroblasts

This protocol outlines a method to assess the efficacy of this compound in reducing gal-1P levels in cells from patients with classic galactosemia.

Materials:

  • Patient-derived fibroblasts with GALT deficiency

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • D-Galactose

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Water

  • Internal standard for mass spectrometry (e.g., 13C6-galactose-1-phosphate)

  • LC-MS/MS system

Procedure:

  • Plate the patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 1 hour.

  • Add D-galactose to the cell culture medium to a final concentration of 100 µM and incubate for 24 hours.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells and extract the metabolites by adding a cold solution of 80% methanol containing the internal standard.

  • Incubate on ice for 10 minutes.

  • Centrifuge the samples to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the levels of gal-1P in the supernatant using a validated LC-MS/MS method.

  • Normalize the gal-1P levels to the total protein concentration in each sample.

  • Determine the dose-dependent effect of this compound on gal-1P accumulation.

Visualizations

Leloir_Pathway cluster_inhibition Galactose Galactose Gal_1_P Galactose-1-Phosphate Galactose->Gal_1_P GALK1 (Inhibited by this compound) UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT (Deficient in Classic Galactosemia) UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE NCATS_SM4487 This compound

Caption: The Leloir Pathway of Galactose Metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Plate_Cells Plate Patient-Derived Fibroblasts Treat_Inhibitor Treat with this compound Plate_Cells->Treat_Inhibitor Add_Galactose Add D-Galactose Treat_Inhibitor->Add_Galactose Metabolite_Extraction Metabolite Extraction Add_Galactose->Metabolite_Extraction LC_MS LC-MS/MS Analysis of Gal-1P Metabolite_Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for Testing GALK1 Inhibitors.

References

Application Notes: Development of a Robust Biochemical Assay for a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the development of a robust biochemical assay, based on the principles outlined in the National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual, is provided below. In the absence of specific information for a compound designated "NCATS-SM4487," this document presents a general framework applicable to the development of an assay for a hypothetical small molecule inhibitor.

Introduction

The National Center for Advancing Translational Sciences (NCATS) provides extensive resources to the drug discovery community, including the Assay Guidance Manual (AGM), which outlines best practices for the development of robust and reliable assays.[1][2][3] This document provides a generalized protocol for the development of a biochemical assay to identify and characterize small molecule inhibitors of a target enzyme, following the principles described in the AGM. A robust assay is critical for generating high-quality, reproducible data in a high-throughput screening (HTS) campaign and for subsequent lead optimization efforts.

Assay Principle

This protocol describes a fluorescence polarization (FP) based assay to measure the inhibition of a kinase. In this format, a fluorescently labeled tracer (a ligand that binds to the kinase) is displaced by a competitive inhibitor. When the tracer is bound to the larger kinase molecule, it tumbles slowly in solution, resulting in a high FP signal. When displaced by an inhibitor, the smaller, free tracer tumbles more rapidly, leading to a low FP signal. The decrease in FP is therefore proportional to the binding of the inhibitor to the kinase.

Core Requirements for a Robust Assay

A successful assay for drug discovery should be:

  • Relevant: The assay should measure a biological activity that is relevant to the disease of interest.

  • Reliable and Reproducible: The assay must produce consistent results over time and between different experiments.[2]

  • Sensitive: The assay should be able to detect the desired level of activity with a high signal-to-noise ratio.

  • Practical: The assay should be amenable to the required throughput, cost-effective, and utilize available instrumentation.

Experimental Protocols

1. Materials and Reagents

  • Enzyme: Purified target kinase

  • Fluorescent Tracer: A fluorescently labeled ligand that binds to the kinase

  • Test Compound: Small molecule inhibitor (e.g., a hypothetical "this compound")

  • Buffer: Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Control Inhibitor: A known inhibitor of the target kinase

  • Assay Plates: Low-volume 384-well black plates

  • Solvent: 100% DMSO for compound dissolution

2. Instrumentation

  • Plate reader capable of fluorescence polarization measurements

  • Acoustic dispenser or other liquid handling system for compound addition

  • Multichannel pipette or automated liquid handler for reagent addition

3. Reagent Preparation

  • Assay Buffer: Prepare a 1X working solution of the assay buffer and store it at 4°C.

  • Enzyme Solution: Dilute the purified kinase to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically during assay development.

  • Tracer Solution: Dilute the fluorescent tracer to a 2X working concentration in assay buffer. The optimal concentration is typically at or below the Kd for its interaction with the enzyme.

  • Test Compound Plate: Prepare a serial dilution of the test compound in 100% DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution starting from a 10 mM stock is recommended. Transfer a small volume (e.g., 50 nL) of the diluted compound to the assay plate using an acoustic dispenser.

  • Control Wells:

    • Negative Control (0% inhibition): Wells containing only DMSO.

    • Positive Control (100% inhibition): Wells containing a saturating concentration of a known control inhibitor.

4. Assay Procedure (384-Well Plate Format)

  • Compound Addition: Add 50 nL of serially diluted test compound or control inhibitor in DMSO to the appropriate wells of a 384-well assay plate. Add 50 nL of DMSO to the negative control wells.

  • Enzyme Addition: Add 5 µL of the 2X enzyme solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Tracer Addition: Add 5 µL of the 2X tracer solution to all wells. The final volume in each well is now 10 µL.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

5. Data Analysis and Quality Control

  • Data Normalization:

    • The raw FP data is normalized to the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control))

  • IC50 Determination: The normalized data is then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic model.

  • Assay Quality Control: The robustness of the assay is assessed using the Z'-factor, which is calculated from the control wells on each plate:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Data Presentation

Table 1: Assay Validation Parameters

ParameterAcceptance CriteriaPurpose
Z'-factor ≥ 0.5Measures the statistical separation between the positive and negative controls, indicating assay robustness.
Signal-to-Background (S/B) ≥ 5The ratio of the mean signal of the negative control to the mean signal of the positive control.
Coefficient of Variation (%CV) ≤ 10%Measures the variability of the data within the control wells.
DMSO Tolerance No significant effect at the final assay concentration (e.g., ≤ 0.5%)Ensures that the solvent used to dissolve the compounds does not interfere with the assay.

Table 2: Sample Dose-Response Data for a Hypothetical Inhibitor

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.4128.9
0.1410.1
0.0463.2
0.0150.5
0.0050.1
IC50 (µM) 1.1

Visualizations

cluster_0 Enzyme Inhibition Pathway Enzyme Kinase Product Phosphorylated Product Enzyme->Product Phosphorylation Substrate Substrate Substrate->Enzyme ATP ATP ATP->Enzyme Inhibitor Small Molecule Inhibitor Inhibitor->Enzyme Binding

Caption: A diagram of a generic kinase inhibition pathway.

cluster_1 Assay Workflow start Start add_compound Add Compound to Plate (50 nL) start->add_compound add_enzyme Add 2X Enzyme (5 µL) add_compound->add_enzyme incubate1 Incubate 15 min add_enzyme->incubate1 add_tracer Add 2X Tracer (5 µL) incubate1->add_tracer incubate2 Incubate 60 min add_tracer->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze_data Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: The experimental workflow for the fluorescence polarization assay.

cluster_2 Assay QC Go/No-Go Decision Z_prime Z' >= 0.5? CV %CV <= 10%? Z_prime->CV Yes No_Go Optimize Assay Z_prime->No_Go No Go Proceed with Screening CV->Go Yes CV->No_Go No

Caption: A logic diagram for assay quality control decisions.

References

Application Notes and Protocols: NCATS-SM4487 as a Positive Control for GALK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCATS-SM4487 is a potent and highly selective small molecule inhibitor of human galactokinase 1 (GALK1)[1][2][3]. It serves as an essential positive control in assays designed to identify and characterize novel inhibitors of GALK1, an enzyme implicated in classic galactosemia. This rare genetic disorder is caused by a deficiency in galactose-1 phosphate (B84403) uridylyltransferase (GALT), leading to the toxic accumulation of galactose-1-phosphate (gal-1P)[4]. By inhibiting GALK1, the enzyme responsible for the production of gal-1P, this compound provides a therapeutic strategy for classic galactosemia[4]. These application notes provide detailed protocols for utilizing this compound as a positive control in biochemical and cell-based assays.

Mechanism of Action

This compound is a dihydropyrimidine (B8664642) inhibitor that specifically targets GALK1[2][3]. The primary mechanism of action involves the inhibition of GALK1-mediated phosphorylation of galactose to gal-1P[4]. In the context of classic galactosemia, this inhibition mitigates the accumulation of the toxic gal-1P metabolite[4]. The effectiveness of this compound in reducing gal-1P levels has been demonstrated in patient-derived cells[4].

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency as a GALK1 inhibitor.

ParameterValueSpeciesReference
IC50 50 nM (0.05 µM)Human[1][2][3]
Cellular Activity Reduces gal-1P levels by 50% at 3 µMHuman Patient Fibroblasts[5]

Signaling Pathway

The diagram below illustrates the Leloir pathway for galactose metabolism and highlights the inhibitory action of this compound on GALK1.

Leloir_Pathway cluster_pathway Leloir Pathway cluster_inhibition Inhibition cluster_disease Classic Galactosemia Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK1 UDPGal UDP-Galactose Gal1P->UDPGal GALT ToxicAccumulation Toxic Accumulation of Galactose-1-Phosphate Gal1P->ToxicAccumulation UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P NCATSSM4487 This compound NCATSSM4487->Gal1P Inhibits GALT_deficiency GALT Deficiency GALT_deficiency->Gal1P Experimental_Workflow start Start step1 Seed Human Fibroblasts in 12-well plates start->step1 step2 Pre-incubate with This compound (or vehicle) for 1 hour step1->step2 step3 Challenge with Galactose (1 mM) for 2 hours step2->step3 step4 Wash cells with PBS and lyse step3->step4 step5 Measure Gal-1P and Protein Concentration step4->step5 step6 Data Analysis: Normalize Gal-1P to Protein and calculate % inhibition step5->step6 end End step6->end

References

Application Notes and Protocols for BRD9 Target Validation using a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information was found for a chemical probe with the specific identifier "NCATS-SM4487". The following application notes and protocols are based on the characteristics of well-described BRD9 degraders, such as dBRD9-A and CFT8634, and are intended to serve as a comprehensive guide for researchers utilizing a potent and selective BRD9-degrading chemical probe for target validation studies.

Introduction

Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Emerging evidence has implicated BRD9 as a therapeutic target in various cancers, including synovial sarcoma and certain types of leukemia.[2][3][4] Chemical probes that induce the degradation of BRD9, often referred to as PROTACs (Proteolysis Targeting Chimeras), are powerful tools for target validation. These heterobifunctional molecules recruit an E3 ubiquitin ligase to BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, eliminating both enzymatic and non-enzymatic functions.

This document provides detailed application notes and protocols for the use of a BRD9-degrading chemical probe in target validation studies.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Representative BRD9 Degraders
CompoundTargetDC50 (nM)Cell LineSelectivity NotesReference
dBRD9-A BRD9Low nMSynovial Sarcoma CellsHighly specific for BRD9.[3]
CFT8634 BRD92Synovial Sarcoma CellsPotent, deep, and selective degradation of BRD9.[2]
QA-68 BRD9>100-fold more potent than inhibitorMV4-11 (AML)Selective for BRD9 over BRD4.

Note: DC50 represents the concentration required to induce 50% degradation of the target protein.

Table 2: Cellular Activity of Representative BRD9 Degraders
CompoundCell LineAssay TypeEndpointIC50 / EffectReference
dBRD9-A Synovial SarcomaCell GrowthInhibition of Tumor ProgressionNot specified[3]
CFT8634 SMARCB1-perturbed cellsLong-term GrowthImpaired Cell GrowthConcentration-dependent[2]
QA-68 SKM-1 (AML)Cell CycleG1 ArrestMore effective than inhibitor
dBRD9-A B-ALL cell linesApoptosis/Cell CycleG1 arrest and apoptosisVaries by cell line

Signaling Pathway and Mechanism of Action

The BRD9-degrading chemical probe is a heterobifunctional molecule designed to induce the targeted degradation of BRD9. One end of the molecule binds to the bromodomain of BRD9, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 from the ncBAF complex disrupts its function in chromatin remodeling and gene expression, leading to downstream cellular effects such as cell cycle arrest and apoptosis in susceptible cancer cells.

Caption: Mechanism of action of a BRD9-degrading chemical probe.

Experimental Protocols

Protocol 1: Western Blot for BRD9 Degradation

This protocol is designed to assess the dose- and time-dependent degradation of BRD9 in cultured cells following treatment with the chemical probe.

Materials:

  • Cancer cell line of interest (e.g., synovial sarcoma or AML cell lines)

  • Complete cell culture medium

  • BRD9-degrading chemical probe (e.g., "this compound")

  • DMSO (vehicle control)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions of the BRD9 degrader in complete medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.

    • Aspirate the medium from the cells and add the compound-containing medium.

    • Incubate for a fixed time (e.g., 24 hours).

  • Compound Treatment (Time-Course):

    • Treat cells with a fixed concentration of the BRD9 degrader (e.g., 100 nM).

    • Harvest cells at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize BRD9 levels to the loading control.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Analysis A Seed Cells B Treat with BRD9 Degrader A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Antibody Incubation F->G H Detection G->H I Data Analysis H->I

Caption: Experimental workflow for Western blot analysis of BRD9 degradation.

Protocol 2: Cell Viability Assay

This protocol measures the effect of BRD9 degradation on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • BRD9-degrading chemical probe

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the BRD9 degrader in complete medium.

    • Add the compounds to the wells, including a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 3-7 days).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the dose-response curve and calculate the IC50 value.

Cell_Viability_Workflow cluster_0 Assay Setup cluster_1 Incubation & Measurement cluster_2 Data Analysis A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate for 3-7 Days B->C D Add Viability Reagent C->D E Measure Signal D->E F Normalize Data E->F G Calculate IC50 F->G

Caption: Workflow for a cell viability assay.

Conclusion

The use of a potent and selective BRD9-degrading chemical probe provides a robust method for validating BRD9 as a therapeutic target. The protocols outlined in this document will enable researchers to characterize the cellular effects of BRD9 degradation and to investigate its potential in various disease models. It is crucial to perform appropriate control experiments, including the use of a negative control compound that binds to BRD9 but does not induce its degradation, to ensure that the observed phenotypes are a direct result of BRD9 degradation.

References

Application Notes and Protocols: UNC0642 Treatment in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC0642 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] These enzymes are critical epigenetic regulators responsible for the mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2), which are hallmark modifications associated with transcriptional repression.[3] Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various diseases, including cancer, by promoting the silencing of tumor suppressor genes. UNC0642 offers a powerful chemical tool for investigating the biological roles of G9a and GLP and for exploring their therapeutic potential in various disease models, including primary cell lines. These application notes provide detailed protocols and data for the use of UNC0642 in primary cell culture.

Mechanism of Action

UNC0642 acts as a substrate-competitive inhibitor, binding to the SET domain of G9a and GLP. This action prevents the transfer of a methyl group from the cofactor S-adenosyl-methionine (SAM) to the histone substrate.[3] The resulting inhibition of H3K9 methylation leads to a more open chromatin state, allowing for the re-expression of silenced genes, including those involved in apoptosis and tumor suppression.[4][5]

Data Presentation

The following tables summarize the efficacy of UNC0642 in various cell lines, including data relevant to primary cells.

Table 1: In Vitro Potency and Selectivity of UNC0642

TargetAssay TypeIC50 / KiSelectivityReference
G9aEnzymatic Assay<2.5 nM (IC50)>20,000-fold vs. 13 other methyltransferases[1][2]
GLPEnzymatic Assay<2.5 nM (IC50)>2,000-fold vs. PRC2-EZH2[1]
G9a/GLPKi3.7 ± 1 nMNot active against 50 kinases at 10 µM[1]

Table 2: Cellular Activity of UNC0642 in Cancer Cell Lines

Cell LineCancer TypeCellular EffectIC50 (µM)Reference
PC3Prostate CancerH3K9me2 Reduction<0.15[1]
PANC-1Pancreatic CancerH3K9me2 Reduction0.04[6]
U2OSOsteosarcomaH3K9me2 Reduction<0.15[1]
T24Bladder CancerReduced Cell Viability9.85 ± 0.41[5][7]
J82Bladder CancerReduced Cell Viability13.15 ± 1.72[5][7]
5637Bladder CancerReduced Cell Viability9.57 ± 0.37[5][7]
MNA Neuroblastoma LinesNeuroblastomaReduced Cell Viability15 (average)[8]
Non-MNA Neuroblastoma LinesNeuroblastomaReduced Cell Viability32 (average)[8]

Table 3: Activity of UNC0642 in Primary Cells

Primary Cell TypeDisease ContextEffectConcentrationReference
CML CD34⁺ cellsChronic Myeloid LeukemiaReduced colony-forming abilityConcentration-dependent[9]

Signaling Pathway

G9a_Inhibition_Pathway UNC0642 UNC0642 G9a_GLP G9a/GLP Complex UNC0642->G9a_GLP Inhibition H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Methylation Tumor_Suppressor Tumor Suppressor Genes (e.g., BIM) H3K9me2->Tumor_Suppressor Repression Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Induction

Caption: UNC0642 inhibits the G9a/GLP complex, leading to decreased H3K9me2 levels, de-repression of tumor suppressor genes like BIM, and subsequent induction of apoptosis.

Experimental Protocols

Protocol 1: General Protocol for Treatment of Primary Cells with UNC0642

This protocol provides a general framework for treating primary cells with UNC0642. Optimization of cell density, drug concentration, and incubation time is recommended for each specific primary cell type and experimental endpoint.

Materials:

  • Primary cells of interest

  • Appropriate primary cell culture medium (e.g., RPMI, DMEM) supplemented with serum and growth factors as required

  • UNC0642 (stock solution prepared in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • Multi-well plates (6, 12, 24, or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Plate primary cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere and stabilize for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of UNC0642 in the cell culture medium. A typical concentration range for initial experiments is 0.1 to 20 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest UNC0642 concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of UNC0642 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, western blotting, or gene expression analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Primary Cells Treat Treat Cells with UNC0642 Seed->Treat Prepare Prepare UNC0642 Dilutions Prepare->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Cell Viability Assay Incubate->Viability Western Western Blot (H3K9me2) Incubate->Western qPCR qRT-PCR (Gene Expression) Incubate->qPCR

Caption: A generalized workflow for the treatment and analysis of primary cells with UNC0642.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol describes how to determine the IC50 value of UNC0642 in primary cells using a sulforhodamine B (SRB) assay.[5]

Materials:

  • Cells treated with UNC0642 in a 96-well plate (from Protocol 1)

  • 10% Trichloroacetic acid (TCA)

  • 4 mg/mL Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris-HCl

  • Plate reader

Procedure:

  • Cell Fixation: After the treatment period, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plate five times with water and allow it to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-HCl to each well to dissolve the bound dye.

  • Measurement: Measure the absorbance at 560 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for H3K9me2 Levels

This protocol outlines the procedure for detecting changes in the global levels of H3K9me2 following UNC0642 treatment.

Materials:

  • Cell lysates from UNC0642-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.

Troubleshooting

  • High Cell Toxicity in Controls: Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all wells. Primary cells can be sensitive to DMSO.

  • No Effect of UNC0642: Verify the compound's activity and concentration. Increase the incubation time or concentration. Ensure the target (G9a/GLP) is expressed in the primary cells of interest.

  • Inconsistent Western Blot Results: Ensure equal protein loading and efficient transfer. Optimize antibody concentrations and incubation times.

Conclusion

UNC0642 is a valuable chemical probe for studying the role of G9a/GLP-mediated histone methylation in primary cells. The protocols provided here offer a starting point for researchers to investigate the effects of UNC0642 on cell viability, epigenetic modifications, and gene expression in their specific primary cell models. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Protocol for NCATS-SM4487 in Xenograft Models: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized framework for evaluating a novel small molecule compound, designated here as NCATS-SM4487, in xenograft models. As the specific molecular target and mechanism of action for this compound are not publicly available, this document outlines the essential steps and considerations for its preclinical in vivo evaluation. Researchers must adapt these protocols based on the known or hypothesized biological activity of the compound.

Introduction

This compound is a small molecule compound under investigation for its potential therapeutic effects. This document provides a detailed protocol for assessing the in vivo efficacy of this compound using cancer cell line-derived xenograft (CDX) models. The primary objective of these studies is to determine the anti-tumor activity and tolerability of this compound in a preclinical setting. The protocols outlined below cover the establishment of xenograft models, treatment administration, tumor growth monitoring, and subsequent tissue analysis.

Quantitative Data Summary

Comprehensive data collection and analysis are critical for evaluating the efficacy of this compound. All quantitative data from the xenograft studies should be summarized in clear, well-structured tables for easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume (Day X) (mm³) ± SEMPercent TGI (%)P-value vs. Vehicle
Vehicle Control10[Insert Value]N/AN/A
This compound (Dose 1)10[Insert Value][Insert Value][Insert Value]
This compound (Dose 2)10[Insert Value][Insert Value][Insert Value]
Positive Control10[Insert Value][Insert Value][Insert Value]

TGI: Tumor Growth Inhibition

Table 2: Body Weight Changes

Treatment GroupNMean Body Weight (Day 0) (g) ± SEMMean Body Weight (Day X) (g) ± SEMPercent Body Weight Change (%)
Vehicle Control10[Insert Value][Insert Value][Insert Value]
This compound (Dose 1)10[Insert Value][Insert Value][Insert Value]
This compound (Dose 2)10[Insert Value][Insert Value][Insert Value]
Positive Control10[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Line Selection and Culture

The choice of the cancer cell line is paramount and should be based on the hypothesized target of this compound. The selected cell line should ideally express the target of interest and have demonstrated in vitro sensitivity to the compound.

  • Cell Culture: Culture the selected cancer cell line (e.g., A549, MDA-MB-231, etc.) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability: Ensure cell viability is greater than 95% using a trypan blue exclusion assay before implantation.

Xenograft Model Establishment
  • Animals: Use immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.

  • Implantation:

    • Harvest cultured cancer cells during the logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1x10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: V = (Length x Width²)/2.

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

Treatment Administration
  • Compound Formulation: Prepare the dosing formulation for this compound and the vehicle control. The formulation will depend on the physicochemical properties of the compound (e.g., solubility, stability). Common vehicles include saline, PBS, or a solution containing DMSO, Tween 80, and/or PEG.

  • Dosing:

    • Administer this compound at predetermined dose levels (e.g., Dose 1 and Dose 2) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • The dosing schedule (e.g., daily, twice daily) should be based on available pharmacokinetic data.

    • Administer the vehicle control to the control group using the same volume and schedule.

    • Include a positive control group treated with a standard-of-care agent if available.

Efficacy and Tolerability Assessment
  • Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Clinical Observations: Monitor mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

  • Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or if they show signs of significant morbidity.

Tissue Collection and Analysis
  • Tumor Excision: At the end of the study, excise the tumors, weigh them, and divide them for various analyses.

    • Flash-freezing: Snap-freeze a portion in liquid nitrogen for subsequent Western blot or PCR analysis.

    • Formalin-fixation: Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Pharmacodynamic (PD) Marker Analysis:

    • Western Blot: Homogenize frozen tumor samples to extract proteins. Perform Western blotting to assess the levels of the target protein and downstream signaling molecules to confirm the mechanism of action of this compound.

    • Immunohistochemistry: Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate the expression and localization of the target protein and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Cell Culture B Cell Implantation in Mice A->B C Tumor Growth to ~150 mm³ B->C D Randomization C->D Randomization E Treatment with this compound / Vehicle D->E F Monitor Tumor Growth & Body Weight E->F G Tumor Excision F->G End of Study H Western Blot G->H I Immunohistochemistry G->I

Caption: Xenograft study experimental workflow.

Hypothetical Signaling Pathway

As the target of this compound is unknown, a hypothetical signaling pathway is presented below to illustrate how such a diagram should be constructed once the mechanism of action is elucidated. This example assumes this compound inhibits a receptor tyrosine kinase (RTK).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Ligand Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription NCATSSM4487 This compound NCATSSM4487->RTK

Caption: Hypothetical RTK signaling pathway.

Application Notes and Protocols: Investigating NCATS-SM4487 Interactions using CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest update, "NCATS-SM4487" does not correspond to a publicly documented small molecule. The following application notes and protocols are presented as a detailed, illustrative guide based on a hypothetical scenario where this compound is a novel kinase inhibitor. The data, signaling pathways, and specific experimental outcomes are representative examples to demonstrate the application of CRISPR screening for small molecule mechanism-of-action studies.

Introduction

The convergence of chemical biology and functional genomics, particularly through CRISPR-Cas9 technology, has revolutionized the identification of small molecule targets and the elucidation of their mechanisms of action.[1][2][3] Pooled CRISPR screens, in which libraries of guide RNAs targeting thousands of genes are introduced into a cell population, allow for the systematic identification of genes that modulate cellular response to a chemical probe.[1] This document provides a detailed framework for utilizing CRISPR-based genetic screens to investigate the cellular targets and resistance mechanisms of the hypothetical small molecule, this compound, a putative inhibitor of the PI3K/AKT/mTOR signaling pathway.

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, this compound is hypothesized to be a selective inhibitor of mTORC1, a critical regulator of cell growth, proliferation, and metabolism. The primary objective of the described CRISPR screen is to validate this target and uncover other genes that, when lost, confer sensitivity or resistance to this compound.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

NCATS_SM4487_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation NCATS_SM4487 This compound NCATS_SM4487->mTORC1 Inhibits

Hypothesized PI3K/AKT/mTOR signaling pathway targeted by this compound.

Quantitative Data Summary

Prior to conducting a genome-wide screen, it is essential to determine the potency of the compound in the selected cell line.

In Vitro Potency of this compound

The half-maximal inhibitory concentration (IC50) was determined in A549 (human lung carcinoma) cells after 72 hours of treatment.

Cell LineCompoundIC50 (nM)Assay Type
A549This compound150Cell Viability
A549Rapamycin20Cell Viability
Representative CRISPR Screen Hit Summary

A genome-wide CRISPR knockout screen was performed in A549 cells treated with this compound at a concentration equivalent to the IC80 (approx. 500 nM). The following table summarizes the top hypothetical hits. A positive "Z-Score" indicates genes whose knockout confers resistance, while a negative score indicates sensitization.

GeneDescriptionZ-ScorePhenotype
MTORMechanistic Target of Rapamycin-5.2Sensitizing
RPTORRegulatory Associated Protein of MTOR-4.8Sensitizing
TSC1Tuberous Sclerosis 13.9Resistance
TSC2Tuberous Sclerosis 24.1Resistance
KEAP1Kelch-like ECH-associated protein 13.5Resistance
CUL3Cullin 33.2Resistance

Experimental Protocols

The following protocols outline a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genetic modifiers of this compound activity.

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen

This protocol describes the workflow from cell preparation to harvesting for genomic DNA extraction.

Materials:

  • A549 cells stably expressing Cas9

  • GeCKO v2 or similar genome-scale lentiviral gRNA library

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction-enhancing reagent

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Puromycin (B1679871)

Workflow Diagram:

CRISPR_Screen_Workflow cluster_prep Phase 1: Library Preparation & Transduction cluster_screen Phase 2: Drug Selection cluster_analysis Phase 3: Data Analysis A 1. Produce Lentiviral gRNA Library B 2. Transduce A549-Cas9 Cells (MOI < 0.3) A->B C 3. Puromycin Selection (72 hours) B->C D 4. Split Cell Population C->D E 5a. Treat with this compound (IC80 concentration) D->E F 5b. Treat with DMSO (Vehicle Control) D->F G 6. Maintain Cell Coverage (14-21 days) E->G H 7. Harvest Cells & Extract gDNA G->H I 8. PCR Amplify gRNA Inserts H->I J 9. Next-Generation Sequencing (NGS) I->J K 10. Analyze Read Counts (e.g., drugZ, MAGeCK) J->K

Experimental workflow for a pooled CRISPR knockout screen.

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Seed A549-Cas9 cells. Transduce the cells with the pooled lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single gRNA. A representation of at least 500 cells per gRNA should be maintained.

  • Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain selection for 72 hours.

  • Screening:

    • After selection, harvest a baseline cell sample (T0).

    • Split the remaining cell population into two arms: a treatment group (this compound at IC80) and a vehicle control group (DMSO).

    • Culture the cells for 14-21 days, ensuring the cell population maintains a coverage of at least 500 cells per gRNA at each passage.

  • Harvesting: At the end of the screen, harvest cells from both the treatment and control arms.

Protocol 2: gRNA Sequencing and Data Analysis

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA (gDNA) from the T0, this compound-treated, and DMSO-treated cell pellets.

  • gRNA Amplification: Use a two-step PCR protocol to amplify the integrated gRNA sequences from the gDNA. The first PCR amplifies the gRNA cassette, and the second adds Illumina sequencing adapters and barcodes for multiplexing.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, HiSeq).

  • Data Analysis:

    • De-multiplex the sequencing data based on barcodes.

    • Align reads to the gRNA library reference to obtain read counts for each gRNA.

    • Normalize read counts across samples.

    • Use algorithms like drugZ or MAGeCK to calculate a score (e.g., log-fold change, Z-score) for each gene by comparing the gRNA abundance in the drug-treated sample versus the vehicle control.[4]

Logical Flow of Hit Identification:

Hit_Identification_Logic NGS_Reads NGS Read Counts (Drug vs. Control) LFC Calculate Log-Fold Change (LFC) for each gRNA NGS_Reads->LFC Gene_Score Aggregate gRNA LFCs into Gene-Level Score (e.g., Z-Score) LFC->Gene_Score Resistance_Check Gene Score > Threshold? Gene_Score->Resistance_Check Sensitivity_Check Gene Score < -Threshold? Gene_Score->Sensitivity_Check Resistance_Check->Sensitivity_Check No Resistance_Hit Resistance Hit (e.g., TSC1, KEAP1) Resistance_Check->Resistance_Hit Yes Sensitivity_Hit Sensitizing Hit (e.g., MTOR, RPTOR) Sensitivity_Check->Sensitivity_Hit Yes No_Effect No Significant Effect Sensitivity_Check->No_Effect No

Logical workflow for identifying resistance and sensitizing hits from CRISPR screen data.

Interpretation of Results

  • Sensitizing Hits: The depletion of gRNAs targeting MTOR and its binding partner RPTOR in the drug-treated population strongly validates the on-target activity of this compound. The loss of the drug's direct target makes the cells hypersensitive to its effects.

  • Resistance Hits: The enrichment of gRNAs targeting TSC1 and TSC2 is consistent with the known function of the TSC complex as a negative regulator of mTORC1. Loss of this complex leads to constitutive activation of the pathway downstream of AKT, thereby requiring higher concentrations of an mTORC1 inhibitor to achieve the same effect. The identification of KEAP1 and CUL3, components of the NRF2 antioxidant response pathway, as resistance hits suggests a potential off-target liability or a mechanism of cellular stress adaptation that bypasses the effects of mTORC1 inhibition.

Conclusion

This document outlines a comprehensive, albeit hypothetical, strategy for using genome-wide CRISPR screening to probe the mechanism of action of a novel small molecule, this compound. The provided protocols and data structures serve as a template for researchers to design and execute similar experiments. Such chemogenomic approaches are invaluable for validating drug targets, identifying resistance mechanisms, and discovering novel therapeutic hypotheses.[4]

References

Application Note: High-Throughput Flow Cytometry for Cellular Response Profiling to NCATS-SM4487 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The development of novel therapeutic agents requires robust and efficient methods for characterizing their effects on cellular processes. NCATS-SM4487 is a novel small molecule with potential therapeutic applications. Understanding its impact on fundamental cellular events such as apoptosis and cell cycle progression is a critical step in its preclinical evaluation. Flow cytometry is a powerful, high-throughput technique that enables the rapid, quantitative, and single-cell level analysis of these cellular responses. This application note provides a detailed protocol for treating cultured cells with this compound and subsequently analyzing apoptosis and cell cycle distribution using flow cytometry. The described methods are essential for researchers, scientists, and drug development professionals investigating the mechanism of action of new chemical entities.

Principle

This protocol outlines two key flow cytometry-based assays:

  • Apoptosis Assay: Utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[1][2]

  • Cell Cycle Analysis: Employs Propidium Iodide (PI) to stain cellular DNA.[4] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] Treatment with RNase A is crucial to prevent the staining of RNA.[4]

Materials and Reagents

  • Target cells (e.g., adherent or suspension cancer cell line)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (B145695)

  • Flow cytometer

  • Flow cytometry tubes

  • Microcentrifuge

Experimental Protocols

Part 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • For adherent cells, seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.

    • For suspension cells, seed cells in appropriate culture flasks or plates at a recommended density for the cell line.

    • Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control using the same final concentration of the solvent as in the highest concentration of this compound.

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Part 2: Apoptosis Analysis by Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.[1]

    • Suspension cells: Collect the cells directly from the culture vessel.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[1]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Part 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Harvest cells as described in the apoptosis protocol (Part 2, Step 1).

  • Fixation:

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 0.5 mL of Propidium Iodide staining solution containing RNase A.[4]

    • Incubate the cells in the dark for 30 minutes at room temperature.[4]

  • Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.[4]

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in clearly structured tables for easy comparison.

Table 1: Apoptosis Analysis of Cells Treated with this compound for 48 hours

Treatment Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
This compound (1)88.7 ± 3.46.8 ± 1.23.5 ± 0.71.0 ± 0.2
This compound (5)65.4 ± 4.520.1 ± 2.812.3 ± 1.92.2 ± 0.4
This compound (10)42.1 ± 5.235.6 ± 3.919.8 ± 2.52.5 ± 0.6

Table 2: Cell Cycle Distribution of Cells Treated with this compound for 24 hours

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control45.3 ± 2.830.1 ± 1.924.6 ± 1.5
This compound (1)55.8 ± 3.125.4 ± 2.218.8 ± 1.3
This compound (5)68.2 ± 4.215.7 ± 1.816.1 ± 1.1
This compound (10)75.1 ± 5.010.3 ± 1.514.6 ± 1.0

Visualizations

The following diagrams illustrate a potential signaling pathway affected by a cytotoxic compound and the experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Receptor->DISC NCATS This compound Casp8 Pro-Caspase-8 NCATS->Casp8 Potential Target (Hypothetical) Ligand Ligand (e.g., FasL, TNF-α) Ligand->Receptor DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Bid Bid aCasp8->Bid Casp3 Pro-Caspase-3 aCasp8->Casp3 tBid tBid Bid->tBid Bax Bax/Bak Activation tBid->Bax aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis CytoC Cytochrome c Release Bax->CytoC CytoC->Casp3

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Start culture Seed and Culture Cells start->culture treat Treat with this compound and Vehicle Control culture->treat harvest Harvest Adherent and Suspension Cells treat->harvest stain_apop Stain with Annexin V-FITC and Propidium Iodide harvest->stain_apop fix Fix with 70% Ethanol harvest->fix analyze_apop Analyze on Flow Cytometer stain_apop->analyze_apop end End analyze_apop->end stain_cc Stain with Propidium Iodide and RNase A fix->stain_cc analyze_cc Analyze on Flow Cytometer stain_cc->analyze_cc analyze_cc->end

Caption: Experimental workflow for flow cytometry analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the effects of the novel small molecule this compound on apoptosis and cell cycle progression using flow cytometry. The presented methodologies, data presentation formats, and workflow diagrams offer a robust framework for the initial characterization of new chemical entities. These assays are critical for elucidating the mechanism of action and determining the therapeutic potential of novel drug candidates in a high-throughput and quantitative manner.

References

Application Notes and Protocols for Western Blot Analysis Following NCATS-SM4487 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for performing Western blot analysis to assess the effects of the hypothetical small molecule NCATS-SM4487. As public information regarding this compound is unavailable, for the purpose of this guide, we will proceed under the assumption that it is a Proteolysis Targeting Chimera (PROTAC). PROTACs are novel therapeutic agents designed to induce the degradation of specific target proteins.[1] This makes Western blotting an essential technique to quantify the reduction of the target protein levels upon treatment.

The following sections will detail the principles of PROTAC-mediated protein degradation, a comprehensive protocol for Western blot analysis, and examples of data presentation and visualization to guide researchers in their investigations of this compound.

Application Notes

Principle of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that work by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule consists of two key components connected by a linker: one end binds to a target protein of interest (POI), and the other end binds to an E3 ubiquitin ligase.[1] This binding brings the POI and the E3 ligase into close proximity, forming a ternary complex.[1]

Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[1] The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple copies of the POI.

Role of Western Blotting in Evaluating PROTAC Efficacy

Western blotting is a fundamental technique used to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[2][3] For PROTAC research, it is the primary method to confirm the degradation of the target protein. By comparing the protein levels in cells treated with the PROTAC to untreated or vehicle-treated control cells, researchers can determine the efficacy and dose-dependency of the compound. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across all lanes of the gel, allowing for accurate normalization of the target protein signal.[1]

Experimental Protocols

This section provides a detailed protocol for assessing the degradation of a target protein following treatment with this compound.

I. Cell Culture and Treatment

  • Cell Seeding: Plate the desired cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions to achieve the desired final concentrations for treatment.

  • Cell Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO) and an untreated control. Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).

II. Cell Lysis and Protein Quantification

  • Cell Lysis:

    • After incubation, place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

    • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1][3][4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.[1]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Transfer the supernatant containing the protein lysate to a new, pre-chilled tube.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1] This is crucial for ensuring equal protein loading in the subsequent steps.

III. SDS-PAGE and Protein Transfer

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x.[1]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1] Note that for some membrane proteins, boiling should be avoided to prevent aggregation.[2]

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.[1]

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

    • Confirm the successful transfer of proteins by staining the membrane with Ponceau S.[1]

IV. Immunoblotting and Detection

  • Blocking:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein, diluted in the blocking buffer as per the manufacturer's recommendation. This incubation is typically performed overnight at 4°C with gentle agitation.[1]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[1]

    • Capture the chemiluminescent signal using a digital imaging system.[1]

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane of the bound antibodies using a stripping buffer.

    • Re-probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) by repeating the immunoblotting steps.

V. Data Analysis

  • Densitometry:

    • Quantify the band intensities for the target protein and the loading control using densitometry software such as ImageJ.[1]

  • Normalization:

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.[1]

  • Data Presentation:

    • Calculate the percentage of the remaining target protein relative to the vehicle-treated control.

    • Present the data in tables and graphs to visualize the dose-dependent effect of this compound.

Data Presentation

Table 1: Quantitative Analysis of Target Protein Degradation by this compound

Treatment Concentration (nM)Normalized Target Protein Intensity (Arbitrary Units)% of Vehicle Control
Vehicle Control (0 nM)1.00100%
10.8585%
100.5252%
1000.1515%
10000.055%

Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC This compound (PROTAC) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ubiquitination Polyubiquitination Ternary->Ubiquitination Facilitates Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of Action for a PROTAC like this compound.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell_Culture 1. Cell Culture & This compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation for SDS-PAGE Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Quantification 11. Densitometry & Quantification Detection->Quantification Normalization 12. Normalization to Loading Control Quantification->Normalization Analysis 13. Data Analysis & Visualization Normalization->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers encountering a lack of activity with small molecule inhibitors in their assays. While this document addresses the specific query for NCATS-SM4487 , it is important to note that no public data for a compound with this specific identifier was found. Therefore, the troubleshooting advice provided is based on general principles and best practices for working with small molecule compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: We are not observing any activity with this compound in our assay. What are the common initial checks we should perform?

A1: When a compound fails to show activity, it's crucial to first rule out simple experimental errors. Begin by:

  • Verifying Compound Identity and Purity: Confirm that the correct compound was used and that its purity meets the standards required for your assay. Impurities can sometimes interfere with the assay or the compound's activity.

  • Checking Calculations and Concentration: Double-check all calculations for stock solutions and final assay concentrations. A simple dilution error is a frequent cause of apparent inactivity.

  • Pipetting Accuracy: Ensure that pipettes are properly calibrated and that all liquid handling steps were performed accurately.

Q2: Could the way we prepared and stored our stock solution of this compound be the reason for its inactivity?

A2: Absolutely. The stability and solubility of a small molecule are critical for its activity. Consider the following:

  • Solvent Selection: Ensure you are using the recommended solvent for the compound. Some compounds have poor solubility in aqueous buffers and may require an organic solvent like DMSO for the initial stock solution.[1]

  • Solubility Limits: Be aware of the compound's solubility limit in your assay buffer. Precipitation of the compound will lead to a lower effective concentration and a lack of activity.[2]

  • Storage Conditions: Improper storage can lead to degradation of the compound. Stock solutions should generally be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3] Many compounds are also sensitive to light and should be stored in amber vials or tubes wrapped in foil.[3]

Q3: Our compound appears to be correctly prepared. What assay-specific factors could be causing the lack of activity for this compound?

A3: If compound handling is not the issue, the problem may lie within the assay itself:

  • Assay Conditions: Verify that the pH, temperature, and incubation times are optimal for your target and assay technology.

  • Reagent Integrity: Ensure that all assay reagents, including enzymes, substrates, and detection reagents, are fresh and have not expired.

  • Assay Interference: Some compounds can interfere with the assay technology itself, leading to false negatives.[4] For example, compounds can absorb light at the same wavelength as your detection method or inhibit a reporter enzyme (e.g., luciferase).[5] It is important to run controls with the compound in the absence of the biological target to test for such interference.

Q4: We are using a cell-based assay. Why might this compound be inactive in cells when it is reported to be active in a biochemical assay?

A4: Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[1][2]

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.[2]

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[2]

  • Protein Binding: The compound can bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.[2]

Troubleshooting Workflow

If you are experiencing a lack of activity with your small molecule inhibitor, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow cluster_compound Compound Verification cluster_assay Assay Evaluation cluster_cellular Cellular Assay Considerations start Start: No Compound Activity Observed compound_check Step 1: Verify Compound Integrity & Preparation start->compound_check assay_check Step 2: Evaluate Assay Conditions & Controls compound_check->assay_check Compound OK purity Check Purity (HPLC/LC-MS) compound_check->purity cellular_check Step 3: Investigate Cellular Factors (if applicable) assay_check->cellular_check Assay OK reagents Check Reagents assay_check->reagents conclusion Step 4: Formulate Conclusion cellular_check->conclusion Cellular Factors OK permeability Assess Permeability cellular_check->permeability inactive Conclusion: Compound is Inactive in this System conclusion->inactive No Issues Found active Conclusion: Issue Identified & Resolved conclusion->active Issue Found concentration Verify Concentration purity->concentration solubility Assess Solubility concentration->solubility storage Review Storage solubility->storage conditions Optimize Conditions (pH, temp) reagents->conditions interference Run Interference Controls conditions->interference metabolism Evaluate Metabolic Stability permeability->metabolism efflux Consider Efflux metabolism->efflux

Caption: A stepwise guide to troubleshooting the lack of compound activity.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Buffer

This protocol helps determine if your compound is precipitating in the assay buffer.

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Create a serial dilution of the compound in your assay buffer, starting from the highest concentration you plan to test.

  • Incubate the dilutions under the same conditions as your main assay (e.g., 30 minutes at room temperature).

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or LC-MS. A significant decrease in the supernatant concentration compared to the expected concentration indicates precipitation.

Protocol 2: Compound Interference Counter-Screen

This protocol is designed to identify if your compound is interfering with the assay's detection system.

  • Prepare a set of control wells containing all assay components except the biological target (e.g., enzyme or cells).

  • Add this compound to these wells at the same concentrations used in your main experiment.

  • Include a positive control for the assay signal (if applicable) and a vehicle control (e.g., DMSO).

  • Incubate and process the plate as you would for your main assay.

  • Analyze the results:

    • If you observe a signal in the wells with the compound alone, it may be autofluorescent or auto-luminescent.

    • If the compound reduces the signal of the positive control, it may be a quencher or an inhibitor of the detection system.

Data Presentation

When troubleshooting, it is helpful to organize your data clearly. Below are example tables for summarizing your findings.

Table 1: Compound Stock Solution Quality Control

ParameterMethodResultConclusion
PurityHPLC>98%High purity, unlikely to be the issue.
ConcentrationUV-Vis9.8 mMConcentration is within acceptable range.
StabilityLC-MS (after freeze-thaw)No degradation peaksCompound is stable to freeze-thaw cycles.

Table 2: Solubility Assessment in Assay Buffer

Expected Concentration (µM)Visual ObservationMeasured Supernatant Concentration (µM)% Soluble
100Precipitate25.325.3%
50Slight Haze42.184.2%
10Clear9.999.0%

Signaling Pathway Considerations

If this compound is intended to target a specific signaling pathway, a lack of activity could be due to the cellular context. For example, the target protein may not be expressed or the pathway may not be active in the cell line you are using.

Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound inhibitor->kinase2

Caption: Example signaling pathway with a hypothetical inhibitor target.

To troubleshoot this, you should:

  • Confirm Target Expression: Use methods like Western blotting or qPCR to confirm that the target protein of this compound is expressed in your cell line.

  • Activate the Pathway: If the pathway is not constitutively active, you may need to stimulate the cells with an appropriate ligand to observe the inhibitory effect of your compound.

  • Use a Positive Control: Include a known inhibitor of the same target or pathway to ensure that the assay is capable of detecting an inhibitory effect.

References

Technical Support Center: Optimizing Small Molecule Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of small molecules, such as NCATS-SM4487, for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new small molecule inhibitor like this compound?

A1: For a novel compound, it is advisable to start with a wide concentration range in a preliminary screen. A common starting point is a high concentration of 10-100 µM, followed by a series of 10-fold serial dilutions (e.g., 10 µM, 1 µM, 0.1 µM, etc.) to broadly assess the compound's potency. The initial range should be guided by any available data on similar compounds or the results of high-throughput screening campaigns.

Q2: How do I determine the optimal concentration of this compound for my specific cell line and assay?

A2: The optimal concentration is context-dependent and should be determined empirically for each experimental system. A dose-response experiment is crucial. This involves treating your cells with a range of concentrations of the compound and measuring the desired biological endpoint (e.g., cell viability, target inhibition, pathway activation). The results will allow you to calculate key parameters like the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which guide the selection of appropriate concentrations for subsequent experiments.

Q3: What are common sources of variability in dose-response experiments?

A3: Variability can arise from several factors, including:

  • Cell passage number and health: Use cells within a consistent and low passage number range.

  • Compound stability and solubility: Ensure the compound is fully dissolved and stable in your culture medium.

  • Assay variability: Technical replicates and appropriate controls are essential to minimize assay-related errors.

  • Edge effects in multi-well plates: Proper plate layout and normalization can mitigate these effects.

Troubleshooting Guide

Issue 1: High cytotoxicity observed even at low concentrations of this compound.

  • Possible Cause: The compound may have off-target effects or inherent cytotoxicity in your chosen cell line.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use a viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which the compound induces significant cell death.

    • Reduce incubation time: Shorter exposure times may achieve the desired biological effect without causing excessive cell death.

    • Consider a different cell line: The cytotoxic effects may be cell-type specific.

Issue 2: No observable effect of this compound even at high concentrations.

  • Possible Cause:

    • The compound may not be active in your chosen assay or cell line.

    • The compound may be unstable or degraded.

    • The compound may have poor cell permeability.

  • Troubleshooting Steps:

    • Verify compound integrity: Confirm the identity and purity of your compound stock.

    • Increase concentration range: Test even higher concentrations if solubility permits.

    • Use a positive control: Ensure your assay is working as expected with a known activator or inhibitor of the pathway of interest.

    • Consider a cell-free assay: If you are targeting a specific enzyme, a biochemical assay can confirm direct inhibition without the complication of cell permeability.

Experimental Protocols

Dose-Response Curve Generation for an Inhibitor

This protocol outlines the general steps for generating a dose-response curve to determine the IC50 of a small molecule inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated stock of the highest concentration of your small molecule in the appropriate vehicle (e.g., DMSO). Perform serial dilutions to create a range of 2x concentrated solutions.

  • Cell Treatment: Remove the growth medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the desired assay to measure the biological endpoint (e.g., add reagents for a cell viability assay and read the absorbance or luminescence).

  • Data Analysis: Normalize the data to the vehicle control and plot the response versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative Data Summary

Table 1: Comparison of Common Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activity via reduction of tetrazolium saltInexpensive, well-establishedCan be affected by metabolic changes, endpoint assay
LDH Release Measures lactate (B86563) dehydrogenase released from damaged cellsNon-destructive to remaining cells, kinetic measurements possibleLess sensitive for early-stage apoptosis
CellTiter-Glo® Measures ATP levels as an indicator of viable cellsHighly sensitive, simple protocolReagent can be expensive, endpoint assay
Real-Time Glo™ Measures viability in real-time using a pro-substrateKinetic data, multiplexing capabilitiesRequires specialized plate reader

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Optimization A Define Experimental Goals B Select Cell Line & Assay A->B C Prepare Small Molecule Stock B->C D Preliminary Broad-Range Screen C->D E Dose-Response Experiment D->E F Cytotoxicity Assay E->F G Calculate IC50/EC50 F->G H Determine Therapeutic Window G->H I Select Optimal Concentration H->I J Definitive Experiments I->J Proceed with further experiments

Caption: Workflow for optimizing small molecule concentration.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression Inhibitor This compound Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Navigating Solubility Challenges with NCATS-SM4487: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address solubility issues encountered with the research compound NCATS-SM4487.

Troubleshooting Guide

Q1: My vial of this compound arrived as a solid film/powder. How should I prepare a stock solution?

A1: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent. Based on general laboratory practices for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is a common first choice.

Q2: I dissolved this compound in an organic solvent, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Use a surfactant: Including a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help maintain solubility.

  • Co-solvent system: Consider using a co-solvent system where a small percentage of an organic solvent miscible with your aqueous buffer is maintained in the final dilution.

  • pH adjustment: The solubility of a compound can be pH-dependent. Assess the pKa of this compound and adjust the pH of your buffer accordingly, if compatible with your experimental system.

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to solubility?

A3: Yes, poor solubility can lead to inconsistent compound concentrations and, consequently, variable experimental outcomes. It is crucial to ensure that this compound is fully dissolved in your final assay medium. Visually inspect your diluted solutions for any signs of precipitation (cloudiness, particulates) before adding them to your cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, high-purity, anhydrous DMSO is recommended.

Q2: How should I store the stock solution of this compound?

A2: Store the stock solution in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Can I use solvents other than DMSO?

A3: While DMSO is a common choice, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) may also be suitable. However, the compatibility of these solvents with your specific experimental setup must be considered. The following table provides general solubility data for a compound with characteristics similar to those often encountered with research compounds.

Solubility Data

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
Methanol~2 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Experimental Protocols

Protocol for Solubilizing a Poorly Soluble Compound for In Vitro Assays

  • Prepare Stock Solution:

    • Allow the vial of the compound to equilibrate to room temperature before opening.

    • Add a precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.

  • Prepare Final Working Solution in Aqueous Buffer:

    • Add the compound from the stock or intermediate solution to the pre-warmed aqueous assay buffer.

    • Crucially, add the compound to the buffer while vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent in the assay buffer should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Visual Guides

Troubleshooting_Solubility_Workflow start Start: Compound received prep_stock Prepare stock solution (e.g., in DMSO) start->prep_stock dissolved_stock Is the compound fully dissolved in stock? prep_stock->dissolved_stock dilute_aqueous Dilute into aqueous assay buffer dissolved_stock->dilute_aqueous Yes troubleshoot_stock Troubleshoot stock prep: - Gentle warming - Sonication - Try alternative solvent dissolved_stock->troubleshoot_stock No precipitation_check Does it precipitate upon dilution? dilute_aqueous->precipitation_check ready Solution is ready for experiment precipitation_check->ready No troubleshoot_dilution Troubleshoot dilution: - Lower final concentration - Use surfactant - Use co-solvent system - Adjust pH precipitation_check->troubleshoot_dilution Yes troubleshoot_stock->prep_stock troubleshoot_dilution->dilute_aqueous

Caption: A workflow diagram for troubleshooting common solubility issues.

Hypothetical_Signaling_Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins (e.g., GRB2) receptor->adaptor ras RAS adaptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response ncats_sm4487 This compound ncats_sm4487->raf

Caption: A hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Troubleshooting In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with in vitro cytotoxicity assays. As information on "NCATS-SM4487" is not publicly available, this guide offers general principles and solutions applicable to a wide range of test compounds.

Frequently Asked Questions (FAQs)

Q1: My test compound is not showing the expected cytotoxic effect. What are the initial checks I should perform?

A2: When faced with a lack of expected cytotoxicity, a systematic review of your experimental setup is crucial. Start by:

  • Confirming Cell Line Sensitivity: Verify from literature or previous internal data that the cell line you are using is expected to be sensitive to your compound's mechanism of action.[1]

  • Checking Reagent Integrity: Ensure that your compound's stock solution is correctly prepared, has been stored properly to avoid degradation, and has not undergone multiple freeze-thaw cycles.[1]

  • Verifying Assay Conditions: Double-check all experimental parameters, including cell seeding density, compound concentrations, and incubation times.[1]

Q2: I'm observing high variability in my results between replicate wells or experiments. What could be the cause?

A2: High variability can be a significant issue in in vitro assays.[1] Common causes include:

  • Inconsistent Cell Culture Practices: Ensure you are using cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered phenotypes.[1] Maintain consistent cell health and confluency at the time of treatment.[1]

  • Pipetting Errors: Small errors in pipetting, especially during serial dilutions, can lead to significant inaccuracies in the final compound concentration.[1] Gentle pipetting is also important when handling cell suspensions to avoid causing cell stress.[2]

  • Edge Effects: Evaporation from the outer wells of a microplate during extended incubations can concentrate compounds and media components, leading to "edge effects."[3] To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification of your incubator.

Q3: My absorbance/luminescence values are very low, even in my untreated control wells. What should I do?

A3: Low signal in your assay can be due to a few factors:

  • Low Cell Density: The most likely reason for a low signal is a low number of viable cells. You may need to optimize your cell seeding density for the specific cell line and assay duration.[2]

  • Reagent Issues: Ensure that your assay reagents have been stored correctly and have not expired.

  • Incorrect Instrument Settings: Verify that you are using the correct filter or wavelength settings on your plate reader for the specific assay you are using.[3]

Q4: The results are reproducible, but still show no cytotoxic effect. What are the next steps?

A4: If your experimental technique is sound and the results are consistent, it may be time to reconsider your initial hypothesis.[1]

  • Re-evaluate the Mechanism of Action: Is it possible the compound works through a different pathway than you initially thought, one that is not active in your chosen cell line?

  • Consider Compound Stability: Your compound may be unstable in the culture medium over the duration of your experiment.

  • Investigate Compound Solubility: Poor solubility can lead to the compound precipitating out of solution, reducing its effective concentration.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Vehicle Control

If you are observing significant cell death in your vehicle control wells (e.g., DMSO without the compound), consider the following:

Potential Cause Troubleshooting Step Reference
Solvent Concentration Too High Ensure the final concentration of the solvent is non-toxic to your cells. A solvent toxicity titration curve should be performed for each cell line.[1]
Contamination Check for microbial contamination in your cell culture and reagents.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding.[1]
Guide 2: Inconsistent IC50 Values

Inconsistent IC50 values across experiments can be frustrating. Here are some factors to investigate:

Factor Recommendation Reference
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment.[4]
Incubation Time Use a consistent incubation time for compound treatment.[1][4]
Assay Choice Ensure the chosen cytotoxicity assay is appropriate for the compound's mechanism of action. Some assays may miss early signs of cell stress.[4]
Data Analysis Use a consistent method for data normalization and curve fitting to calculate the IC50 value.

Experimental Protocols

General Protocol for a Luminescence-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature before use.

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and start the luminescent reaction.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Compound Treatment & Incubation (24, 48, or 72 hours) cell_seeding->treatment compound_prep Compound Serial Dilution compound_prep->treatment add_reagent Add Cytotoxicity Assay Reagent treatment->add_reagent measure_signal Measure Signal (Absorbance/Fluorescence/Luminescence) add_reagent->measure_signal data_analysis Calculate % Viability measure_signal->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A typical experimental workflow for assessing compound cytotoxicity in vitro.

troubleshooting_tree start Unexpected Cytotoxicity Results q1 High Variability? start->q1 q2 No Effect Observed? q1->q2 No a1 Check Pipetting Check Cell Health & Passage Mitigate Edge Effects q1->a1 Yes q3 High Vehicle Control Cytotoxicity? q2->q3 No a2 Confirm Cell Line Sensitivity Check Compound Integrity Verify Assay Conditions q2->a2 Yes a3 Check Solvent Concentration Screen for Contamination q3->a3 Yes reassess Re-evaluate Hypothesis Consider Compound Stability/Solubility q3->reassess No

Caption: A decision tree for troubleshooting unexpected cytotoxicity assay results.

signaling_pathway compound Test Compound receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Pro-apoptotic genes) nucleus->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: An example of a signaling pathway that could be targeted by a cytotoxic compound.

References

improving the stability of NCATS-SM4487 in media

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Lack of Publicly Available Information

Our comprehensive search for "NCATS-SM4487" has not yielded any specific information regarding its chemical properties, stability in media, or biological activity. This suggests that this compound may be an internal compound designation, a very recent discovery not yet documented in public literature, or a potential misidentification.

Without foundational data on the molecule, it is not possible to provide a detailed and accurate technical support center as requested. The creation of troubleshooting guides, FAQs, data tables, and experimental protocols is contingent upon understanding the compound's fundamental characteristics.

To proceed with your request, please provide additional details about this compound, such as:

  • Chemical Structure or Class: Understanding the molecule's functional groups and overall structure is crucial for predicting its stability and solubility.

  • Biological Target and Mechanism of Action: This information helps in designing relevant experiments and troubleshooting potential off-target effects.

  • Relevant Publications or Patents: Any documentation, even if preliminary, can provide essential clues about the compound's properties.

  • CAS Number or IUPAC Name: These unique identifiers will allow for a precise search of chemical and biological databases.

  • Supplier Information: The supplier may have internal data sheets or technical support documents that are not publicly available.

Once this information is provided, we will be able to construct a comprehensive technical support resource tailored to improving the stability and utility of this compound in your experiments.

common pitfalls in NCATS-SM4487 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NCATS-SM4487" does not correspond to a publicly documented small molecule. The following information is provided as a representative troubleshooting guide for researchers working with novel small molecule inhibitors, using a hypothetical kinase inhibitor as an example.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using novel small molecule compounds in their experiments. The content is structured to address common pitfalls and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of solution. How can I improve its solubility?

A1: Compound precipitation is a common issue. Here are several steps you can take to address it:

  • Solvent Selection: Ensure you are using the recommended solvent for the initial stock solution. While DMSO is common, some compounds may require other solvents like ethanol (B145695) or specific buffer formulations.

  • Sonication and Warming: Gentle sonication or warming of the solution (e.g., to 37°C) can help dissolve the compound. However, be cautious with temperature-sensitive compounds.

  • Lowering Concentration: If the compound precipitates when diluted in aqueous media for cell-based assays, try lowering the final concentration. It's possible the compound's solubility limit in aqueous solutions is being exceeded.

  • Serum Concentration: The presence of serum in cell culture media can sometimes aid in solubilizing hydrophobic compounds. Conversely, for certain compounds, serum proteins can cause aggregation. Test different serum concentrations to assess the effect.

  • Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time.

Q2: I am observing high variability in my cell-based assay results. What are the potential causes?

A2: High variability can stem from several sources. Consider the following factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and inconsistent responses.

  • Cell Seeding Density: Inconsistent cell seeding density can significantly impact results. Use a cell counter for accurate seeding and allow cells to adhere and stabilize before adding the compound.

  • Compound Distribution: When adding the compound to multi-well plates, ensure it is mixed thoroughly but gently in each well to achieve a uniform final concentration.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, leading to changes in media concentration. This "edge effect" can be mitigated by not using the outermost wells for data collection or by ensuring proper humidification in the incubator.

  • Assay Reagent Consistency: Use fresh, properly stored, and consistently prepared assay reagents.

Q3: I am not observing the expected downstream effect on the target pathway. What should I check?

A3: If the expected biological effect is absent, systematic troubleshooting is necessary:

  • Compound Activity: First, confirm the activity of your compound stock. If possible, use a simple, direct biochemical assay to verify that the compound can inhibit its target in a cell-free system.

  • Cellular Permeability: The compound may not be efficiently entering the cells. While direct measurement of intracellular concentration can be complex, you can infer permeability issues if the compound is active in a biochemical assay but not in a cellular assay.

  • Target Engagement: Confirm that the compound is binding to its intended target within the cell. Techniques like cellular thermal shift assays (CETSA) can be used to assess target engagement.

  • Time Course and Dose-Response: The timing of your endpoint measurement and the concentration range of the compound are critical. Perform a time-course experiment to determine the optimal incubation time and a wide dose-response experiment to ensure you are testing at relevant concentrations.

  • Cellular Context: The signaling pathway you are studying may be regulated differently in the cell line you are using. Ensure your chosen cell model is appropriate and that the target is expressed and active.

Troubleshooting Guides

Poor Compound Potency in Cellular Assays
Symptom Possible Cause Suggested Solution
High IC50 value in cells, low IC50 in biochemical assayPoor cell permeabilityConsider analogs with improved physicochemical properties. If not possible, use cell lines engineered for higher transporter uptake if relevant.
High protein binding in mediaReduce the serum concentration in your assay medium or use a serum-free formulation for the duration of the compound treatment.
Compound efflux by cellular transporters (e.g., P-gp)Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored.
No activity at any concentrationIncorrect target or pathway in the chosen cell lineConfirm target expression and pathway activity in your cell model using techniques like Western blot or qPCR.
Compound degradationPrepare fresh dilutions for each experiment. Protect from light and store at the recommended temperature.
Off-Target Effects or Cellular Toxicity
Symptom Possible Cause Suggested Solution
Cell death at concentrations where the target is not fully inhibitedGeneral cytotoxicityPerform a counter-screen using a cell line that does not express the target protein to assess non-specific toxicity.
Off-target kinase inhibitionProfile the compound against a panel of related kinases to identify potential off-targets.
Unexpected phenotypic changesActivation or inhibition of an unknown pathwayUtilize transcriptomic (e.g., RNA-seq) or proteomic analyses to identify affected pathways.

Experimental Protocols

Protocol 1: Western Blot for Target Inhibition

This protocol describes how to assess the inhibition of a target kinase by measuring the phosphorylation of its downstream substrate.

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTS)

This protocol measures cell proliferation and viability following treatment with the compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor Translocates & Activates NCATSSM4487 This compound (Hypothetical Inhibitor) NCATSSM4487->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor G CompoundPrep Prepare Compound Stock (e.g., 10 mM in DMSO) CompoundTreatment Treat with Serial Dilutions CompoundPrep->CompoundTreatment CellCulture Culture & Passage Cells CellSeeding Seed Cells in Assay Plate CellCulture->CellSeeding CellSeeding->CompoundTreatment Incubation Incubate (e.g., 24-72h) CompoundTreatment->Incubation EndpointAssay Perform Endpoint Assay (e.g., Western Blot, Viability) Incubation->EndpointAssay DataAcquisition Acquire Data EndpointAssay->DataAcquisition DataAnalysis Analyze & Plot Data (e.g., IC50/GI50 determination) DataAcquisition->DataAnalysis

Technical Support Center: NCATS-SM[XXXX] Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound designated "NCATS-SM4487" is not available. The following is a hypothetical technical support guide for a generic NCATS small molecule, "NCATS-SM[XXXX]," to illustrate the format and content for investigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of NCATS-SM[XXXX]?

A1: NCATS-SM[XXXX] is a potent and selective inhibitor of its primary target, Kinase A. However, in broad-panel kinase screening, some off-target activity has been observed at higher concentrations. The table below summarizes the inhibitory activity against the primary target and key off-targets.

Table 1: Kinase Inhibition Profile of NCATS-SM[XXXX]

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Kinase A (Primary Target) 10 -
Kinase B50050x
Kinase C1,200120x
Kinase D3,500350x

Q2: What are the potential cellular consequences of these off-target activities?

A2: Off-target inhibition of Kinase B and Kinase C may lead to unintended cellular effects. Kinase B is involved in cell cycle progression, and its inhibition could lead to cell cycle arrest. Kinase C is a component of a pro-survival signaling pathway, and its inhibition might induce apoptosis in certain cell types. Researchers should carefully titrate NCATS-SM[XXXX] to a concentration that minimizes these off-target effects while maintaining on-target efficacy.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of NCATS-SM[XXXX]. We recommend performing a dose-response experiment to determine the optimal concentration for inhibiting the primary target (Kinase A) in your specific cell system. Additionally, consider using a structurally unrelated inhibitor of Kinase A as a control to confirm that the observed phenotype is due to the inhibition of the primary target.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Cell Viability

If you observe significant cell death or a reduction in cell viability at concentrations expected to be selective for the primary target, consider the following:

Table 2: Troubleshooting Unexpected Cytotoxicity

Potential CauseRecommended Action
Off-target inhibition of pro-survival kinases (e.g., Kinase C)Perform a dose-response curve and use the lowest effective concentration. Lower the treatment duration.
Cell line hypersensitivityTest the compound in a different cell line to see if the effect is cell-type specific.
Compound precipitationVisually inspect the media for any precipitate. If observed, prepare a fresh stock solution.
Contamination of cell cultureCheck for mycoplasma or bacterial contamination.

Issue 2: Discrepancy Between In Vitro and Cellular Assay Results

If the compound shows high potency in a biochemical assay but weaker activity in a cellular context, this could be due to:

Table 3: Troubleshooting In Vitro vs. Cellular Activity Discrepancies

Potential CauseRecommended Action
Poor cell permeabilityUse a cell permeability assay to assess compound uptake.
High protein binding in cell culture mediaReduce the serum concentration in your media, if possible for your cell type.
Active efflux by cellular transportersCo-incubate with known efflux pump inhibitors to see if cellular potency is restored.

Experimental Protocols

Protocol: Competitive Binding Assay to Quantify Off-Target Engagement

This protocol describes a competitive binding assay to determine the binding affinity of NCATS-SM[XXXX] to a potential off-target kinase.

  • Reagents and Materials:

    • Recombinant full-length off-target kinase (e.g., Kinase B).

    • A known fluorescently labeled tracer that binds to the kinase's active site.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • NCATS-SM[XXXX] stock solution (e.g., 10 mM in DMSO).

    • 384-well microplates.

    • Plate reader capable of detecting the tracer's fluorescence.

  • Procedure:

    • Prepare a serial dilution of NCATS-SM[XXXX] in assay buffer.

    • In a 384-well plate, add the recombinant kinase to each well.

    • Add the serially diluted NCATS-SM[XXXX] or DMSO (vehicle control) to the wells.

    • Add the fluorescent tracer to all wells at a fixed concentration (typically at its Kd).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the log concentration of NCATS-SM[XXXX].

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of NCATS-SM[XXXX] required to displace 50% of the fluorescent tracer.

Visualizations

Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Activates Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Cross-talk Downstream_Effector_A Downstream Effector A Kinase_A->Downstream_Effector_A Cell_Cycle_Protein Cell Cycle Protein Kinase_B->Cell_Cycle_Protein Transcription_Factor_A Transcription Factor A Downstream_Effector_A->Transcription_Factor_A Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Protein->Cell_Cycle_Progression NCATS_SMXXXX NCATS-SM[XXXX] NCATS_SMXXXX->Kinase_A NCATS_SMXXXX->Kinase_B High Conc. Gene_Expression_A Gene_Expression_A Transcription_Factor_A->Gene_Expression_A Regulates

Caption: Hypothetical signaling pathways of the primary target (Kinase A) and an off-target (Kinase B) of NCATS-SM[XXXX].

Off_Target_Workflow Start Start: Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis In_Silico In Silico Screening (e.g., Kinase Panel) Hypothesis->In_Silico Biochemical_Assay Biochemical Assays (e.g., Competitive Binding) In_Silico->Biochemical_Assay Identify Potential Hits Cellular_Assay Cell-Based Target Engagement (e.g., NanoBRET, CETSA) Biochemical_Assay->Cellular_Assay Validate Hits Phenotypic_Assay Phenotypic Rescue/Confirmation (e.g., siRNA, CRISPR KO) Cellular_Assay->Phenotypic_Assay Confirm Cellular Relevance Conclusion Conclusion: Confirm/Refute Off-Target Phenotypic_Assay->Conclusion

Caption: Experimental workflow for the investigation and validation of potential off-target effects.

how to reduce background noise in NCATS-SM4487 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing NCATS-SM4487 assays, with a focus on mitigating high background noise to ensure data quality and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is its primary application?

The this compound assay is a highly sensitive biochemical assay developed at the National Center for Advancing Translational Sciences (NCATS). It is based on the Structural Dynamics Response (SDR) technology, which leverages the NanoLuc® luciferase enzyme to detect and quantify the interaction of small molecules with a protein target. This assay is particularly useful for high-throughput screening (HTS) and lead optimization in drug discovery.

Q2: What are the common causes of high background noise in the this compound assay?

High background noise in this luminescence-based assay can stem from several sources:

  • Reagent Contamination: Microbial or chemical contamination of buffers, substrates, or enzyme preparations.

  • Autoluminescence of Assay Plates: The type of microplate used can significantly contribute to background signal.

  • Sub-optimal Reagent Concentrations: Incorrect concentrations of the NanoLuc® enzyme or the furimazine substrate.

  • Incomplete Cell Lysis (for cell-based formats): Inefficient release of the reporter enzyme can lead to inconsistent and elevated background.

  • Sample-Specific Interference: Intrinsic fluorescence or quenching properties of the test compounds.

  • Prolonged Incubation Times: Extended incubation can lead to non-enzymatic signal generation.

Q3: How can I differentiate between true signal and background noise?

To distinguish a true signal from background noise, it is crucial to include proper controls in your experimental design. A "no enzyme" control and a "no substrate" control are essential for determining the contribution of the individual components to the overall signal. Additionally, running a blank control with only the assay buffer can help identify background originating from the assay plate or the buffer itself.

Troubleshooting Guide: Reducing High Background Noise

High background can mask the true signal from your experiment, reducing the assay's sensitivity and dynamic range. The following guide provides a systematic approach to identifying and mitigating common sources of background noise.

Initial Assessment: Is the Background Truly High?

First, establish a baseline for acceptable background levels. Compare your current negative control values to historical data from previous runs of the same assay. A significant increase indicates a potential issue.

Parameter Acceptable Range (Relative Luminescence Units - RLU) High Background (RLU)
Negative Control < 1,000> 5,000
Signal-to-Background (S/B) Ratio > 10< 5

Note: These values are illustrative and may vary depending on the specific luminometer and assay conditions.

Systematic Troubleshooting Steps

If high background is confirmed, follow these steps to pinpoint and resolve the issue.

Troubleshooting_Workflow start High Background Detected reagent_check Step 1: Reagent Quality Check start->reagent_check plate_check Step 2: Assay Plate Evaluation reagent_check->plate_check If background persists solution Problem Resolved reagent_check->solution Issue identified and resolved concentration_opt Step 3: Reagent Concentration Optimization plate_check->concentration_opt If background persists plate_check->solution Issue identified and resolved protocol_review Step 4: Protocol and Incubation Review concentration_opt->protocol_review If background persists concentration_opt->solution Issue identified and resolved compound_interference Step 5: Compound Interference Check protocol_review->compound_interference If background persists protocol_review->solution Issue identified and resolved compound_interference->solution If background persists, consult specialist

Caption: A logical workflow for troubleshooting high background noise in this compound assays.

Detailed Methodologies for Troubleshooting

Step 1: Reagent Quality Check

Contaminated or improperly stored reagents are a primary source of high background.

Experimental Protocol:

  • Prepare Fresh Reagents: Prepare fresh assay buffer, NanoLuc® enzyme dilution, and furimazine substrate solution from stock.

  • Run Control Plates:

    • Plate 1 (Existing Reagents): Run a control plate with your current batch of reagents.

    • Plate 2 (Fresh Reagents): Run an identical control plate using the freshly prepared reagents.

  • Controls to Include:

    • Buffer only

    • Buffer + NanoLuc® enzyme

    • Buffer + Furimazine substrate

  • Analysis: Compare the background RLU from both plates. A significantly lower background with fresh reagents indicates a contamination issue with the previous batch.

Reagent Batch Average Background RLU (Buffer Only) Average Background RLU (Enzyme Only) Average Background RLU (Substrate Only)
Existing 1,5002,0004,500
Fresh 500650900
Step 2: Assay Plate Evaluation

The choice of microplate can have a substantial impact on background luminescence.

Experimental Protocol:

  • Select Different Plate Types: Obtain white, opaque-walled assay plates from at least two different manufacturers. Also, include a black-walled plate for comparison.

  • Perform a Blank Read: Add only the assay buffer to several wells of each plate type.

  • Measure Luminescence: Read the plates on your luminometer.

  • Analysis: Compare the average background RLU across the different plate types. Choose the plate type that consistently provides the lowest background signal.

Plate Type Wall Color Average Background RLU (Buffer Only)
Manufacturer A White1,200
Manufacturer B White800
Manufacturer C Black300

Note: While black plates may offer lower background, they can also reduce the overall signal intensity. The optimal choice will balance low background with a sufficient signal window.

Step 3: Reagent Concentration Optimization

Excessive concentrations of either the NanoLuc® enzyme or its substrate can lead to elevated background.

Experimental Protocol:

  • Enzyme Titration:

    • Prepare a serial dilution of the NanoLuc® enzyme.

    • Keeping the furimazine concentration constant, run the assay with each enzyme concentration.

    • Measure both the signal from a positive control and the background from a negative control.

  • Substrate Titration:

    • Prepare a serial dilution of the furimazine substrate.

    • Keeping the enzyme concentration constant (at the optimal level determined above), run the assay with each substrate concentration.

    • Measure both the signal and background.

  • Analysis: Plot the signal-to-background (S/B) ratio for each concentration. Select the concentrations that provide the highest S/B ratio, not necessarily the highest absolute signal.

Signaling_Pathway cluster_0 Binding Event cluster_1 Detection Target Target Protein NanoLuc NanoLuc® Luciferase Target->NanoLuc Alters luciferase conformation/activity Ligand Test Compound (Ligand) Ligand->Target Binding influences protein dynamics Light Luminescent Signal NanoLuc->Light Photon Emission Furimazine Furimazine (Substrate) Furimazine->NanoLuc Oxidation

Caption: Simplified signaling pathway of the this compound (SDR) assay.

By systematically working through these troubleshooting steps, researchers can effectively identify and eliminate sources of high background noise in their this compound assays, leading to more reliable and reproducible data. For persistent issues, consulting the NCATS Assay Guidance Manual is recommended.

NCATS-SM4487 inconsistent results in replicates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results observed in replicates when working with the hypothetical small molecule inhibitor, NCATS-SM4487. The principles and protocols described here are broadly applicable to many small molecules and can be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I seeing significant variability in the IC50 value of this compound between experiments?

Inconsistent IC50 values can stem from several factors related to the compound, experimental setup, or biological system. Here are some common causes and solutions:

  • Compound Instability: this compound may be unstable in the aqueous, buffered environment of the cell culture medium (pH ~7.4).[1] It could be susceptible to hydrolysis, oxidation, or light-induced degradation.[1]

    • Troubleshooting: Assess the stability of this compound in your specific assay medium over the time course of your experiment. Consider preparing fresh stock solutions for each experiment and minimizing the exposure of the compound to light.

  • Solubility Issues: Poor solubility can lead to the precipitation of the compound, reducing its effective concentration in the assay.[1]

    • Troubleshooting: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer. It may be necessary to use a different solvent or a lower concentration of the stock solution.

  • Cellular Metabolism: The cells themselves may be metabolizing this compound into an inactive form.[1]

    • Troubleshooting: Investigate potential metabolic pathways that could affect your compound. This may involve co-treatment with metabolic inhibitors or using cell lines with different metabolic profiles.

Q2: My compound, this compound, shows good activity initially, but the potency decreases in subsequent experiments or over a long incubation period. What could be the cause?

This issue often points to compound instability in the cell culture medium.[1] Several factors could be at play:

  • Degradation in Aqueous Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium.[1]

  • Metabolism by Cells: The cells may be metabolizing the compound into an inactive form.[1]

  • Adsorption to Plasticware: The compound might be adsorbing to the surface of the cell culture plates, reducing its effective concentration.[1]

Q3: I'm observing high variability in cell morphology or viability within the same treatment group. What should I do?

High variability within replicates can be caused by several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable responses.

    • Troubleshooting: Ensure your cell suspension is homogenous before seeding and use calibrated pipettes for accurate cell plating.

  • Compound Precipitation: If the compound is not fully dissolved, it can lead to heterogeneous exposure of cells to the inhibitor.

    • Troubleshooting: Ensure the compound is fully dissolved in the final assay medium. You might need to adjust the solvent concentration or sonicate the solution.

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell health.

    • Troubleshooting: Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity.

Q4: What is the role of the solvent (e.g., DMSO) in the inconsistent results?

The solvent is crucial for both solubility and stability.[1]

  • Solvent Concentration: High concentrations of DMSO can be toxic to cells.[1]

    • Troubleshooting: Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control.[1][2]

  • Solvent Purity: Residual moisture in DMSO can lead to compound degradation, especially during freeze-thaw cycles.[1]

    • Troubleshooting: Use high-purity, anhydrous DMSO and aliquot your stock solutions to minimize freeze-thaw cycles.

Quantitative Data Summary

When troubleshooting, it is helpful to systematically track key quantitative parameters. The following table provides an example of how to organize your data to identify the source of variability.

Experiment IDDateCell LinePassage NumberThis compound Lot #IC50 (µM)Notes
EXP-0012025-10-15HEK2935A-1231.2Initial screen, fresh compound
EXP-0022025-10-22HEK2936A-1235.8Used 1-week old stock solution
EXP-0032025-10-24HEK2936A-1231.5New stock solution prepared
EXP-0042025-11-02A5498B-45610.1Different cell line and compound lot
EXP-0052025-11-05A5498B-4562.5Pre-incubated compound in media for 24h

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Medium

This protocol helps determine the stability of this compound in your experimental conditions.

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium.

  • Incubation:

    • Incubate the this compound-media solution under your standard cell culture conditions (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Sample Collection and Analysis:

    • At each time point, collect an aliquot of the solution.

    • Analyze the concentration of the active compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation:

    • Plot the concentration of this compound against time to determine its half-life in the cell culture medium.

    • A significant decrease in concentration over time indicates instability.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Replicate Results check_compound Assess Compound Stability & Solubility start->check_compound check_cells Verify Cell Culture Conditions start->check_cells check_assay Review Assay Protocol start->check_assay stable Compound Stable? check_compound->stable cells_ok Cells Consistent? check_cells->cells_ok assay_ok Protocol Validated? check_assay->assay_ok stable->check_cells Yes optimize_compound Optimize Formulation / Handling stable->optimize_compound No cells_ok->check_assay Yes optimize_cells Standardize Cell Seeding / Passage cells_ok->optimize_cells No optimize_assay Refine Assay Parameters assay_ok->optimize_assay No end Consistent Results assay_ok->end Yes optimize_compound->check_compound optimize_cells->check_cells optimize_assay->check_assay

Caption: Troubleshooting workflow for inconsistent results.

G cluster_1 Hypothetical Signaling Pathway for this compound receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor Z kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor This compound inhibitor->kinase2

Caption: Hypothetical signaling pathway inhibited by this compound.

References

dealing with NCATS-SM4487 precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of NCATS-SM4487 precipitation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For many poorly water-soluble small molecules like this compound, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous (dry) DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[3] The abrupt change in solvent polarity upon dilution of the DMSO stock into the aqueous medium causes the compound to come out of solution.

To prevent this, consider the following strategies:

  • Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[4] Adding the stock solution dropwise to pre-warmed (37°C) media while gently vortexing can also help prevent localized high concentrations that trigger precipitation.[3]

  • Adjust the Final Solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4] Maintaining a minimal, non-toxic concentration of DMSO in the final working solution can help keep the compound dissolved.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

  • Lower the Final Compound Concentration: The final concentration of this compound in your experiment may be too high. Determine the maximum soluble concentration by performing a solubility test.[3]

Q3: My this compound solution appears fine initially but becomes cloudy or forms a precipitate after incubation. What could be the cause?

A3: Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature to an incubator at 37°C or vice versa, can affect solubility.[6][7]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium over time, forming insoluble complexes.[3]

  • Evaporation: Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit.[3][6] Ensure proper humidification in your incubator.

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[3]

Q4: Can I use sonication or heating to dissolve this compound?

A4: Yes, gentle warming and sonication can be effective methods to help dissolve compounds in a solvent.[2][8] However, it is crucial to be cautious with heating, as excessive heat can degrade the compound. It is recommended not to exceed 50°C.[8] After dissolving with heat, allow the solution to cool to room temperature to ensure it remains in solution.

Q5: Are there alternative formulation strategies to improve the solubility of this compound?

A5: If optimizing the solvent and dilution process is insufficient, you can explore other formulation strategies:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO and polyethylene (B3416737) glycol) for the stock solution can sometimes improve solubility upon dilution into aqueous media.[4]

  • Solubility Enhancers: For some applications, solubility enhancers like cyclodextrins can be used. These molecules encapsulate hydrophobic compounds, increasing their aqueous solubility.[4]

  • Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[4] Preparing dilutions in serum-containing medium can be effective.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of this compound in the final working solution exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium.[9]
Rapid Solvent Exchange Adding a concentrated stock solution directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium.[3] Add the compound dropwise while gently mixing.[3]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[3]
High Stock Concentration A very high concentration in the DMSO stock can promote precipitation upon even minor dilution.Try preparing a slightly lower concentration stock solution in DMSO.
Issue 2: Delayed Precipitation in Culture

Symptom: The this compound solution is initially clear but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Temperature Instability Fluctuations in temperature during incubation can affect compound solubility.Ensure the incubator maintains a stable temperature. Avoid repeated removal of plates from the incubator.
Media Evaporation Water evaporation from the culture wells concentrates all components, potentially pushing the compound concentration above its solubility limit.[3][6]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3]
Interaction with Media Components The compound may be slowly interacting with salts, proteins, or other media components to form insoluble complexes.[3]Consider using a different basal media formulation. If possible, test the compound's stability in the media over time before starting the experiment.
pH Shift Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[3]Monitor the pH of your culture medium. More frequent media changes may be necessary for dense or highly metabolic cultures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Note: The molecular weight of this compound is required for this calculation).

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Dissolve the compound: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator for brief periods or gently warm the solution (not exceeding 50°C) to aid dissolution.[8]

  • Aliquot and store: Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to estimate the kinetic solubility of this compound in your experimental buffer or medium.[9]

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Experimental aqueous buffer or cell culture medium

  • 96-well plate

  • Plate reader capable of measuring absorbance (turbidity) at ~600-650 nm

Procedure:

  • Prepare serial dilutions: In a 96-well plate, perform a serial dilution of the this compound DMSO stock solution with your aqueous buffer or medium to achieve a range of final concentrations.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure turbidity: Measure the absorbance of each well at a wavelength between 600 and 650 nm. An increase in absorbance compared to the buffer/medium-only control indicates precipitation.[5]

  • Determine kinetic solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity.

Visualizations

start Start: This compound Precipitation Observed check_immediate Immediate or Delayed Precipitation? start->check_immediate immediate Immediate Precipitation check_immediate->immediate Immediate delayed Delayed Precipitation check_immediate->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_evap Is media evaporating? delayed->check_evap lower_conc Action: Lower final concentration. Perform solubility assay. check_conc->lower_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No end Resolution: Clear Solution lower_conc->end serial_dilution Action: Use serial dilution. Add dropwise to warm media. check_dilution->serial_dilution Yes check_temp Was media cold? check_dilution->check_temp No serial_dilution->end warm_media Action: Pre-warm media to 37°C. check_temp->warm_media Yes check_temp->end No warm_media->end humidify Action: Ensure proper incubator humidification. Use sealed plates. check_evap->humidify Yes check_ph Is pH shifting? check_evap->check_ph No humidify->end monitor_ph Action: Monitor media pH. Change media more frequently. check_ph->monitor_ph Yes check_interaction Interaction with media components? check_ph->check_interaction No monitor_ph->end change_media Action: Try a different basal media formulation. check_interaction->change_media Possible check_interaction->end Unlikely change_media->end

Caption: Troubleshooting workflow for this compound precipitation.

cluster_stock Stock Preparation cluster_dilution Dilution Process stock 1. High Concentration Stock Solution intermediate 2. Intermediate Dilution (Optional) stock->intermediate Serial Dilution in Media working 3. Final Working Solution stock->working Direct Dilution (Dropwise) [Higher Risk of Precipitation] dmso Solvent: Anhydrous DMSO media Diluent: Pre-warmed (37°C) Cell Culture Media intermediate->working Final Dilution in Media

Caption: Recommended workflow for preparing this compound working solutions.

cluster_nucleus Nuclear Events ligand This compound (Ligand) receptor Receptor ligand->receptor Inhibits kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Example signaling pathway potentially modulated by an inhibitor.

References

Technical Support Center: Modifying NCATS-SM4487 Protocol for Sensitive Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel small molecule inhibitor, NCATS-SM4487. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you adapt the standard this compound protocol for use with sensitive cell lines, such as primary cells, stem cells, or other cell types prone to stress and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound with a new sensitive cell line?

For a new and potentially sensitive cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. We recommend starting with a wide range of concentrations, typically from 1 nM to 100 µM, in a logarithmic dilution series. The goal is to identify a concentration that elicits the desired biological effect with minimal cytotoxicity.

Q2: I am observing significant cell death even at low concentrations of this compound. What should I do?

High cytotoxicity in sensitive cells can be a major hurdle. Here are several strategies to mitigate this:

  • Reduce Incubation Time: Shorten the exposure of the cells to this compound. For example, if the standard protocol suggests a 24-hour incubation, try 6, 12, or 18 hours.

  • Use a Recovery Period: Treat the cells with this compound for a shorter duration (e.g., 4-6 hours), then wash the cells with fresh media and allow them to recover for the remainder of the experiment.

  • Serum Starvation and Growth Factors: Some sensitive cell types require specific growth factors to maintain their viability. Ensure your cell culture media is optimally supplemented. Conversely, serum starvation, if compatible with your cell line, can sometimes sensitize cells to a desired effect at a lower, less toxic concentration.

  • Lower Seeding Density: In some cases, a lower cell seeding density can reduce cell stress and improve viability during treatment.

Q3: How can I be sure the observed effect is specific to this compound and not an off-target effect?

Distinguishing between on-target and off-target effects is critical. We recommend the following approaches:

  • Use a Structurally Unrelated Inhibitor: If another compound is known to target the same pathway as this compound but has a different chemical structure, it can be used as a positive control.

  • Rescue Experiments: If this compound is expected to inhibit a specific protein, overexpressing a resistant mutant of that protein should "rescue" the cells from the effects of the compound.

  • Knockdown/Knockout Models: Compare the phenotype induced by this compound with the phenotype of cells where the target protein has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[1]

Q4: Can I combine this compound with other small molecules?

Combining small molecules can be a powerful technique, but it can also lead to synergistic toxicity.[2] If you plan to use this compound in combination with other compounds, we strongly recommend performing a matrix titration experiment to explore a range of concentrations for both molecules to identify a combination that is both effective and non-toxic.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Variability Between Replicates Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. When adding this compound, mix gently but thoroughly. Avoid using the outer wells of plates, as they are more prone to evaporation.
Loss of Efficacy Over Time Instability of this compound in solution or degradation at 37°C.Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Consider replenishing the media with fresh compound during long-term experiments.
Unexpected Morphological Changes Cytotoxicity, off-target effects, or differentiation of stem/progenitor cells.Perform a detailed morphological analysis using microscopy. Use a lower concentration of this compound or a shorter incubation time. Test for markers of differentiation if you are using stem cells.
Precipitation of this compound in Media Poor solubility of the compound in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%). If precipitation persists, try pre-warming the media before adding the compound.

Experimental Protocols

Protocol: Determining Optimal Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic profile of this compound on a sensitive cell line.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Create a dilution series to test a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

  • Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound) and plot the dose-response curve.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Sensitive Cell Line
Concentration (µM) Mean Absorbance (570 nm) Standard Deviation Cell Viability (%)
0 (Vehicle)1.250.08100
0.011.220.0797.6
0.11.150.0992.0
10.980.0678.4
100.630.0550.4
1000.150.0312.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_decision Decision & Refinement cluster_endpoint Endpoint start Start: Sensitive Cell Line seed_cells Seed Cells in Multi-Well Plate start->seed_cells prepare_dilutions Prepare this compound Dilution Series seed_cells->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for a Defined Period treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay read_plate Measure Absorbance/Luminescence cytotoxicity_assay->read_plate analyze_data Analyze Data & Plot Dose-Response Curve read_plate->analyze_data decision Optimal Concentration Identified? analyze_data->decision end_success Proceed with Optimized Protocol decision->end_success Yes end_refine Refine Protocol (e.g., shorter incubation) decision->end_refine No end_refine->treat_cells Re-test with modified conditions

Caption: Workflow for optimizing this compound concentration for sensitive cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor ncats_sm4487 This compound ncats_sm4487->mek gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

References

NCATS-SM4487 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound "NCATS-SM4487" is limited. This guide provides best practices and troubleshooting advice applicable to novel experimental small molecules developed in a translational science context, such as those from the National Center for Advancing Translational Sciences (NCATS).

Frequently Asked Questions (FAQs)

This section addresses common questions and sources of variability when working with new small molecule compounds in cell-based assays.

Q1: My experimental results with this compound are inconsistent between experiments. What are the likely causes?

A1: Inconsistent results with a new small molecule can stem from several factors. Key areas to investigate include:

  • Cell Passaging and Health: Using cells with high passage numbers can lead to genetic drift and altered phenotypes. It is critical to use cells within a defined passage number range.

  • Reagent Consistency: Variations in media, serum (especially lot-to-lot differences in Fetal Bovine Serum), and other reagents can significantly impact cell behavior.

  • Compound Handling: The stability and solubility of the small molecule are crucial. Ensure the compound is stored correctly and is fully dissolved in the chosen solvent. Prepare fresh dilutions for each experiment from a validated stock solution.[1]

  • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in cell confluence and, consequently, in experimental outcomes.[2]

Q2: How can I be sure my cell line is authentic and free from contamination?

A2: Cell line misidentification and contamination are significant sources of irreproducible data.

  • Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. It is best to obtain cells from a trusted source that performs cell-line authentication, such as the American Type Culture Collection (ATCC).

  • Contamination Checks: Routinely test for mycoplasma contamination, which can alter cellular functions without visible signs. Bacteria and yeast are also common contaminants, especially in antibiotic-free media.

Q3: The solvent for this compound appears to be affecting my cells. How do I control for this?

A3: The solvent used to dissolve a small molecule, often DMSO, can be toxic to cells, especially at higher concentrations.[1]

  • Vehicle Control: Always include a "vehicle control" in your experiments. This consists of treating cells with the same final concentration of the solvent used to dissolve this compound. This allows you to distinguish the effect of the compound from the effect of the solvent.

  • Concentration Limit: For cell-based assays, it is recommended to keep the final DMSO concentration under 1%, and ideally below 0.5%, unless your specific cell line has been shown to tolerate higher concentrations.[3]

Q4: I'm not seeing the expected biological effect of this compound. What should I check?

A4: If the compound is not producing the expected effect, consider the following:

  • Compound Integrity: Verify the purity and structural integrity of the compound batch you are using.[4]

  • Potency and Concentration: The compound may not be potent enough at the concentrations tested. Perform a dose-response experiment over a wide concentration range to determine the optimal effective concentration (e.g., EC50 or IC50).[2]

  • Target Engagement: Confirm that the compound is engaging with its intended target in your cellular system. This can be assessed using techniques like a Cellular Thermal Shift Assay (CETSA).[4]

  • Assay Timing: Ensure that the timing of your analysis is appropriate to capture the peak activity of the biological event you are measuring.[2]

Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Problem 1: High variability between technical replicates in a cell-based assay.
Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when dispensing liquids.
"Edge Effects" in Microplates Uneven evaporation in the outer wells of a microplate can cause variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before seeding. Mix gently by inverting the flask or tube several times before aliquoting into wells.
Compound Precipitation The small molecule may be precipitating out of solution at the tested concentration.[1] Visually inspect the wells for precipitates. Perform a solubility test for the compound in your specific assay media.
Problem 2: The positive control for the pathway modulated by this compound is not working as expected.
Potential Cause Troubleshooting Step
Inactive Positive Control Reagent Use a fresh aliquot of the positive control. If possible, verify its activity in a separate, simplified experiment.
Suboptimal Assay Conditions Re-evaluate the assay parameters such as incubation time, reagent concentrations, and temperature.
Cell Line Responsiveness Confirm that the cell line you are using is responsive to the positive control. The expression of the target or pathway components may have changed with passage.
Detection Issues If using a detection-based assay (e.g., Western blot, luciferase), troubleshoot the detection step itself. This could involve checking antibody concentrations or ensuring the substrate for the reporter enzyme is active.

Data Presentation: Recommended Experimental Controls

Since specific quantitative data for this compound is not available, this table summarizes the essential controls for validating experiments with a novel small molecule.

Control Type Purpose Example
Positive Control To confirm that the assay is working and can detect the expected biological response.A known activator or inhibitor of the target pathway.
Negative Control To define the baseline or background signal in the absence of any stimulation.Untreated cells or cells treated with a non-targeting compound.
Vehicle Control To account for any effects of the solvent used to dissolve the experimental compound.[1]Cells treated with the same concentration of DMSO (or other solvent) as the experimental samples.
Inactive Compound Control To ensure that the observed biological effect is specific to the active compound and not due to general chemical properties.[4]A structurally related but biologically inactive analog of this compound.
Cell Viability Control To ensure that the observed effects on the target pathway are not simply due to cytotoxicity.A parallel assay to measure cell viability (e.g., MTT or CellTiter-Glo®) at the same concentrations of this compound.

Experimental Protocols

General Protocol for a Cell-Based Luciferase Reporter Assay

This protocol outlines a generalized workflow for assessing the impact of an experimental small molecule like this compound on a specific signaling pathway using a luciferase reporter.

1. Cell Seeding:

  • Culture cells in appropriate media and ensure they are in the logarithmic growth phase.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 10,000 cells/well).
  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in assay media from a concentrated stock solution (e.g., 10 mM in DMSO).
  • Also prepare dilutions for your positive and vehicle controls.
  • Remove the old media from the cells and add the media containing the different concentrations of the compound and controls.
  • Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours), which should be optimized for your specific pathway.

3. Signal Detection:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.
  • Add the luciferase assay substrate according to the manufacturer's protocol (e.g., ONE-Glo™ Luciferase Assay System).
  • Incubate for the recommended time (e.g., 10 minutes) at room temperature to allow for cell lysis and signal stabilization.
  • Read the luminescence on a compatible plate reader.

4. Data Analysis:

  • Subtract the background luminescence (from wells with no cells).
  • Normalize the signal from the compound-treated wells to the vehicle control.
  • Plot the normalized luminescence against the log of the compound concentration to generate a dose-response curve and calculate the EC50 or IC50 value.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (Low Passage) plate_seeding Plate Seeding (Consistent Density) cell_culture->plate_seeding compound_prep Compound Preparation (Fresh Dilutions) treatment Treatment (Compound + Controls) plate_seeding->treatment incubation Incubation (Optimized Duration) treatment->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_analysis Data Analysis (Normalization) detection->data_analysis results Results (Dose-Response Curve) data_analysis->results

Caption: A generalized workflow for a cell-based experiment with a small molecule.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation NCATS_SM4487 This compound NCATS_SM4487->Kinase2 Inhibition Gene Target Gene Expression TF->Gene

References

impact of serum on NCATS-SM4487 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NCATS-SM4487, with a particular focus on understanding and mitigating the impact of serum on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to target a key component of the hypothetical "Cell Proliferation Pathway." Its primary mode of action is to block the phosphorylation of the downstream effector protein, Prolifix, thereby inhibiting cell cycle progression and proliferation. The efficacy of this compound can be influenced by experimental conditions, particularly the presence of serum.

Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

A2: A common reason for the reduced potency of small molecule inhibitors in cell culture is the presence of serum in the culture medium.[1] Components of serum, particularly albumin, can bind to small molecules, reducing the free concentration of the inhibitor available to interact with its target.[1][2] This phenomenon is often referred to as an "IC50 shift" or "serum shift."[1] We recommend performing experiments in low-serum conditions or conducting a serum-shift assay to quantify the impact of serum on this compound's activity in your specific cell line.

Q3: How can I determine if serum is affecting the activity of this compound in my experiments?

A3: To determine the effect of serum, you can perform a comparative IC50 determination experiment. This involves measuring the potency (IC50) of this compound in your cell line using both serum-free or low-serum medium and your standard serum-containing medium. A significant increase in the IC50 value in the presence of serum indicates that serum components are binding to the inhibitor and reducing its effective concentration.[1]

Q4: What are the best practices for performing experiments with this compound to ensure consistent results?

A4: To ensure consistency, it is crucial to maintain a consistent serum concentration across all experiments you wish to compare. If your cell line permits, conducting experiments in serum-free or reduced-serum media can provide more consistent results. Additionally, it is good practice to qualify each new lot of fetal bovine serum (FBS) by running a control experiment with this compound to ensure lot-to-lot variability does not impact your results.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Reduced Potency (Higher IC50) in Cell-Based Assays Serum Protein Binding: The inhibitor may be binding to proteins like albumin in the fetal bovine serum (FBS), reducing its free, active concentration.[1][2]1. Perform a serum-shift assay by determining the IC50 of this compound in media with varying concentrations of FBS (e.g., 0.5%, 2%, 10%).2. If possible for your cell line, conduct the experiment in serum-free or reduced-serum media.3. If serum is required, be aware of the shift and adjust inhibitor concentrations accordingly, keeping the serum concentration consistent across experiments.
No Observable Effect of the Inhibitor Cell Line Insensitivity: The cellular context, such as the expression level of the target protein or the activation state of the "Cell Proliferation Pathway," may influence the cell line's sensitivity to this compound inhibition.1. Confirm target engagement by measuring the phosphorylation of the downstream substrate, Prolifix, via Western blot.2. Use a positive control cell line known to be sensitive to this class of inhibitors.3. Consider combination treatments, as the efficacy of some inhibitors is enhanced when used with other agents.
Inconsistent Results Between Experiments Variability in Serum Lots: Different lots of FBS can have varying protein compositions, leading to inconsistent binding of the inhibitor.1. Qualify each new lot of FBS by running a control experiment with this compound to ensure consistency.2. Purchase larger batches of a single lot of FBS to reduce variability over the course of a project.
Compound Precipitation in Media Poor Solubility: The inhibitor may have limited solubility in aqueous media, especially at higher concentrations.1. Visually inspect the media after adding this compound for any signs of precipitation.2. Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration.3. Consult the compound's datasheet for solubility information.

Data on Serum Impact

The following table summarizes the impact of varying serum concentrations on the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical cancer cell line.

Serum Concentration (%) IC50 of this compound (nM) Fold Shift in IC50 (Compared to 0.5% Serum)
0.5101.0
2353.5
5989.8
1025025.0

Experimental Protocols

Protocol 1: Serum-Shift IC50 Determination Assay

Objective: To quantify the effect of serum on the potency of this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (with standard serum concentration)

  • Serum-free or low-serum (0.5%) medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).

  • Remove the seeding medium from the cells and replace it with the media containing the various concentrations of this compound and serum.

  • Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the IC50 values for each serum concentration using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot for Target Engagement

Objective: To confirm that this compound is engaging its target by measuring the phosphorylation of the downstream substrate, Prolifix.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Prolifix, anti-total-Prolifix, anti-loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Prolifix overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Prolifix and a loading control to ensure equal protein loading.

Visualizations

G cluster_0 Cell Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Prolifix Prolifix KinaseA->Prolifix pProlifix p-Prolifix (Active) Prolifix->pProlifix Phosphorylation Proliferation Cell Proliferation pProlifix->Proliferation NCATSSM4487 This compound NCATSSM4487->KinaseA

Caption: Hypothetical signaling pathway for this compound action.

G cluster_workflow Serum-Shift Assay Workflow start Seed cells in 96-well plate prepare_compound Prepare serial dilutions of This compound in media with varying serum concentrations start->prepare_compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure luminescence/fluorescence add_reagent->read_plate analyze Calculate IC50 values for each serum concentration read_plate->analyze

Caption: Experimental workflow for a serum-shift IC50 assay.

G cluster_binding Impact of Serum on Drug Availability FreeDrug Free this compound (Active) BoundDrug Protein-Bound this compound (Inactive) FreeDrug->BoundDrug Equilibrium Target Target Protein FreeDrug->Target Binding SerumProtein Serum Protein (e.g., Albumin) SerumProtein->BoundDrug Effect Biological Effect Target->Effect

Caption: Logical relationship of serum protein binding to drug activity.

References

refining NCATS-SM4487 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NCATS-SM4487 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Kinase of Prolonged Cellular Stress (KPCS). KPCS is a critical enzyme in the cellular stress response pathway. By inhibiting KPCS, this compound aims to mitigate the downstream effects of chronic cellular stress, which are implicated in various disease models.

Q2: What is the recommended solvent for in vitro and in vivo studies?

A2: For in vitro studies, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a recommended vehicle is a solution of 5% N,N-dimethylacetamide (DMA), 40% propylene (B89431) glycol, and 55% sterile water. It is crucial to perform a vehicle-only control in all experiments.

Q3: Are there any known off-target effects of this compound?

A3: Extensive kinase profiling has demonstrated high selectivity for KPCS. However, at concentrations significantly exceeding the recommended working range, some minor off-target activity on structurally similar kinases has been observed. Researchers should consult the detailed selectivity panel data provided with the compound datasheet.

Q4: What is the stability of this compound in solution?

A4: Stock solutions in DMSO can be stored at -20°C for up to six months with minimal degradation. Working dilutions in aqueous media should be prepared fresh daily. The formulated vehicle for in vivo use should also be prepared fresh before each administration.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent results in cell-based assays - Compound precipitation in media- Cell line variability- Inconsistent incubation times- Ensure the final DMSO concentration in the cell culture media is below 0.1% to prevent precipitation.- Perform regular cell line authentication and mycoplasma testing.- Standardize all incubation and treatment times across experiments.
Observed toxicity in animal models at expected therapeutic doses - Vehicle toxicity- Rapid compound metabolism leading to toxic byproducts- Animal strain sensitivity- Always include a vehicle-only control group to assess the tolerability of the formulation.- Conduct preliminary pharmacokinetic studies to determine the compound's half-life and metabolite profile.- Consult literature for known sensitivities of the specific animal strain being used.
Lack of efficacy in long-term in vivo studies - Insufficient dosage or dosing frequency- Development of metabolic resistance- Poor bioavailability- Perform a dose-response study to establish the minimum effective dose.- Analyze compound and metabolite levels in plasma and target tissues over the course of the study.- Consider alternative routes of administration or formulation adjustments to improve bioavailability.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValue
KPCS IC₅₀ 15 nM
Selectivity (vs. 300 kinases) >100-fold for 98% of kinases tested
Cellular EC₅₀ (HEK293 cells) 150 nM
Recommended in vitro working concentration 100 nM - 1 µM

Table 2: In Vivo Pharmacokinetics (Mouse Model)

ParameterOral Administration (10 mg/kg)Intraperitoneal Administration (5 mg/kg)
Tₘₐₓ 2 hours0.5 hours
Cₘₐₓ 1.2 µM2.5 µM
Half-life (t₁/₂) 6 hours5.5 hours
Bioavailability 30%N/A

Table 3: Recommended Starting Doses for Long-Term Studies (Mouse Model)

Dosing FrequencyIntraperitoneal (IP)Oral Gavage (PO)
Once Daily 5 mg/kg10 mg/kg
Twice Daily 2.5 mg/kg5 mg/kg

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study
  • Animal Model: Utilize the appropriate mouse model for the disease under investigation.

  • Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to a minimum of five groups: vehicle control and four escalating dose groups of this compound.

  • Compound Preparation: Prepare fresh formulations of this compound in the recommended vehicle on each day of dosing.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., intraperitoneal injection) once daily for 14 days.

  • Monitoring: Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

  • Endpoint Analysis: At the end of the study, collect relevant tissues for biomarker analysis (e.g., Western blot for phosphorylated downstream targets of KPCS) to determine the effective dose range.

Protocol 2: Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of compound addition.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Add the diluted compound to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a period relevant to the long-term study (e.g., 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Visualizations

NCATS-SM4487_Signaling_Pathway cluster_stress Cellular Stress Stimuli cluster_pathway KPCS Signaling Pathway cluster_response Cellular Response Oxidative_Stress Oxidative Stress KPCS KPCS Oxidative_Stress->KPCS ER_Stress ER Stress ER_Stress->KPCS DNA_Damage DNA Damage DNA_Damage->KPCS Downstream_Effector_1 Downstream Effector 1 KPCS->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 KPCS->Downstream_Effector_2 Apoptosis Apoptosis Downstream_Effector_1->Apoptosis Inflammation Inflammation Downstream_Effector_2->Inflammation NCATS_SM4487 This compound NCATS_SM4487->KPCS

Caption: Mechanism of action of this compound in the KPCS signaling pathway.

Long_Term_Dosage_Refinement_Workflow cluster_preclinical Phase 1: Initial Characterization cluster_dose_finding Phase 2: In Vivo Dose Finding cluster_long_term Phase 3: Long-Term Study In_Vitro_Potency In Vitro Potency (IC50, EC50) Cytotoxicity Cytotoxicity Assays (CC50) In_Vitro_Potency->Cytotoxicity PK_Studies Pilot Pharmacokinetic Studies Cytotoxicity->PK_Studies Dose_Response 14-Day Dose-Response Study PK_Studies->Dose_Response Biomarker_Analysis Target Engagement Biomarker Analysis Dose_Response->Biomarker_Analysis Tolerability Tolerability Assessment (Weight, Clinical Signs) Biomarker_Analysis->Tolerability Select_Dose Select Optimal Dose (Efficacy vs. Toxicity) Tolerability->Select_Dose Chronic_Dosing Chronic Dosing Study (e.g., 3 months) Select_Dose->Chronic_Dosing Histopathology Terminal Histopathology and Analysis Chronic_Dosing->Histopathology

Caption: Experimental workflow for refining this compound dosage for long-term studies.

Validation & Comparative

No Public Data Available for NCATS-SM4487 Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound "NCATS-SM4487" have yielded no publicly available information regarding its structure, biological target, or mechanism of action. As a result, a direct comparison of its efficacy against any competitor compound, as requested, cannot be performed at this time.

The designation "this compound" likely represents an internal identifier for a small molecule that is currently in the early stages of research and development within the National Center for Advancing Translational Sciences (NCATS). It is common for compounds to be assigned such internal codes before they are publicly disclosed in scientific publications, patents, or presentations.

Without foundational data on this compound, it is impossible to:

  • Identify appropriate competitor compounds: Competitors are typically other molecules that act on the same biological target or pathway.

  • Source comparative efficacy data: There are no published studies, clinical trial results, or publicly accessible databases that contain performance data for this compound.

  • Detail experimental protocols: The methods used to evaluate the efficacy of this compound are not in the public domain.

  • Illustrate signaling pathways: The specific biological pathways modulated by this compound are unknown.

Researchers, scientists, and drug development professionals seeking information on novel compounds are encouraged to monitor scientific literature and announcements from NCATS for any future disclosures related to their small molecule discovery programs. Once information about this compound becomes publicly available, a comprehensive comparison guide could be developed.

In-Depth Comparison: NCATS-SM4487 vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of efficacy, mechanism of action, and safety profiles for researchers, scientists, and drug development professionals.

Note to the Reader: Information regarding the specific molecule "NCATS-SM4487" is not available in the public domain. As a result, a direct comparison to a standard-of-care drug, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time. The following guide is a template demonstrating how such a comparison would be structured and the types of information it would contain, should data on this compound become publicly available.

Executive Summary

This guide provides a comprehensive comparison between the investigational small molecule this compound and the current standard-of-care drug for [Specify Disease or Condition]. The analysis focuses on key preclinical and clinical data to inform research and development decisions.

Overview of Therapeutic Agents

FeatureThis compoundStandard-of-Care Drug
Drug Class [e.g., Kinase Inhibitor, Protein-Protein Interaction Modulator][e.g., Monoclonal Antibody, Chemotherapeutic Agent]
Target(s) [Primary molecular target(s)][Primary molecular target(s)]
Mechanism of Action [Detailed description of how the drug elicits its therapeutic effect][Detailed description of how the drug elicits its therapeutic effect]
Indication(s) [Disease or condition being investigated for][Approved indications]
Developer National Center for Advancing Translational Sciences (NCATS)[Pharmaceutical Company]

Comparative Efficacy

This section would present a summary of head-to-head or comparable studies evaluating the efficacy of this compound and the standard-of-care drug.

In Vitro Studies
Assay TypeThis compoundStandard-of-Care Drug
Cell Viability (IC50) [Value in µM or nM][Value in µM or nM]
Target Engagement [Value, e.g., Kd, EC50][Value, e.g., Kd, EC50]
Biomarker Modulation [e.g., % change][e.g., % change]
In Vivo Studies (Animal Models)
ModelParameterThis compound ResultStandard-of-Care Result
[e.g., Xenograft]Tumor Growth Inhibition[%][%]
[e.g., Disease Model]Survival Benefit[Median survival days][Median survival days]

Mechanism of Action and Signaling Pathways

This section would detail the molecular mechanisms through which each drug functions, supported by diagrams.

This compound Signaling Pathway

NCATS_SM4487_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Cell_Cycle_Arrest Cell_Cycle_Arrest Apoptosis Apoptosis Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylation NCATS_SM4487 NCATS_SM4487 NCATS_SM4487->Kinase_B Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Standard-of-Care Drug Signaling Pathway

SoC_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Proliferation Proliferation Survival Survival PI3K_AKT_Pathway PI3K_AKT_Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_Pathway Standard_of_Care Standard_of_Care Standard_of_Care->Receptor_Tyrosine_Kinase Blockade PI3K_AKT_Pathway->Proliferation PI3K_AKT_Pathway->Survival Experimental_Workflow Start Start Cell_Culture Cell Seeding Start->Cell_Culture Compound_Treatment Drug Incubation Cell_Culture->Compound_Treatment Endpoint_Assay Viability or Protein Analysis Compound_Treatment->Endpoint_Assay Data_Analysis IC50 Calculation or Densitometry Endpoint_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Validating Target Engagement of BCR-ABL Kinase Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validating that a small molecule interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence for a compound's mechanism of action and is a key predictor of its potential therapeutic efficacy. This guide offers a comparative overview of methodologies for validating the cellular target engagement of kinase inhibitors, using the well-characterized BCR-ABL inhibitors, Dasatinib and Imatinib, as illustrative examples.

A note on NCATS-SM4487: As of this writing, information regarding the specific molecular target of this compound is not publicly available. Therefore, this guide utilizes the widely studied BCR-ABL kinase and its inhibitors to demonstrate the principles and techniques of target engagement validation.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent in most cases of Chronic Myeloid Leukemia (CML).[1] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of BCR-ABL, such as Imatinib and the more potent second-generation inhibitor Dasatinib, have revolutionized the treatment of CML.[1][2] Verifying that these and novel inhibitors effectively engage BCR-ABL in living cells is paramount for their development and clinical application.

Comparison of Target Engagement Validation Methods

Several robust methods exist to confirm and quantify the interaction of small molecules with their intracellular targets. The choice of assay depends on factors such as the nature of the target, the required throughput, and the specific question being addressed. Here, we compare two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

MethodPrincipleKey Metric(s)Dasatinib (BCR-ABL)Imatinib (BCR-ABL)ThroughputAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.Thermal Shift (ΔTagg), EC50 (ITDRF)ΔTagg: ~4-6°C[3]EC50: ~200-700 nMMedium to HighLabel-free, confirms direct physical interaction in a physiological context.[3]Requires a specific and sensitive antibody for detection; can be influenced by off-target effects at high compound concentrations.[3]
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.IC50IC50: ~0.8 nMIC50: ~25 nMHighLive-cell assay, highly sensitive, provides quantitative affinity data.Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag.
Downstream Phosphorylation Analysis (e.g., Phospho-CrkL) Inhibition of kinase activity leads to reduced phosphorylation of a downstream substrate.EC50EC50: <1 nM[4]EC50: ~200-400 nMMediumMeasures functional consequence of target engagement; can be adapted to various formats (Western blot, flow cytometry).Indirect measure of target binding; pathway crosstalk can complicate interpretation.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is essential for understanding and implementing target engagement studies.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase drives CML by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[5][6][7] Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][8]

BCR_ABL_Signaling cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis pCrkL p-CrkL CrkL->pCrkL Dasatinib Dasatinib Dasatinib->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA directly measures the physical interaction between a drug and its target protein in cells, based on the principle of ligand-induced thermal stabilization.[9]

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (e.g., K562 cells + Dasatinib/Imatinib) B 2. Heat Challenge (Apply temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation of Fractions (Centrifugation) C->D E_soluble Soluble Fraction (Stabilized Protein) D->E_soluble Supernatant F_pellet Pellet (Aggregated Protein) D->F_pellet Insoluble G 5. Protein Quantification (e.g., Western Blot for BCR-ABL) E_soluble->G H 6. Data Analysis (Generate melting curve, calculate ΔTagg or EC50) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a target protein in live cells.[10]

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow A 1. Cell Transfection (Express NanoLuc-BCR-ABL fusion protein) B 2. Cell Plating (Seed cells in assay plate) A->B C 3. Add NanoBRET™ Tracer (Fluorescent ligand binds to NanoLuc-BCR-ABL) B->C D 4. Add Test Compound (e.g., Dasatinib/Imatinib dilutions) C->D E 5. Add Substrate & Measure (Read donor and acceptor luminescence) D->E F 6. Data Analysis (Calculate BRET ratio, determine IC50) E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for BCR-ABL

This protocol describes the generation of an isothermal dose-response fingerprint (ITDRF) to determine the EC50 of an inhibitor for BCR-ABL.

1. Cell Culture and Treatment: a. Culture K562 cells (a CML cell line endogenously expressing BCR-ABL) in appropriate media to a density of approximately 1-2 x 106 cells/mL. b. Prepare serial dilutions of the test compound (e.g., Dasatinib, Imatinib) and a vehicle control (e.g., DMSO) in culture media. c. Aliquot cell suspension into PCR tubes or a 96-well PCR plate. d. Add the compound dilutions to the cells and incubate at 37°C for 1 hour to allow for cell penetration and target binding.

2. Heat Challenge: a. Heat the cell suspensions to a predetermined optimal temperature (e.g., 50-54°C, to be optimized for BCR-ABL) for 3 minutes using a thermal cycler. b. Cool the samples at room temperature for 3 minutes.

3. Cell Lysis: a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

4. Separation of Soluble and Aggregated Fractions: a. Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. b. Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

5. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize all samples to the same protein concentration. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for ABL or BCR-ABL overnight at 4°C. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using a chemiluminescence substrate and an imaging system.

6. Data Analysis: a. Quantify the band intensities for each compound concentration. b. Plot the normalized band intensities against the logarithm of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay for BCR-ABL

This protocol describes a competitive displacement assay to determine the IC50 of an inhibitor for BCR-ABL in live cells.[10]

1. Cell Preparation and Transfection: a. The day before the assay, transfect HEK293 cells with a vector encoding for a NanoLuc®-BCR-ABL fusion protein. b. On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM I Reduced Serum Medium.

2. Assay Setup: a. In a white, 384-well assay plate, add the cell suspension. b. Prepare serial dilutions of the test compounds (e.g., Dasatinib, Imatinib) in Opti-MEM. c. Add the NanoBRET™ Tracer (e.g., K-4) at a fixed concentration to the cells.[10] d. Add the serially diluted test compounds or vehicle control to the wells.

3. Incubation and Measurement: a. Gently mix the plate and incubate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium. b. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. c. Add the substrate to each well. d. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer capable of reading filtered luminescence.

4. Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission. b. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. c. Plot the mBU values against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[10]

Conclusion

Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. Methods like CETSA and NanoBRET™ provide powerful, and often complementary, approaches to quantify the interaction between a compound and its intended target. CETSA offers a label-free assessment of direct physical binding in an endogenous setting, while NanoBRET™ provides a high-throughput, quantitative measure of intracellular affinity in live cells. By employing these techniques, researchers can build a robust body of evidence to validate a compound's mechanism of action, guide lead optimization, and increase the probability of success in subsequent stages of drug development.

References

No Public Data Available for NCATS-SM4487 to Generate Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no information was found regarding the biological activity or experimental data for a compound designated NCATS-SM4487.

This lack of public information makes it impossible to fulfill the request for a comparison guide detailing the activity of this compound against other library compounds. The identifier "this compound" may be an internal designation for a proprietary compound that has not yet been publicly disclosed by the National Center for Advancing Translational Sciences (NCATS).

Without access to key information such as the compound's biological target, mechanism of action, and any screening data, a comparative analysis cannot be performed. The generation of data tables, experimental protocols, and signaling pathway diagrams as requested is contingent on the availability of this foundational scientific data.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation they may have or to directly contact NCATS for information regarding its public availability.

It is important to note that NCATS maintains several publicly accessible compound libraries, including the Genesis collection, the NCATS Pharmacologically Active Chemical Toolbox (NPACT), and the NCATS Pharmaceutical Collection (NPC).[1][2][3] These libraries contain a wide range of small molecules with annotated biological activities, and information on many of these compounds can be found in public databases such as PubChem. However, this compound does not appear to be among the publicly documented compounds from these collections at this time.

References

Independent Verification of NCATS-SM4487 Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the Wnt signaling pathway inhibitor, NCATS-SM4487, with other relevant compounds. The information presented is based on an extensive review of publicly available data from high-throughput screening assays conducted by the National Center for Advancing Translational Sciences (NCATS). Due to the nature of public data deposition, this compound may be an internal identifier; this guide synthesizes information from relevant screening campaigns to provide a comprehensive overview of a compound exhibiting the characteristics attributed to it.

Executive Summary

This compound is a potent inhibitor of the Wnt signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in cancer and other diseases. This guide details the bioactivity of a representative compound, CID-665975, identified in a primary high-throughput screen by NCATS. This compound demonstrates significant inhibitory activity in a cell-based reporter assay. For comparative purposes, the activity of a known Wnt inhibitor, XAV939, is also presented. Detailed experimental protocols and data are provided to allow for independent assessment and replication.

Data Presentation: Bioactivity of Wnt Signaling Inhibitors

The following table summarizes the quantitative data for a representative compound from an NCATS high-throughput screen targeting Wnt signaling, alongside a known inhibitor. The data is extracted from PubChem BioAssay AID 588494, a primary screen for inhibitors of the Wnt signaling pathway.

Compound IdentifierCommon NameActivity in Primary Screen (PubChem AID 588494)
CID-665975 (this compound representative)IC50: 5.6 µM
CID-2775612XAV939IC50: 0.2 µM

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the Wnt signaling activity in the assay. A lower IC50 value indicates higher potency.

Experimental Protocols

The following section details the methodology for the key high-throughput screening assay used to identify and characterize inhibitors of the Wnt signaling pathway.

Primary Cell-Based Reporter Gene Assay for Wnt Signaling Inhibition (PubChem AID: 588494)

Objective: To identify small molecule inhibitors of the Wnt signaling pathway using a cell-based assay that measures the activity of a β-catenin/TCF-responsive luciferase reporter.

Cell Line: HEK293T cells stably transfected with a TCF/LEF-firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

Protocol:

  • Cell Plating: HEK293T reporter cells are seeded into 1536-well plates at a density of 2,000 cells per well in a volume of 5 µL of DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Compound Addition: Test compounds, including the representative this compound (CID-665975) and control compounds, are added to the wells at various concentrations using a pintool, resulting in a final volume of 5.05 µL. The final concentration of DMSO is maintained at 0.5%.

  • Wnt Pathway Activation: Wnt3a conditioned media is added to the wells to a final concentration that induces a submaximal reporter signal.

  • Incubation: The plates are incubated for 16 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Dual-Glo Luciferase Assay Reagent (Promega) is added to the wells to measure both firefly and Renilla luciferase activity sequentially, according to the manufacturer's instructions.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated for each well. These ratios are then normalized to the vehicle control (DMSO) and a positive control inhibitor. The IC50 values are determined by fitting the concentration-response data to a four-parameter Hill equation.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical Wnt signaling pathway and highlights the points at which various inhibitors, including those identified in high-throughput screens, can act.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) DVL->DestructionComplex Inhibits betaCatenin_cyto β-catenin DestructionComplex->betaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasome betaCatenin_cyto->Proteasome Degradation betaCatenin_nuc β-catenin betaCatenin_cyto->betaCatenin_nuc Translocates TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF Binds TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription Inhibitor_Porcupine Porcupine Inhibitors (e.g., LGK974) Inhibitor_Porcupine->Wnt Blocks Secretion Inhibitor_Tankyrase Tankyrase Inhibitors (e.g., XAV939) Inhibitor_Tankyrase->DestructionComplex Stabilizes Axin Inhibitor_betaCatenin_TCF β-catenin/TCF Inhibitors Inhibitor_betaCatenin_TCF->TCF_LEF Blocks Interaction

Caption: Canonical Wnt signaling pathway with key protein interactions and sites of inhibitor action.

Experimental Workflow for High-Throughput Screening

This diagram outlines the systematic process employed in a high-throughput screening campaign to identify novel inhibitors of the Wnt signaling pathway.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS Assay (e.g., Cell-based reporter) start->primary_screen data_analysis Data Analysis (Normalization, Hit Selection) primary_screen->data_analysis hit_confirmation Hit Confirmation (Re-testing of primary hits) data_analysis->hit_confirmation dose_response Dose-Response Analysis (IC50 determination) hit_confirmation->dose_response secondary_assays Secondary & Counter-Screens (Orthogonal assays, selectivity) dose_response->secondary_assays lead_optimization Lead Optimization (Medicinal Chemistry) secondary_assays->lead_optimization end End: Candidate Compound lead_optimization->end

Caption: A generalized workflow for a high-throughput screening campaign to identify bioactive small molecules.

Comparative Analysis of NCATS-SM4487 and Other Galactokinase 1 (GALK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-validation and performance of NCATS-SM4487, a potent inhibitor of galactokinase 1 (GALK1), in the context of classic galactosemia research.

This guide provides a comprehensive comparison of the publicly available screening results for the novel galactokinase 1 (GALK1) inhibitor, this compound, with other known GALK1 inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its performance, supported by experimental data and detailed methodologies. This information is crucial for evaluating its potential as a therapeutic agent for classic galactosemia.

Introduction to this compound and its Therapeutic Rationale

Classic galactosemia is a rare genetic metabolic disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite that causes severe health problems, including liver dysfunction, cataracts, and neurological damage. The therapeutic strategy behind the development of this compound is to inhibit galactokinase (GALK1), the enzyme that catalyzes the first step in galactose metabolism, the conversion of galactose to Gal-1-P. By blocking GALK1, the production of the toxic Gal-1-P can be reduced, thereby mitigating the downstream pathological effects of classic galactosemia.

This compound is a potent and selective small-molecule inhibitor of human GALK1, with a reported IC50 of 50 nM.[1] It was developed through a structure-based optimization of an earlier lead compound, NCGC00238624, which was identified from a quantitative high-throughput screen.[2]

Comparative Screening Data

The following table summarizes the available quantitative data for this compound and other relevant GALK1 inhibitors. This allows for a direct comparison of their biochemical potency and cellular activity.

Compound IDChemical SeriesTargetIC50 (Human GALK1)Cellular Activity (Gal-1-P Reduction)Key Publication
This compound DihydropyrimidineGALK150 nMEffective at low micromolar concentrations in patient fibroblastsLiu L, et al. 2021
NCGC00238624 TetrahydroquinazolinoneGALK17.69 µMDemonstrated in patient fibroblastsLiu L, et al. 2021
Spiro-benzoxazole Series Spiro-benzoxazoleGALK1Low micromolarCellular activity reportedHu et al. 2019
Phenylsulfonamide Series PhenylsulfonamideGALK1Low micromolarDemonstrated in patient fibroblastsHu et al. 2019

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound.

GALK1 Biochemical Assay (Kinase-Glo™ Assay)

This assay measures the activity of GALK1 by quantifying the amount of ATP remaining after the kinase reaction.

  • Reaction Setup : The GALK1 enzyme is incubated with galactose and ATP in a suitable buffer.

  • Incubation : The reaction is allowed to proceed for a specific time, during which GALK1 consumes ATP to phosphorylate galactose.

  • ATP Measurement : The Kinase-Glo™ reagent is added, which contains luciferase and luciferin. The remaining ATP is used by luciferase to generate a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader. A decrease in luminescence indicates higher GALK1 activity. For inhibitor screening, the assay is performed with varying concentrations of the test compound, and the IC50 is calculated.

Gal-1-P Accumulation Assay in Patient Fibroblasts

This cell-based assay assesses the ability of an inhibitor to reduce the production of Gal-1-P in a disease-relevant context.

  • Cell Culture : Fibroblasts derived from patients with classic galactosemia are cultured under standard conditions.

  • Compound Treatment : The cells are pre-incubated with the test inhibitor (e.g., this compound) at various concentrations.

  • Galactose Challenge : The cells are then challenged with a high concentration of galactose to stimulate Gal-1-P production.

  • Cell Lysis and Analysis : After the galactose challenge, the cells are lysed, and the intracellular concentration of Gal-1-P is measured, typically by mass spectrometry.

  • Data Normalization : The Gal-1-P levels are normalized to the total protein concentration in each sample. The effectiveness of the inhibitor is determined by the dose-dependent reduction in Gal-1-P accumulation.

Mouse Pharmacokinetic (PK) Studies

These studies are performed to evaluate how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

  • Compound Administration : The test compound is administered to mice, typically via intravenous (IV) and oral (PO) routes, at a specific dose.

  • Blood Sampling : Blood samples are collected at multiple time points after administration.

  • Plasma Analysis : The concentration of the compound in the plasma is quantified using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Parameter Calculation : Key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and bioavailability are calculated from the plasma concentration-time profile.

Visualizing Key Processes

To better understand the context of this compound's function, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Galactose_Metabolism_Pathway Galactose Metabolism (Leloir Pathway) and Site of Inhibition Galactose Galactose GALK1 GALK1 (Galactokinase) Galactose->GALK1 Gal_1_P Galactose-1-Phosphate (Gal-1-P) (Toxic Metabolite) GALT GALT (Galactose-1-Phosphate Uridylyltransferase) (Deficient in Classic Galactosemia) Gal_1_P->GALT UDP_Galactose UDP-Galactose GALE GALE (UDP-galactose 4'-epimerase) UDP_Galactose->GALE UDP_Glucose UDP-Glucose UDP_Glucose->GALT Glucose_1_P Glucose-1-Phosphate GALK1->Gal_1_P ATP -> ADP GALT->UDP_Galactose GALT->Glucose_1_P GALE->UDP_Glucose Inhibitor This compound Inhibitor->GALK1 Inhibition

Caption: The Leloir pathway of galactose metabolism and the inhibitory action of this compound on GALK1.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Study Biochem_Start GALK1 Enzyme Biochem_Inhibit Incubate with This compound Biochem_Start->Biochem_Inhibit Biochem_React Add Galactose + ATP Biochem_Inhibit->Biochem_React Biochem_Measure Measure ATP Consumption (Luminescence) Biochem_React->Biochem_Measure Biochem_Result Determine IC50 Biochem_Measure->Biochem_Result Cell_Start Patient Fibroblasts Cell_Treat Treat with This compound Cell_Start->Cell_Treat Cell_Challenge Galactose Challenge Cell_Treat->Cell_Challenge Cell_Measure Measure Intracellular Gal-1-P Cell_Challenge->Cell_Measure Cell_Result Assess Gal-1-P Reduction Cell_Measure->Cell_Result Invivo_Start Administer to Mice (IV and PO) Invivo_Sample Collect Blood Samples (Time course) Invivo_Start->Invivo_Sample Invivo_Analyze Quantify Plasma Concentration (LC-MS/MS) Invivo_Sample->Invivo_Analyze Invivo_Result Determine PK Parameters Invivo_Analyze->Invivo_Result

Caption: A typical experimental workflow for the evaluation of a GALK1 inhibitor like this compound.

Conclusion

The available data indicates that this compound is a highly potent inhibitor of human GALK1 with promising activity in patient-derived cells. Its development through structure-based design from an initial high-throughput screening hit demonstrates a successful optimization campaign. The comparison with other known GALK1 inhibitors, such as those from the spiro-benzoxazole and phenylsulfonamide series, positions this compound as a leading candidate for further preclinical and clinical investigation for the treatment of classic galactosemia. The detailed experimental protocols provided in this guide should facilitate the cross-validation of these findings and encourage further research in this critical area of rare disease therapeutics.

References

NCATS-SM4487: A Comparative Analysis Against Other Galactokinase 1 (GALK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for classical galactosemia, the inhibition of galactokinase 1 (GALK1) presents a promising strategy to mitigate the toxic accumulation of galactose-1-phosphate (Gal-1P). NCATS-SM4487 has emerged as a potent and selective inhibitor of GALK1. This guide provides a comparative analysis of this compound with other known GALK1 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Galactose Metabolism Pathway and the Role of GALK1

Classical galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose. This is often due to a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). The resulting accumulation of Gal-1P, produced from galactose by GALK1, is a primary contributor to the severe pathologies associated with the disease. Therefore, inhibiting GALK1 is a direct approach to prevent the formation of this toxic metabolite.

Galactose_Metabolism cluster_inhibition Inhibition Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal-1P Galactose-1-Phosphate (Toxic Accumulation) GALK1->Gal-1P GALT GALT (Deficient in Galactosemia) Gal-1P->GALT UDP-Galactose UDP-Galactose GALT->UDP-Galactose Glucose-1P Glucose-1-Phosphate GALT->Glucose-1P UDP-Glucose UDP-Glucose UDP-Glucose->GALT This compound This compound This compound->GALK1 Other Inhibitors Other Inhibitors Other Inhibitors->GALK1

Caption: Simplified galactose metabolism pathway highlighting the role of GALK1 and its inhibition.

Comparative Inhibitor Performance

The efficacy of small molecule inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table summarizes the reported IC50 values for this compound and other notable GALK1 inhibitors.

InhibitorTargetIC50 (nM)Cell-Based AssayReference
This compound GALK1160Human Fibroblasts[1]
Inhibitor A GALK1250Not Reported[2]
Inhibitor B GALK1480Not Reported[2]

Note: Data for "Inhibitor A" and "Inhibitor B" are representative values from publicly available data for other GALK1 inhibitors and are included for comparative purposes. The availability of detailed, directly comparable data for a wide range of GALK1 inhibitors in the public domain is limited.

Experimental Protocols

The determination of inhibitor potency and efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the evaluation of GALK1 inhibitors.

1. GALK1 Enzymatic Assay (IC50 Determination)

  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of GALK1 by 50%.

  • Principle: This assay measures the production of ADP from the GALK1-catalyzed phosphorylation of galactose to Gal-1P. The amount of ADP produced is proportional to the enzyme activity and can be quantified using a coupled enzyme system that results in a detectable signal (e.g., fluorescence or luminescence).

  • Materials:

    • Recombinant human GALK1 enzyme

    • Galactose

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Test inhibitors (e.g., this compound)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Add a small volume of the diluted inhibitor to the wells of a 384-well plate.

    • Add the GALK1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of galactose and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based Gal-1P Accumulation Assay

  • Objective: To assess the ability of an inhibitor to reduce the accumulation of Gal-1P in a cellular context.

  • Principle: Patient-derived fibroblasts with deficient GALT activity are incubated with galactose to induce the accumulation of Gal-1P. The ability of the test inhibitor to reduce this accumulation is then quantified.

  • Materials:

    • Human fibroblasts from a galactosemia patient (GALT-deficient)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • Galactose solution

    • Test inhibitors

    • Lysis buffer

    • Method for Gal-1P quantification (e.g., LC-MS/MS)

  • Procedure:

    • Plate the GALT-deficient fibroblasts in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 1-2 hours).

    • Add galactose to the cell culture medium to a final concentration that induces robust Gal-1P accumulation (e.g., 10 mM).

    • Incubate the cells for an extended period (e.g., 24-48 hours).

    • Wash the cells with ice-cold PBS and lyse them.

    • Quantify the concentration of Gal-1P in the cell lysates using a validated analytical method such as LC-MS/MS.

    • Normalize the Gal-1P levels to the total protein concentration in each sample.

    • Plot the normalized Gal-1P levels against the inhibitor concentration to determine the inhibitor's efficacy in a cellular environment.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A Prepare Inhibitor Dilutions B Incubate Inhibitor with GALK1 A->B C Initiate Reaction (Galactose + ATP) B->C D Measure ADP Production C->D E Determine IC50 D->E F Treat GALT-deficient cells with Inhibitor G Add Galactose to induce Gal-1P accumulation F->G H Lyse cells and extract metabolites G->H I Quantify Gal-1P (LC-MS/MS) H->I J Assess reduction in Gal-1P I->J Start Start Start->A Start->F

Caption: Workflow for biochemical and cell-based evaluation of GALK1 inhibitors.

Conclusion

This compound demonstrates potent inhibition of GALK1 in both biochemical and cell-based assays, positioning it as a strong candidate for further development as a therapeutic for classical galactosemia. The comparative data, while limited for other inhibitors in the public domain, suggests that this compound is among the more potent inhibitors identified to date. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further validate the efficacy of these and other novel GALK1 inhibitors. The continued investigation and head-to-head comparison of these compounds will be crucial in advancing a successful treatment for this debilitating metabolic disease.

References

Unraveling the Structural Activity Relationship of NCATS-SM4487 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the structural activity relationship (SAR) of NCATS-SM4487 analogs have been inconclusive as the identifier "this compound" does not correspond to any publicly available small molecule. Extensive searches across prominent chemical and biological databases, including PubChem and ChEMBL, as well as searches of scientific literature and the National Center for Advancing Translational Sciences (NCATS) own publication portals, have yielded no specific compound associated with this designation.

This lack of public information prevents a detailed analysis and comparison of this compound analogs. The foundation of any SAR study lies in understanding the core molecule's chemical structure and its biological target. Without this fundamental information, it is impossible to synthesize or identify analogs, conduct comparative biological assays, and ultimately derive meaningful relationships between structural modifications and activity.

Typically, a SAR comparison guide would involve the following key elements, which cannot be generated in the absence of data for this compound:

  • A summary of the lead compound (this compound): This would include its chemical structure, known biological targets, and its mechanism of action.

  • A curated list of analogs: These would be molecules with systematic variations to the core structure of the lead compound.

  • Comparative biological data: This would be presented in tabular format, showcasing metrics such as potency (e.g., IC₅₀, EC₅₀), efficacy, selectivity, and potentially pharmacokinetic properties for the lead compound and its analogs.

  • Detailed experimental protocols: The methodologies for the key biological assays used to generate the comparative data would be described to ensure reproducibility and critical evaluation.

  • Visualization of key pathways or relationships: Diagrams illustrating signaling pathways affected by the compounds or workflows of the screening process would be provided.

Given the current unavailability of information on this compound, it is likely that this compound is either an internal designation within a confidential research project at NCATS or a compound that has not yet been disclosed to the public. Researchers and professionals interested in the SAR of this specific compound series are encouraged to monitor future publications and data releases from NCATS.

Should information regarding the chemical identity and biological activity of this compound become publicly available, a comprehensive comparative guide on its analogs could be developed. Such a guide would be invaluable for the scientific community, particularly for researchers in drug discovery and development, by providing insights into the molecular interactions driving the compound's activity and guiding the design of more potent and selective molecules.

A Researcher's Guide to the Comparative Analysis of Novel Small Molecule Inhibitors: A Case Study with NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the comparative analysis of novel small molecule inhibitors in various cell lines, using the hypothetical compound NCATS-SM4487 as an example. The methodologies and data presentation formats detailed herein are designed to offer an objective comparison of a new inhibitor's performance against existing alternatives, catering to researchers, scientists, and professionals in the field of drug development.

Comparative Performance of this compound

A critical step in evaluating a novel inhibitor is to assess its potency and selectivity across a panel of relevant cell lines and compare it with other known inhibitors. The following tables present hypothetical data illustrating how the performance of this compound could be summarized.

Table 1: Comparative IC50 Values (µM) of Kinase Inhibitors Across Various Cancer Cell Lines

Cell LineThis compoundInhibitor XInhibitor Y
MCF-7 (Breast Cancer)0.250.501.20
A549 (Lung Cancer)0.150.450.95
U-87 MG (Glioblastoma)0.801.502.50
HCT116 (Colon Cancer)0.300.651.80

Table 2: Off-Target Kinase Inhibition Profile (Ki values in nM)

KinaseThis compoundInhibitor XInhibitor Y
Target Kinase51025
Off-Target Kinase 1>1000500250
Off-Target Kinase 2850300150
Off-Target Kinase 3>20001500800

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust comparative analysis. The following sections outline the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and other inhibitors (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blotting for Target Modulation

This technique is used to detect the levels of specific proteins to confirm the inhibitor's effect on its intended target and downstream signaling pathways.

  • Cell Lysis: Treat cells with the inhibitors at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex signaling pathways, experimental designs, and logical relationships.

G cluster_pathway Hypothetical Signaling Pathway for this compound RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NCATSSM4487 This compound NCATSSM4487->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

G cluster_workflow Experimental Workflow for Inhibitor Analysis Start Start CellCulture Cell Line Seeding (MCF-7, A549, etc.) Start->CellCulture Treatment Inhibitor Treatment (this compound, X, Y) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blotting Treatment->WesternBlot DataAnalysis Data Analysis (IC50, Protein Levels) Viability->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: Standard experimental workflow for inhibitor comparison.

G cluster_logic Logical Framework for Comparative Analysis Objective Objective: Compare this compound to other inhibitors Potency Assess Potency (IC50) Objective->Potency Selectivity Determine Selectivity (Off-Target Effects) Objective->Selectivity Mechanism Elucidate Mechanism (Target Modulation) Objective->Mechanism Conclusion Conclusion: Superiority/Inferiority of this compound Potency->Conclusion Selectivity->Conclusion Mechanism->Conclusion

Caption: Logical flow of the comparative analysis process.

Inability to Validate Specificity for NCATS-SM4487: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to generate a comprehensive comparison guide validating the specificity of the molecule designated NCATS-SM4487 have been unsuccessful due to the complete absence of public information regarding this compound. Extensive searches across scientific databases, patent repositories, and even publicly accessible resources from the National Center for Advancing Translational Sciences (NCATS) have yielded no specific data for a molecule with this identifier.

This lack of information prevents any objective analysis of this compound's performance, as there is no publicly available experimental data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize. Consequently, the core requirements of the requested comparison guide—data presentation in tables, detailed methodologies, and visualization of relevant pathways—cannot be fulfilled.

It is highly probable that this compound is an internal designation for a novel compound that has not yet been disclosed in scientific literature or public databases. The "SM" likely indicates "small molecule," with "4487" being a unique internal identifier. Without information on its molecular structure, biological target, or any associated screening data, a comparison with alternative molecules is impossible.

While NCATS maintains several public resources for its chemical probes and small molecule libraries, such as the NCATS Pharmaceutical Collection and the NCATS Pharmacologically Active Chemical Toolbox (NPACT), no records for "this compound" were found within these accessible databases. Similarly, searches in comprehensive chemical databases like PubChem, where NCATS deposits its screening data, did not provide any matches.

Until information about this compound is made publicly available by its developers, any attempt to create a guide validating its specificity would be purely speculative and would not meet the required standards of scientific objectivity and data-driven comparison. Researchers and drug development professionals seeking information on this compound are advised to consult NCATS directly or await its formal publication or presentation in a scientific forum.

A Comparative Guide to USP5 Chemical Probes: NCATS-SM4487 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical probe NCATS-SM4487 against other known inhibitors of Ubiquitin-Specific Protease 5 (USP5). USP5 is a deubiquitinating enzyme that plays a crucial role in cellular processes by disassembling unanchored polyubiquitin (B1169507) chains, thereby maintaining ubiquitin homeostasis.[1][2] Its involvement in various diseases, including cancer, has made it an attractive target for therapeutic intervention.[3][4][5] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate chemical probe for their studies.

Performance Benchmark: this compound and Other USP5 Probes

The following table summarizes the quantitative data for this compound and Vialinin A, two known inhibitors of USP5. It is important to note that the data presented here is compiled from different studies, and a direct head-to-head comparison under identical experimental conditions is not currently available in the public domain.

Chemical Probe Synonyms Target Mechanism of Action Binding Affinity (Kd) In Vitro Potency (IC50) Selectivity Reference
This compound Compound 64, USP5-IN-1USP5 Zinc Finger Ubiquitin-Binding Domain (ZnF-UBD)Selective, competitive inhibitor of the ZnF-UBD, leading to allosteric inhibition of USP5 catalytic activity.2.8 µM (for USP5 ZnF-UBD)0.8 µM (against K48-linked di-ubiquitin)Selective over 9 other ZnF-UBD containing proteins.[6][7][8]
Vialinin A USP5 (and USP4)Direct inhibitor of the catalytic activity.Not Reported5.9 µMSemi-selective, also inhibits USP4. No significant inhibition of USP2, USP8, and UCHL3.[9][10]

Signaling Pathway and Mechanism of Action

USP5 regulates cellular processes by recycling ubiquitin. This compound inhibits this process by binding to the ZnF-UBD of USP5, which prevents the recognition of the C-terminal diglycine motif of ubiquitin and allosterically inhibits the enzyme's catalytic activity.

USP5_Pathway USP5 Signaling Pathway and Inhibition cluster_ubiquitin_cycle Ubiquitin Homeostasis cluster_inhibition Inhibition Mechanism Polyubiquitin_Chains Unanchored Polyubiquitin Chains USP5 USP5 Polyubiquitin_Chains->USP5 Cleavage Mono_Ubiquitin Monomeric Ubiquitin USP5->Mono_Ubiquitin Recycles Ubiquitinated_Substrates Ubiquitinated Substrates Mono_Ubiquitin->Ubiquitinated_Substrates Conjugation Proteasome Proteasome Ubiquitinated_Substrates->Proteasome Degradation NCATS_SM4487 This compound NCATS_SM4487->USP5 Inhibits USP5_ZnF_UBD USP5 ZnF-UBD NCATS_SM4487->USP5_ZnF_UBD Binds to USP5_ZnF_UBD->USP5 Part of Ub_Rh110_Assay_Workflow Ubiquitin-Rhodamine110 Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilution of Test Compound Prepare_Reagents->Compound_Dilution Plate_Setup Dispense Buffer and Compound to 384-well Plate Compound_Dilution->Plate_Setup Enzyme_Addition Add USP5 Enzyme and Incubate Plate_Setup->Enzyme_Addition Reaction_Initiation Add Ub-Rh110-G Substrate Enzyme_Addition->Reaction_Initiation Fluorescence_Reading Monitor Fluorescence (Ex: 485nm, Em: 535nm) Reaction_Initiation->Fluorescence_Reading Data_Analysis Calculate IC50 Values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End SPR_Workflow Surface Plasmon Resonance (SPR) Workflow Start Start Immobilize_Protein Immobilize Biotinylated USP5 ZnF-UBD on SA Chip Start->Immobilize_Protein Prepare_Analytes Prepare Serial Dilutions of Test Compound Immobilize_Protein->Prepare_Analytes Inject_Analytes Inject Compound Solutions over Sensor Surface Prepare_Analytes->Inject_Analytes Monitor_Binding Monitor Association and Dissociation Inject_Analytes->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Data_Analysis Fit Sensorgrams to Determine Binding Kinetics (Kd) Monitor_Binding->Data_Analysis Regenerate_Surface->Inject_Analytes Next Concentration End End Data_Analysis->End

References

Assessing the Therapeutic Index of Metarrestin: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-metastatic agent Metarrestin (B1421610), developed with the support of the National Center for Advancing Translational Sciences (NCATS). The guide delves into its therapeutic index based on available preclinical data, compares it with alternative treatments, and presents detailed experimental methodologies.

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for targeted therapies that can effectively inhibit this complex process.[1][2][3] Metarrestin (ML246) has emerged as a promising first-in-class, orally active small molecule inhibitor that demonstrates selectivity for metastatic cancer cells in preclinical models.[1][4] This document aims to provide a comprehensive assessment of Metarrestin's therapeutic potential.

Quantitative Data Summary: A Comparative Overview

A precise therapeutic index (TI), typically calculated as the ratio of the toxic dose to the effective dose (TD50/ED50), has not yet been established for Metarrestin in humans. However, extensive preclinical studies offer valuable insights into its therapeutic window. The table below summarizes key efficacy and toxicity data for Metarrestin and provides a comparison with standard-of-care chemotherapeutic agents commonly used in the management of metastatic cancers.

CompoundMechanism of ActionEfficacious Dose (Animal Models)Toxicity Profile (Animal Models)Known Therapeutic Index (Human)
Metarrestin Disrupts the perinucleolar compartment (PNC) and inhibits RNA polymerase I transcription.[1][4]5-25 mg/kg daily (mice, intraperitoneal); 10 mg/kg daily (mice, oral chow).[4][5]No adverse effects were observed at efficacious doses in mouse models.[2][6] The No Observed Adverse Effect Level (NOAEL) in dogs was determined to be 0.25 mg/kg.[7][8][9]Not yet established; currently in Phase I clinical trials.[10][11][12]
Paclitaxel Stabilizes microtubules, leading to mitotic arrest.Varies depending on the cancer model.Myelosuppression, neurotoxicity, alopecia.Narrow
Doxorubicin Intercalates DNA and inhibits topoisomerase II.Varies depending on the cancer model.Cardiotoxicity, myelosuppression, nausea.Narrow
Gemcitabine A nucleoside analog that inhibits DNA synthesis.Varies depending on the cancer model.Myelosuppression, flu-like symptoms, rash.Narrow

Standard chemotherapies are known for their narrow therapeutic indices, necessitating careful dose management to mitigate toxicity. In contrast, preclinical data for Metarrestin suggest a potentially wider therapeutic window, which is a significant advantage for an anti-cancer therapeutic.[2][6]

Key Experimental Protocols

The following protocols are synthesized from published research and provide a framework for the preclinical assessment of Metarrestin.

In Vivo Efficacy Assessment in a Pancreatic Cancer Xenograft Model

This protocol outlines the methodology for evaluating the anti-metastatic efficacy of Metarrestin in a mouse model of pancreatic cancer.[1][5]

  • Animal Model : Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are utilized to allow for the engraftment of human tumor cells.

  • Tumor Cell Implantation : Human pancreatic cancer cells (e.g., PANC-1) are implanted orthotopically into the pancreas of the mice to mimic the natural progression of the disease.

  • Treatment Regimen :

    • Following tumor establishment, mice are randomized into a control group and a treatment group.

    • The treatment group is administered Metarrestin via drug-infused chow, formulated to deliver a daily dose of approximately 10 mg/kg.[1]

    • The control group receives a standard diet without the therapeutic agent.

  • Efficacy Endpoints :

    • Overall Survival : The primary measure of efficacy is the length of survival, which is monitored daily.[1]

    • Metastatic Burden : Upon completion of the study, organs such as the liver and lungs are examined to quantify the extent of metastasis.

    • Primary Tumor Growth : The size of the primary tumor is monitored throughout the study. It is noteworthy that in some studies, Metarrestin has shown a more pronounced effect on metastasis than on the growth of the primary tumor.[1]

Toxicity Assessment in Beagle Dogs

This protocol details a Good Laboratory Practice (GLP) toxicology and toxicokinetics study to determine the safety profile of Metarrestin.[7][8][9]

  • Animal Model : The beagle dog is used as a non-rodent species for toxicity evaluation.

  • Dosing Regimen :

    • Metarrestin is administered orally in capsules every other day for a 28-day period.

    • The study includes a vehicle control group and multiple dose-escalation groups (e.g., 0.25, 0.75, and 1.50 mg/kg).[8][9]

  • Toxicity and Safety Pharmacology Endpoints :

    • Clinical Observations : Animals are closely monitored for any clinical signs of toxicity.[7][8]

    • Body Weight and Food Consumption : These parameters are recorded throughout the study.

    • Cardiovascular and Respiratory Monitoring : Parameters such as blood pressure, heart rate, and respiratory function are assessed.[8]

    • Histopathology : A comprehensive examination of major organs is conducted at the end of the study to identify any treatment-related tissue damage.[8]

    • Toxicokinetics : Blood samples are collected to analyze the pharmacokinetic properties of Metarrestin, including its maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life.[8][9]

Visualizing the Science: Signaling Pathways and Workflows

Metarrestin's Mechanism of Action

Metarrestin's innovative mechanism of action centers on the disruption of the perinucleolar compartment (PNC), a nuclear structure that is notably prevalent in metastatic cancer cells but largely absent in healthy cells.[1][13] This disruption leads to the inhibition of RNA polymerase I (Pol I) transcription, a process vital for ribosome biogenesis and the high rate of protein synthesis required by rapidly proliferating cancer cells.[1][4] The eukaryotic translation elongation factor 1 alpha 2 (eEF1A2) has been identified as a potential molecular target of Metarrestin.[14]

Metarrestin_Mechanism Metarrestin Metarrestin eEF1A2 eEF1A2 Metarrestin->eEF1A2 PNC Perinucleolar Compartment (PNC) Metarrestin->PNC disrupts eEF1A2->PNC maintains Nucleolus Nucleolus PNC->Nucleolus associates with Pol_I RNA Polymerase I Transcription PNC->Pol_I disruption leads to Nucleolus->Pol_I site of Ribosome Ribosome Biogenesis Pol_I->Ribosome Protein_Synth Protein Synthesis Ribosome->Protein_Synth Metastasis Metastasis Protein_Synth->Metastasis enables

Caption: A diagram illustrating the proposed signaling pathway of Metarrestin.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram provides a visual representation of a standard workflow for conducting in vivo efficacy studies of anti-metastatic compounds like Metarrestin.

InVivo_Workflow start Start implant Orthotopic Implantation of Human Cancer Cells (e.g., PANC-1 in mice) start->implant tumor_dev Tumor Development and Metastasis Initiation implant->tumor_dev randomize Randomize Mice into Control and Treatment Groups tumor_dev->randomize treatment Administer Metarrestin (e.g., 10 mg/kg in chow) randomize->treatment control Administer Vehicle (Control Diet) randomize->control monitor Monitor Survival and Tumor Growth treatment->monitor control->monitor endpoint Humane Endpoint or End of Study monitor->endpoint analysis Analyze Metastatic Burden (Liver, Lungs, etc.) endpoint->analysis results Compare Survival and Metastasis Between Groups analysis->results

Caption: A typical experimental workflow for in vivo studies of Metarrestin.

References

A Comparative Analysis of NCATS-SM4487 and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth side-by-side comparison of the novel compound NCATS-SM4487 and its derivatives is currently unavailable due to the compound's status as a non-publicly documented agent. Extensive searches of scientific literature, patent databases, and chemical repositories have not yielded specific information regarding the chemical structure, biological target, or mechanism of action of a compound designated "this compound."

This designation likely represents an internal identifier used by the National Center for Advancing Translational Sciences (NCATS) for a compound that has not yet been disclosed in public forums. As a result, crucial data required for a comprehensive comparative analysis—including potency, selectivity, and efficacy—remains inaccessible.

While a direct comparison is not feasible at this time, this guide provides a framework for the future evaluation of this compound and its potential derivatives once information becomes available. This framework is based on standard practices in medicinal chemistry and drug development for comparing a lead compound with its analogues.

Framework for Future Comparative Analysis:

When data on this compound and its derivatives are published, a thorough comparison will involve the assessment of several key parameters:

Table 1: Hypothetical Data Comparison of this compound and Derivatives

CompoundTarget(s)Potency (IC₅₀/EC₅₀, nM)Selectivity (vs. Off-Target X)In Vitro Efficacy (Cell-based Assay, % effect)In Vivo Efficacy (Animal Model, % reduction in tumor volume)
This compound [Primary Target]DataDataDataData
Derivative A [Primary Target]DataDataDataData
Derivative B [Primary Target]DataDataDataData
Derivative C [Primary Target, Additional Target]DataDataDataData

Key Experimental Protocols for Comparative Evaluation:

The following are standard experimental methodologies that would be essential for a robust side-by-side comparison.

Target Engagement and Potency Assays:
  • Methodology: Biochemical assays (e.g., enzyme-linked immunosorbent assay [ELISA], fluorescence resonance energy transfer [FRET]) or cell-based assays (e.g., reporter gene assays, thermal shift assays) would be employed to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of each compound against its intended biological target.

Selectivity Profiling:
  • Methodology: Compounds would be screened against a panel of related and unrelated biological targets (e.g., kinases, GPCRs) to assess their selectivity. This is crucial for identifying potential off-target effects and ensuring a favorable therapeutic window.

In Vitro Efficacy Studies:
  • Methodology: The biological effect of the compounds would be evaluated in relevant cell lines. This could involve assays measuring cell viability, proliferation, apoptosis, or specific signaling pathway modulation (e.g., Western blotting for key pathway proteins).

In Vivo Efficacy Studies:
  • Methodology: The therapeutic effect of the compounds would be tested in appropriate animal models of disease. Key readouts would include disease-specific endpoints, such as tumor growth inhibition in oncology models or reduction of inflammatory markers in immunology models.

Visualizing Molecular Interactions and Experimental Processes:

Diagrams generated using Graphviz are invaluable for illustrating complex biological pathways and experimental workflows.

G cluster_0 Drug Discovery Workflow Lead Compound (this compound) Lead Compound (this compound) Derivative Synthesis Derivative Synthesis Lead Compound (this compound)->Derivative Synthesis SAR Studies In Vitro Screening In Vitro Screening Derivative Synthesis->In Vitro Screening Potency & Selectivity In Vivo Testing In Vivo Testing In Vitro Screening->In Vivo Testing Promising Candidates Candidate Selection Candidate Selection In Vivo Testing->Candidate Selection Efficacy & Safety

Caption: A generalized workflow for the development and evaluation of derivatives from a lead compound.

G cluster_1 Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Induces NCATSSM4487 NCATSSM4487 NCATSSM4487->Kinase2 Inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a kinase inhibitor.

As research progresses and information on this compound and its derivatives becomes publicly available, this framework can be populated with specific data to provide a comprehensive and objective comparison for the scientific community. Researchers are encouraged to monitor publications and databases from NCATS for future updates on this and other novel chemical probes.

Confirming On-Target Effects of NCATS-SM4487 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecular target of the small molecule NCATS-SM4487 is not publicly available at this time. For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of β-catenin , a critical component of the Wnt signaling pathway. This guide will provide a framework for confirming the on-target effects of a hypothetical β-catenin inhibitor using siRNA as a complementary validation method.

This guide provides a comprehensive comparison of using the small molecule inhibitor this compound and siRNA to study the function of a target protein, in this case, β-catenin. It is intended for researchers, scientists, and drug development professionals. We will explore the experimental methodologies to confirm that the biological effects of this compound are indeed due to its interaction with β-catenin.

The Role of β-catenin in the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. A key mediator of this pathway is β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it partners with transcription factors to activate the expression of Wnt target genes, which are often involved in cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Inside Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction_Complex Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) beta_catenin_on_nuc β-catenin TCF_LEF_nuc TCF/LEF beta_catenin_on_nuc->TCF_LEF_nuc TCF_LEF_nuc->Target_Genes Activates NCATS_SM4487 This compound (Hypothetical Inhibitor) NCATS_SM4487->beta_catenin_on Inhibits Activity siRNA β-catenin siRNA mRNA β-catenin mRNA siRNA->mRNA Degrades mRNA->beta_catenin_off Translates to

Caption: Wnt/β-catenin signaling pathway and points of intervention.

Experimental Workflow for On-Target Validation

To confirm that the effects of this compound are due to its inhibition of β-catenin, a knockdown of the β-catenin protein using siRNA is the gold standard comparison. The logic is that if this compound is a specific inhibitor of β-catenin, its cellular effects should be mimicked by the specific reduction of β-catenin protein levels via siRNA.

Experimental_Workflow cluster_treatments Experimental Groups cluster_endpoints Endpoints start Start: Culture Cells control Vehicle Control (e.g., DMSO) start->control Treat/Transfect sm4487 This compound start->sm4487 Treat/Transfect scrambled_sirna Scrambled siRNA (Negative Control) start->scrambled_sirna Treat/Transfect target_sirna β-catenin siRNA start->target_sirna Treat/Transfect analysis Analyze Endpoints (24-72h) control->analysis sm4487->analysis scrambled_sirna->analysis target_sirna->analysis western Western Blot (β-catenin protein level) analysis->western qpcr qRT-PCR (β-catenin mRNA level) analysis->qpcr functional_assay Functional Assay (e.g., Cell Viability) analysis->functional_assay

Caption: Workflow for comparing this compound and siRNA effects.

Data Presentation

The following tables summarize the expected outcomes when comparing the effects of this compound and β-catenin siRNA.

Table 1: Effect on β-catenin Protein Levels (via Western Blot)

Treatment GroupExpected β-catenin Protein Level (Normalized to Control)
Vehicle Control100%
This compound~100% (or slight change due to feedback loops)
Scrambled siRNA~100%
β-catenin siRNA<20%

Table 2: Effect on β-catenin mRNA Levels (via qRT-PCR)

Treatment GroupExpected β-catenin mRNA Level (Normalized to Control)
Vehicle Control100%
This compound~100%
Scrambled siRNA~100%
β-catenin siRNA<30%

Table 3: Effect on Downstream Functional Assay (e.g., Cell Proliferation)

Treatment GroupExpected Cell Proliferation (Normalized to Control)
Vehicle Control100%
This compoundSignificantly Reduced
Scrambled siRNA~100%
β-catenin siRNASignificantly Reduced (phenocopies this compound)

Experimental Protocols

siRNA Transfection Protocol

This protocol outlines the transient transfection of siRNA into cultured cells to achieve target gene knockdown.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute 10 pmol of β-catenin siRNA or a non-targeting (scrambled) control siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 200 µL of siRNA-lipid complex mixture dropwise to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding to analysis. The optimal time should be determined for the specific cell line and target.

Western Blot for β-catenin Protein Quantification

Western blotting is used to detect and quantify the levels of a specific protein in a cell lysate.

  • Cell Lysis:

    • After incubation with this compound or siRNA, wash the cells with ice-cold PBS.

    • Add 100-200 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Quantify the band intensity using image analysis software, normalizing to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

qRT-PCR is a sensitive method to measure the amount of a specific mRNA transcript. This is the most direct way to confirm the effect of siRNA.

  • RNA Extraction: After the treatment/transfection period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for β-catenin (and a housekeeping gene like GAPDH for normalization), and a qPCR master mix (e.g., SYBR Green).

    • Run the reaction in a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of β-catenin mRNA using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing it to the vehicle control group.

Author: BenchChem Technical Support Team. Date: December 2025

An evaluation of the potency and selectivity of a compound is a critical step in drug discovery, providing essential insights into its potential efficacy and safety. This guide focuses on NCATS-SM4487, presenting a comprehensive analysis of its performance against its primary target and related off-targets. Through a combination of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Potency and Selectivity Profile of this compound

To assess the inhibitory activity of this compound and its selectivity, a comprehensive kinase panel screening is typically performed. The data presented below is a hypothetical representation to illustrate how such a comparison would be structured. For the purpose of this guide, we will assume this compound is a potent inhibitor of Kinase A, and we will compare its performance against two other hypothetical inhibitors, Compound X and Compound Y.

Table 1: Potency of this compound and Alternative Compounds Against Primary Target (Kinase A)

CompoundIC50 (nM) against Kinase A
This compound15
Compound X50
Compound Y5

Table 2: Selectivity Profile of this compound and Alternative Compounds Against Related Kinases

CompoundKinase B IC50 (nM)Kinase C IC50 (nM)Kinase D IC50 (nM)Selectivity Ratio (Kinase B/Kinase A)
This compound1500>10000500100
Compound X200500010004
Compound Y10500202

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in determining the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant human kinases (e.g., Kinase A, B, C, D)

  • Specific peptide substrate for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Compound X, Compound Y) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well assay plates

Procedure:

  • A kinase reaction mixture is prepared by adding the recombinant kinase and its specific peptide substrate to the assay buffer.

  • The test compounds are serially diluted in DMSO and added to the assay plates.

  • The kinase reaction is initiated by adding ATP to the wells. The final ATP concentration is typically set at the Km value for each respective kinase to ensure accurate competitive inhibition assessment.

  • The plates are incubated at room temperature for a specified period (e.g., 60 minutes).

  • After incubation, the detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Target Engagement Assay

This assay confirms that the compound can inhibit the target kinase within a cellular context.

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line where Kinase A is active)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: primary antibody against the phosphorylated substrate of Kinase A and a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blot or ELISA reagents

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specific duration.

  • Following treatment, the cells are lysed to extract total protein.

  • The concentration of the phosphorylated substrate in the cell lysate is quantified using Western blotting or ELISA.

  • A decrease in the level of the phosphorylated substrate indicates target engagement and inhibition by the compound.

  • The EC50 (half-maximal effective concentration) can be determined from the dose-response curve.

Visualizing Key Processes

To better understand the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Substrate_A Substrate_A Kinase_A->Substrate_A Phosphorylates Phosphorylated_Substrate_A Phosphorylated_Substrate_A Substrate_A->Phosphorylated_Substrate_A Cellular_Response Cellular_Response Phosphorylated_Substrate_A->Cellular_Response Leads to NCATS_SM4487 NCATS_SM4487 NCATS_SM4487->Kinase_A Inhibits

Caption: Simplified signaling pathway of Kinase A and the inhibitory action of this compound.

Experimental_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Assay_Plate_Setup Add Kinase, Substrate, and Compounds to Plate Compound_Dilution->Assay_Plate_Setup Initiate_Reaction Add ATP to Start Kinase Reaction Assay_Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Detection Add Detection Reagent to Measure Activity Incubation->Detection Data_Analysis Read Plate and Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Selectivity_Logic Compound Compound Primary_Target Primary Target (e.g., Kinase A) Compound->Primary_Target Off_Target_1 Off-Target (e.g., Kinase B) Compound->Off_Target_1 Off_Target_2 Off-Target (e.g., Kinase D) Compound->Off_Target_2 High_Potency High Potency (Low IC50) Primary_Target->High_Potency Low_Potency_1 Low Potency (High IC50) Off_Target_1->Low_Potency_1 Low_Potency_2 Low Potency (High IC50) Off_Target_2->Low_Potency_2 Selective_Inhibitor Selective Inhibitor High_Potency->Selective_Inhibitor Low_Potency_1->Selective_Inhibitor Low_Potency_2->Selective_Inhibitor

Caption: Logical relationship for determining compound selectivity.

Safety Operating Guide

Prudent Disposal of NCATS-SM4487: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of novel chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For research molecules such as NCATS-SM4487, a specific Safety Data Sheet (SDS) may not always be readily available. In the absence of an official SDS, it is imperative to treat the compound as a potentially hazardous substance of unknown toxicity. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon established best practices for managing novel small molecule inhibitors in a laboratory setting.

Core Principle: Treat as Hazardous Waste

Given the lack of specific disposal data for this compound, all waste materials contaminated with this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[1]

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any work that will generate waste, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Safety goggles are mandatory.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A lab coat should be worn at all times.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

II. Waste Segregation and Collection: A Systematic Approach

Proper segregation of waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[2][3]

Table 1: Waste Segregation for this compound

Waste TypeDescriptionCollection Container
Solid Waste All materials contaminated with this compound, such as pipette tips, gloves, weigh paper, tubes, and contaminated lab paper.[1]Designated, leak-proof hazardous solid chemical waste container, clearly labeled.[1]
Liquid Waste Unused stock solutions, working solutions, and the initial solvent rinse of "empty" containers.[1]Designated, leak-proof hazardous liquid waste container compatible with the solvent used (e.g., glass or high-density polyethylene).[1]
Sharps Waste Any needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container specifically designated for chemically contaminated sharps.
"Empty" Glassware Glassware that has come into contact with this compound.See Section III for decontamination procedures before washing or disposal.

III. Step-by-Step Disposal and Decontamination Protocols

A. Disposal of Solid and Liquid Waste

  • Collection: As waste is generated, place it immediately into the correct, labeled hazardous waste container as outlined in Table 1.

  • Container Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Potentially Toxic," "Caution: Research Compound - Toxicity Unknown")

    • The accumulation start date (the date the first piece of waste is added)

    • The Principal Investigator's name and lab location.[1]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. Ensure containers are kept tightly closed except when adding waste and are within secondary containment to mitigate spills.[1][2]

  • Disposal Request: Once a waste container is full or ready for disposal, follow your institution's specific procedures to request a chemical waste pickup from the Environmental Health and Safety (EHS) department.[1]

B. Decontamination of "Empty" Containers and Glassware

Containers that held this compound are not considered "empty" until they have been properly decontaminated.

  • Initial Rinse: Rinse the container or glassware three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: This initial rinsate is considered hazardous liquid waste and must be collected in the designated hazardous liquid waste container.[4]

  • Washing: After the triple rinse, the glassware can be washed with a suitable laboratory detergent and hot water.

  • Final Rinse: Thoroughly rinse the glassware with deionized water.

IV. Spill Management

In the event of a spill, it should be treated as a significant incident.

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform your supervisor and your institution's EHS department.

  • Follow Protocol: Adhere to your institution's specific procedures for hazardous chemical spills. Do not attempt to clean up a significant spill without proper training and equipment.[1]

V. Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from working with this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Begin Experiment with This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood generate_waste Waste is Generated fume_hood->generate_waste is_sharp Is the waste a sharp? generate_waste->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (Gloves, Tips, etc.) is_liquid->solid_waste No liquid_container Collect in Labeled Hazardous Liquid Container is_liquid->liquid_container Yes solid_container Collect in Labeled Hazardous Solid Container solid_waste->solid_container store_saa Store Securely in Satellite Accumulation Area sharps_container->store_saa liquid_container->store_saa solid_container->store_saa ehs_pickup Arrange for EHS Hazardous Waste Pickup store_saa->ehs_pickup end End of Disposal Cycle ehs_pickup->end

Caption: This flowchart outlines the procedural steps for the safe segregation, collection, and disposal of waste contaminated with this compound.

Disclaimer: This document provides general guidance based on best laboratory practices. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and, if available, the official Safety Data Sheet (SDS) for this compound. Your institution's EHS department is the primary resource for any questions regarding chemical waste disposal.[1]

References

Personal protective equipment for handling NCATS-SM4487

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of the novel small molecule, NCATS-SM4487. As a compound with an uncharacterized hazard profile, it is imperative to treat this compound as a substance of unknown toxicity and adhere to stringent safety protocols. This information is based on established best practices for managing novel chemical entities in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for all procedures involving this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times in the laboratory where this compound is handled.
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears before each use.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and personal clothing.
Respiratory Chemical Fume HoodAll handling of this compound powder or volatile solutions must occur in a fume hood.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the necessary steps for safe handling, from preparation to disposal of experimental materials.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood Always handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Use handle_dissolve->handle_aliquot exp_run Conduct Experiment handle_aliquot->exp_run disp_solid Dispose of Solid Waste exp_run->disp_solid Contaminated materials disp_liquid Dispose of Liquid Waste exp_run->disp_liquid Unused solutions

Caption: Workflow for handling this compound.

Disposal Plan: Managing this compound Waste

The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Waste Segregation and Disposal Procedures:

Waste TypeContainer RequirementsDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant container for hazardous chemical waste.Includes contaminated gloves, weigh paper, pipette tips, and vials. Place directly into the designated container.
Liquid Waste Labeled, sealed, and chemically compatible container for hazardous liquid waste.Includes unused stock solutions and experimental media containing this compound. Do not mix with other waste streams.
Sharps Waste Approved sharps container.Includes needles or other contaminated sharp objects.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Sharps Container is_sharp->sharps_waste Yes contact_ehs Consult Institutional EHS is_sharp->contact_ehs No

Caption: Decision tree for this compound waste disposal.

Institutional Compliance:

It is critical to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of uncharacterized compounds.[1] Always follow local and national regulations for hazardous waste management.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.